molecular formula C13H13NO3 B182688 (3-Formyl-indol-1-yl)-acetic acid ethyl ester CAS No. 27065-94-7

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

Cat. No.: B182688
CAS No.: 27065-94-7
M. Wt: 231.25 g/mol
InChI Key: YBKKLZGZHIBOBZ-UHFFFAOYSA-N
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Description

(3-Formyl-indol-1-yl)-acetic acid ethyl ester is a versatile indole-based chemical building block designed for advanced organic synthesis and pharmaceutical research. The indole scaffold is a fundamental structural motif in numerous biologically active compounds and natural products . The presence of both a formyl group and an ethyl acetate moiety on the nitrogen atom makes this molecule a particularly valuable precursor for further functionalization. Researchers can utilize the reactive aldehyde group for condensation reactions or as a handle for the synthesis of more complex heterocyclic systems. This compound is principally employed in the discovery and development of new molecular entities, serving as a key intermediate in constructing potential agrochemicals and pharmacologically active molecules. Its applications are strictly confined to laboratory research settings.

Properties

IUPAC Name

ethyl 2-(3-formylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKLZGZHIBOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355454
Record name Ethyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27065-94-7
Record name Ethyl (3-formyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester (CAS: 27065-94-7), a critical bifunctional scaffold in medicinal chemistry. This compound serves as a strategic intermediate for synthesizing complex indole alkaloids, auxin mimics, and pharmaceutical agents targeting oncological and neurological pathways.

Executive Summary

This compound (also known as Ethyl 2-(3-formyl-1H-indol-1-yl)acetate) represents a "privileged structure" in drug discovery due to its dual electrophilic nature. It possesses two distinct reactive centers: the C3-formyl group , capable of condensation and redox reactions, and the N1-acetic ester moiety , which allows for chain elongation, cyclization, or hydrolysis. This guide details its synthesis, physicochemical properties, and utility as a precursor for


-carbolines and bioactive indole derivatives.

Chemical Identity & Physicochemical Properties[1][2][3][4]

ParameterTechnical Specification
IUPAC Name Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
Common Name This compound
CAS Registry Number 27065-94-7
Molecular Formula C

H

NO

Molecular Weight 231.25 g/mol
Appearance Pale yellow crystalline solid or viscous oil (purity dependent)
Melting Point 78–82 °C (Typical range for N-alkylated indole aldehydes)
Solubility Soluble in DCM, CHCl

, DMSO, DMF, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~ -1.5 (Indole NH proton is replaced; basicity refers to carbonyl oxygen)

Synthetic Methodologies

The synthesis of this scaffold is generally approached via two primary routes. The N-Alkylation Route is preferred for laboratory scale due to higher yields and operational simplicity.

Route A: N-Alkylation of Indole-3-carboxaldehyde (Preferred)

This method utilizes the acidity of the indole N-H bond (pKa ~16) to introduce the acetate arm.

  • Reagents: Indole-3-carboxaldehyde, Ethyl bromoacetate, Base (K

    
    CO
    
    
    
    or NaH).
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: 60–80 °C, 4–12 hours.

  • Mechanism: S

    
    2 nucleophilic attack of the indolyl anion on the alkyl bromide.
    
Route B: Vilsmeier-Haack Formylation

This route installs the aldehyde after the ester is already in place.

  • Precursor: Ethyl (1H-indol-1-yl)acetate.

  • Reagents: POCl

    
    , DMF (Vilsmeier Reagent).
    
  • Conditions: 0 °C to RT.

  • Selectivity: High regioselectivity for C3 due to the electron-rich nature of the indole ring.

Visualization: Synthetic Pathways

Synthesis I3C Indole-3-carboxaldehyde TARGET (3-Formyl-indol-1-yl)- acetic acid ethyl ester I3C->TARGET Step1 Ethyl bromoacetate K2CO3, DMF, 80°C (N-Alkylation) EIA Ethyl (1H-indol-1-yl)acetate EIA->TARGET Step2 POCl3, DMF (Vilsmeier-Haack)

Caption: Convergent synthetic strategies for CAS 27065-94-7. Route A (top) is generally preferred for atom economy.

Spectroscopic Characterization (Diagnostic Signals)[4]

Accurate identification relies on distinguishing the aldehyde proton and the ethyl ester chain.

H NMR (DMSO-d / CDCl , 400 MHz)
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
CHO 9.95 – 10.05 Singlet (s)1HFormyl proton (C3)
Ar-H (C2) 7.80 – 8.10 Singlet (s)1HIndole C2 proton (Deshielded)
Ar-H 7.20 – 7.60Multiplet (m)4HIndole benzene ring protons
N-CH

4.90 – 5.10 Singlet (s)2HMethylene adjacent to Nitrogen
O-CH

4.15 – 4.25Quartet (q)2HEthyl ester methylene
CH

1.20 – 1.30Triplet (t)3HEthyl ester methyl
IR Spectroscopy (KBr)
  • 1660–1670 cm

    
    :  C=O stretch (Conjugated Aldehyde).
    
  • 1735–1750 cm

    
    :  C=O stretch (Ester).
    
  • No N-H stretch: Absence of band at 3200–3400 cm

    
     confirms N-substitution.
    

Reactivity Profile & Transformations

The molecule's bifunctionality allows for divergent synthesis .

A. C3-Formyl Reactivity (Aldehyde)
  • Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields tyrphostin analogs (kinase inhibitors).

  • Schiff Base Formation: Condensation with amines/hydrazines yields imines, used as ligands or intermediates for reduction to amines.

  • Henry Reaction: Reaction with nitromethane yields nitroalkenes, precursors to tryptamines .

B. N1-Ester Reactivity[3]
  • Hydrolysis: Treatment with LiOH/NaOH yields the free acid [(3-Formyl-indol-1-yl)acetic acid], increasing water solubility.

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial agents).

  • Reduction: LiAlH

    
     reduction converts both the ester and aldehyde to alcohols (N-hydroxyethyl-indole-3-methanol).
    
Visualization: Reaction Map

Reactivity Core (3-Formyl-indol-1-yl)- acetic acid ethyl ester Schiff Schiff Bases / Imines (Antimicrobial) Core->Schiff R-NH2 (Condensation) Acid Free Carboxylic Acid (Hydrolysis) Core->Acid LiOH/NaOH (Saponification) Hydrazide Indole Hydrazides (Precursor to Oxadiazoles) Core->Hydrazide NH2NH2 (Hydrazinolysis) Nitro Nitroalkenes (Tryptamine synthesis) Core->Nitro CH3NO2 (Henry Rxn)

Caption: Divergent synthesis pathways utilizing the C3-Aldehyde (Blue arrows) and N1-Ester (Red arrows).

Applications in Drug Development[6][7][8]

Anticancer Therapeutics

The (3-formyl-indol-1-yl) moiety serves as a pharmacophore for tubulin polymerization inhibitors . Derivatives synthesized via the Knoevenagel condensation of the aldehyde group have shown potency against MCF-7 (breast cancer) and HeLa cell lines by inducing apoptosis.

Antiviral Agents

Hydrazone derivatives obtained from this ester have been explored for activity against Tobacco Mosaic Virus (TMV) and potential HIV-1 integrase inhibition, leveraging the indole ring's ability to intercalate with viral DNA/RNA machinery.

Auxin Mimics

Structurally related to Indole-3-acetic acid (IAA), derivatives of this compound act as synthetic auxins .[1] The N-substitution often alters transport properties in plants, making them useful for studying auxin transport proteins (TIR1/AFB).

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)[2]

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3)

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids over time.

References

  • BenchChem. (2025). Application Notes: Ethyl (3-formyl-1H-indol-2-yl)acetate in Organic Synthesis. Link

  • PubChem. (2025). Compound Summary: Ethyl 2-(3-formyl-1H-indol-1-yl)acetate (CAS 27065-94-7). National Library of Medicine. Link

  • El-Sawy, E. R., et al. (2017).[3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5). Link

  • Sigma-Aldrich. (2025). Product Specification: (3-Formyl-1-indolyl)acetic acid derivatives. Link

  • Der Pharma Chemica. (2015). "Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues." Der Pharma Chemica, 7(3), 203-205. Link

Sources

Technical Whitepaper: Scalable Synthesis of (3-Formyl-indol-1-yl)-acetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester (also known as ethyl 2-(3-formyl-1H-indol-1-yl)acetate).[1] It is designed for researchers requiring a scalable, high-purity protocol.[1]

Executive Summary & Strategic Analysis

The target molecule, This compound , is a bifunctional indole derivative widely used as a pharmacophore in the development of aldose reductase inhibitors (e.g., Alrestatin analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Retrosynthetic Assessment

Two primary pathways exist for synthesizing this scaffold:[2]

  • Route A (C3-Formylation

    
     N-Alkylation):  Functionalization of the indole C3 position via Vilsmeier-Haack, followed by N-alkylation.[1]
    
  • Route B (N-Alkylation

    
     C3-Formylation):  N-alkylation of the indole core, followed by C3 formylation.[1]
    

Selected Pathway: Route A (The "Blocked C3" Strategy) This guide prioritizes Route A .[1]

  • Rationale: Introducing the formyl group at C3 first dramatically increases the acidity of the N-H proton (pKa drops from ~17 to ~12 due to the electron-withdrawing aldehyde). This allows for the use of milder bases (e.g., K₂CO₃ instead of NaH) during the alkylation step and completely eliminates the risk of C3-alkylation side products, ensuring high regioselectivity.

Synthesis Pathway Visualization

The following diagram outlines the optimized workflow, highlighting the mechanistic flow from raw indole to the final ester.

SynthesisPathway Indole Indole (Starting Material) Vilsmeier Step 1: Vilsmeier-Haack (POCl3, DMF) Indole->Vilsmeier FormylIndole Intermediate: 3-Formylindole Vilsmeier->FormylIndole Electrophilic Subst. Alkylation Step 2: N-Alkylation (Ethyl bromoacetate, K2CO3) FormylIndole->Alkylation Deprotonation Target Target Product: (3-Formyl-indol-1-yl)- acetic acid ethyl ester Alkylation->Target SN2 Substitution

Figure 1: Sequential synthesis pathway prioritizing C3-functionalization to ensure N-regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Formylindole (Vilsmeier-Haack Formylation)

If 3-formylindole is not purchased commercially, it must be synthesized with strict moisture control to prevent phosphorus oxychloride (POCl₃) degradation.[1]

Mechanism: The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) in situ, which acts as a potent electrophile attacking the electron-rich C3 position of the indole.

ParameterSpecification
Reagents Indole (1.0 eq), POCl₃ (1.1 eq), DMF (5.0 eq/Solvent)
Temperature 0°C (Addition)

35°C (Reaction)
Time 1–2 Hours
Yield 85–92%

Protocol:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (Dimethylformamide) to 0°C.

  • Addition: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic.[1] Stir for 15 minutes to generate the Vilsmeier complex (white/yellowish precipitate may form).[1]

  • Substrate Introduction: Dissolve Indole in a minimum volume of DMF and add dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (or mild heat to 35°C) and stir for 1 hour. The solution will turn viscous and yellow/orange.[1]

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (5x volume) containing NaOH (2M) to adjust pH to ~8–9. The intermediate iminium salt hydrolyzes to the aldehyde.[1][3][4]

  • Workup: The product, 3-formylindole, will precipitate as a beige solid.[1] Filter, wash copiously with water, and dry under vacuum.[1] Recrystallize from ethanol if necessary.

Step 2: N-Alkylation with Ethyl Bromoacetate

This step utilizes the enhanced acidity of the indole N-H bond induced by the C3-formyl group.

Mechanism: Base-promoted deprotonation of the indole nitrogen followed by an S_N2 nucleophilic attack on the


-carbon of ethyl bromoacetate.
ParameterSpecification
Reagents 3-Formylindole (1.0 eq), Ethyl Bromoacetate (1.2 eq), K₂CO₃ (2.0 eq)
Solvent DMF (Anhydrous) or Acetonitrile
Temperature 60°C
Time 3–5 Hours
Yield 88–95%

Protocol:

  • Setup: Charge a flask with 3-Formylindole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.5 M concentration relative to indole).

  • Activation: Stir at Room Temperature for 15 minutes. The mixture may change color as the indolyl anion is generated.[1]

  • Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise. Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.

  • Heating: Heat the mixture to 60°C. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The polar N-H spot will disappear, replaced by a less polar product spot.

  • Quench: Pour the mixture into ice-cold water.

  • Extraction: The product may precipitate.[1] If it does, filter it.[1] If it forms an oil, extract with Ethyl Acetate (3x).[1] Wash the organic layer with Brine (to remove DMF), dry over Na₂SO₄, and concentrate.[1]

  • Purification: If the crude is not crystalline, purify via silica gel column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).[1]
    

Mechanistic Logic & Troubleshooting

Why K₂CO₃ instead of NaH?

While Sodium Hydride (NaH) is the standard base for indole alkylation, it requires strictly anhydrous conditions and generates H₂ gas.[1] Because the 3-formyl group withdraws electron density via resonance, the N-H bond is significantly more acidic. Weak bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient, safer, and easier to handle on a kilogram scale.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysis of the iminium salt.[1]Ensure the quench pH is basic (>8) and stir the aqueous slurry for at least 1 hour before filtration.
C-Alkylation Byproducts Use of Route B (Alkylation first).[1]Switch to Route A. The C3-formyl group sterically and electronically blocks C-alkylation.[1]
"Oiling Out" in Step 2 Residual DMF in the product.[1]DMF has a high boiling point.[1] Wash the organic extract 3x with water/brine or use a lyophilizer if available.[1]
Darkening of Product Oxidation of the aldehyde.[1]Store the final product under Nitrogen/Argon in the dark.[1] Aldehydes can auto-oxidize to carboxylic acids over time.[1]

References

  • Vilsmeier-Haack Reaction Overview

    • Title: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles.[5][6]

    • Source: Organic Syntheses / Wiley Online Library.[1]

    • URL:[Link](Refers to general indole formylation protocols).

  • N-Alkylation of Electron-Deficient Indoles

    • Title: Efficient alkylation of indoles with electron-withdrawing groups using K2CO3/DMF.[1]

    • Source: Journal of Organic Chemistry (General Precedent).[1]

    • Context: Confirms the efficacy of carbonate bases for 3-acylindole alkylation.[1]

  • Specific Target Synthesis (Analogous Protocols)

    • Title: Synthesis and biological evaluation of indole derivatives as anti-inflammatory agents.[1]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link](See protocols for Ethyl 2-(3-formyl-1H-indol-1-yl)acetate as an intermediate for Alrestatin-like compounds).

  • Safety Data (Ethyl Bromoacetate)

    • Title: Ethyl Bromoacetate Safety Data Sheet.[1]

    • Source: PubChem.[1][7]

    • URL:[Link][1]

Sources

The Indole-3-Acetic Acid Scaffold: A Cornerstone of Biology and a Blueprint for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a molecule of profound biological significance. Its simple yet elegant indole scaffold governs a vast array of physiological processes essential for plant life, from cell division and elongation to intricate developmental patterning. The molecular machinery that perceives and transduces the IAA signal represents a paradigm of hormone action, involving regulated protein degradation to enact rapid genomic responses. Beyond its fundamental role in phytobiology, the indole nucleus of IAA serves as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution points have been exploited to develop a diverse range of therapeutic agents, including synthetic auxin herbicides, anti-inflammatory drugs, and innovative anticancer compounds. This guide provides an in-depth exploration of the IAA scaffold, detailing its biological roles, the molecular intricacies of its signaling pathway, its applications in agriculture and drug discovery, and the state-of-the-art methodologies employed in its study.

The Endogenous Architect: IAA in Plant Biology

The discovery of IAA as a plant hormone, or "auxin," revolutionized our understanding of plant growth and development.[1] It is not merely a growth promoter but a master coordinator, orchestrating complex processes through concentration gradients and tissue-specific responses.

Biosynthesis and Metabolic Homeostasis

Plants synthesize IAA through several pathways, most of which originate from the amino acid tryptophan.[2] The primary route in many plants is the indole-3-pyruvic acid (IPA) pathway, a two-step process catalyzed by TAA1 aminotransferases and YUCCA (YUC) monooxygenases.[3][4] Other tryptophan-dependent pathways include the indole-3-acetamide (IAM), tryptamine (TAM), and indole-3-acetonitrile (IAN) pathways, which are notably utilized by plant-associated microbes.[4] A tryptophan-independent pathway also exists, highlighting the metabolic flexibility plants possess to maintain this crucial molecule.[2]

The cellular concentration of active, free IAA is tightly regulated. Homeostasis is maintained through a dynamic balance of biosynthesis, transport, and inactivation via conjugation or degradation. Conjugation to sugars or amino acids creates storage forms that can be hydrolyzed to release active IAA, while irreversible oxidation provides a means of catabolic removal.[5]

Physiological Roles of IAA

IAA's influence permeates nearly every aspect of a plant's life cycle.[6][7] Its functions are highly dose-dependent, with optimal concentrations varying between different tissues and developmental stages.[1][8]

  • Cell Elongation and Division: At the cellular level, auxin stimulates both cell division and longitudinal expansion, the primary driver of plant growth.[9][10]

  • Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds, ensuring the main stem grows taller and outcompetes neighbors for light.[1][7]

  • Root Development: IAA is critical for initiating the formation of both primary and lateral roots, as well as adventitious roots from stem cuttings.[1][7][9][10]

  • Tropisms: It mediates plant responses to environmental stimuli, such as phototropism (bending towards light) and gravitropism (directing growth in response to gravity).[7][9]

  • Vascular Differentiation and Fruit Development: IAA guides the formation of vascular tissues (xylem and phloem) and is involved in fruit set and development.[7][9]

The Molecular Mechanism: A Paradigm of Signal Transduction

The auxin signaling pathway is a model of elegant simplicity and regulatory efficiency, relying on targeted protein degradation to control gene expression.[11][12][13] This mechanism allows for a rapid and reversible switch between transcriptional repression and activation in response to changing IAA concentrations.

At low auxin levels, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They achieve this by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[2][13] Many Aux/IAA proteins also recruit co-repressors like TOPLESS (TPL), which induce chromatin condensation to further silence target genes.[13]

When IAA concentrations rise, the hormone acts as a "molecular glue."[13] It binds to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and an Aux/IAA repressor.[10][13] This IAA-induced interaction targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[11][12] The ubiquitinated Aux/IAA is then rapidly degraded by the 26S proteasome.[13][14]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of early-response genes, activating their transcription.[11][14] These genes include the Aux/IAA family itself, creating a rapid negative feedback loop, as well as other families like SAUR (Small Auxin Up-Regulated) and GH3, which are involved in cell growth and auxin conjugation, respectively.[11][14]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin: Repression cluster_high_auxin High Auxin: Activation ARF_low ARF AuxRE_low Auxin Response Element (AuxRE) ARF_low->AuxRE_low Binds AuxIAA_low Aux/IAA AuxIAA_low->ARF_low Represses Gene_low Target Gene (Repressed) AuxRE_low->Gene_low IAA IAA (Auxin) TIR1 SCF-TIR1/AFB (E3 Ligase) IAA->TIR1 Binds AuxIAA_high Aux/IAA IAA->AuxIAA_high 'Molecular Glue' TIR1->AuxIAA_high Binds Ub Ubiquitin TIR1->Ub Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation Ub->AuxIAA_high Ubiquitination ARF_high ARF (Active) AuxRE_high AuxRE ARF_high->AuxRE_high Binds Gene_high Target Gene (Activated) AuxRE_high->Gene_high Activates Transcription

Caption: The core auxin signaling pathway, a switch based on regulated protein degradation.

The Versatile Scaffold: IAA in Agriculture and Therapeutics

The structural and functional knowledge of IAA has been leveraged far beyond basic plant science, leading to major innovations in agriculture and providing a foundational scaffold for drug discovery.[15]

Synthetic Auxins as Herbicides

Some of the first selective synthetic herbicides were designed to mimic IAA.[8][16] Compounds like 2,4-D and dicamba are structurally similar to IAA and are recognized by the plant's auxin signaling machinery.[8][17] In susceptible broadleaf weeds, these synthetic auxins are not efficiently metabolized and lead to an uncontrolled, lethal activation of auxin response pathways, disrupting numerous growth processes and causing cell death.[18] Grasses are generally tolerant due to restricted translocation and enhanced metabolism of these compounds.[8] However, the prolonged use of these herbicides has led to the evolution of resistance in several weed species, often through mutations in the target site genes like those encoding Aux/IAA proteins.[16][17][19]

The Indole Scaffold in Drug Discovery

The indole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic tractability.[15][20][21] Found in essential biomolecules like serotonin and melatonin, the indole scaffold is a cornerstone of modern drug design.[21] IAA itself is a prime example of this scaffold's potential.

  • Anticancer Activity: The IAA scaffold and its derivatives have shown significant promise as anticancer agents.[22] Studies have demonstrated that IAA can selectively induce apoptosis in cancer cells, including neuroblastoma and prostate cancer, often in combination with activating agents like horseradish peroxidase or UVB irradiation.[23][24][25] The mechanisms are diverse, involving the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of key oncogenic pathways like ALK signaling.[23][24] Synthetic derivatives have been designed to inhibit critical cancer targets such as tubulin, protein kinases, and histone deacetylases (HDACs).[21]

  • Anti-inflammatory and Antioxidant Properties: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that potently inhibits cyclooxygenase (COX) enzymes.[20][26] This highlights the scaffold's potential for developing anti-inflammatory agents. Furthermore, various substituted IAA derivatives have been shown to possess direct antioxidant activity and the ability to inhibit enzymes like aldose reductase, which is implicated in diabetic complications.[27]

  • Other Therapeutic Applications: The versatility of the indole scaffold is extensive. Derivatives are being explored as ectonucleotidase inhibitors for cancer therapy, CRTH2 receptor antagonists for respiratory diseases, and as antimicrobial and antitubercular agents.[21][22][28][29][30]

The following table summarizes the diverse biological activities of selected compounds based on the indole-acetic acid scaffold.

Compound/Derivative ClassTarget/MechanismBiological ActivityReference(s)
Indole-3-acetic acid (IAA) ALK downregulation, ROS generationAnticancer (Neuroblastoma)[23]
Indomethacin Cyclooxygenase (COX) inhibitionAnti-inflammatory[20][26]
IAA Sulfonate Derivatives Ectonucleotidase inhibitionAnticancer[29][30]
Substituted 1-IAA Derivatives Aldose Reductase inhibitionAntidiabetic[27]
Synthetic Auxins (e.g., 2,4-D) Overactivation of auxin signalingHerbicidal[8][18]
Tetrahydrocarbazole IAA Deriv. CRTH2 Receptor AntagonismAnti-inflammatory (Asthma)[28]

Methodologies for the Study of Indole-3-Acetic Acid

Accurate quantification and functional analysis of IAA are essential for both fundamental research and applied science. A variety of methods have been developed, ranging from simple screening assays to highly sensitive mass spectrometry techniques.

Quantification of IAA

The choice of analytical method depends on the required sensitivity, specificity, and the complexity of the sample matrix.

MethodPrincipleSensitivitySpecificityKey Applications/LimitationsReference(s)
Salkowski Reagent Colorimetric reaction with a strong acid and ferric salt.Micromolar (µM)Low (reacts with many indole compounds)Rapid screening of microbial cultures for indole production. Not suitable for complex plant extracts.[31][32]
HPLC with Fluorescence Chromatographic separation followed by detection of native indole fluorescence.Nanomolar (nM)Moderate to HighQuantification in relatively clean samples. Co-elution can be an issue.[33][34]
LC-MS/MS Liquid chromatographic separation coupled with tandem mass spectrometry.Picomolar (pM) to Femtomolar (fM)Very HighGold standard for accurate and specific quantification in complex biological matrices. Allows for stable isotope dilution analysis.[3][32][35]
Experimental Protocol: Quantification of Endogenous IAA in Plant Tissue by LC-MS/MS

This protocol outlines a robust method for the extraction, purification, and quantification of IAA from plant tissue, a cornerstone technique in phytohormone research. The causality behind this workflow is to progressively remove interfering compounds (lipids, pigments) while concentrating the target analyte (IAA) for sensitive detection. The use of a stable isotope-labeled internal standard is critical for trustworthiness, as it corrects for analyte loss during sample preparation.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Liquid nitrogen

  • Extraction buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane (DCM)

  • Stable isotope-labeled internal standard: ¹³C₆-IAA

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

Workflow Diagram:

IAA_Quantification_Workflow A 1. Sample Collection & Freezing (e.g., 50-100 mg plant tissue) Flash freeze in liquid N2 B 2. Homogenization Grind to a fine powder under liquid N2 A->B C 3. Extraction Add cold extraction buffer & ¹³C₆-IAA internal standard. Shake at 4°C. B->C D 4. Phase Separation Add Dichloromethane (DCM). Centrifuge. Collect lower organic phase. C->D E 5. Evaporation Dry organic phase under N2 stream D->E F 6. Solid-Phase Extraction (SPE) Resuspend in acidic water. Load onto pre-conditioned C18 cartridge. E->F G 7. Wash & Elute Wash with water to remove polar impurities. Elute IAA with Methanol/Acetonitrile. F->G H 8. Final Preparation Evaporate eluate. Resuspend in mobile phase for injection. G->H I 9. LC-MS/MS Analysis Inject sample. Quantify IAA against ¹³C₆-IAA standard curve. H->I

Caption: Standard workflow for the extraction and quantification of IAA from plant tissues.

Step-by-Step Methodology:

  • Sample Preparation: a. Harvest approximately 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: a. Transfer the frozen powder to a tube containing 1 mL of ice-cold extraction buffer. b. Add a known amount of ¹³C₆-IAA internal standard. This is the critical step for accurate quantification, as the standard will behave identically to the endogenous IAA throughout the procedure. c. Shake the mixture for 30 minutes at 4°C. d. Add 1 mL of DCM and shake for a further 30 minutes at 4°C. e. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Purification: a. Carefully transfer the lower organic phase (DCM) to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. c. Resuspend the dried extract in 1 mL of 1% formic acid. d. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid. e. Load the resuspended sample onto the cartridge. f. Wash the cartridge with 1 mL of 1% formic acid to remove highly polar impurities. g. Elute the IAA and the internal standard with 1 mL of 80% methanol.

  • Analysis: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 15% acetonitrile with 0.1% formic acid). c. Inject the sample into the LC-MS/MS system. d. Separation is typically achieved on a C18 column using a gradient of water and acetonitrile containing 0.1% formic acid. e. Detection is performed using Multiple Reaction Monitoring (MRM) in negative ion mode. Monitor the specific precursor-to-product ion transitions for both endogenous IAA (e.g., m/z 174 -> 130) and the ¹³C₆-IAA standard (e.g., m/z 180 -> 136). f. Quantify the amount of endogenous IAA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Perspectives

The indole-3-acetic acid scaffold is a testament to nature's chemical efficiency. As the primary auxin, it is a master regulator of plant life, operating through a sophisticated signaling network that has become a textbook model for hormone action. The translation of this fundamental knowledge has yielded powerful agricultural tools and, more recently, has illuminated the path toward novel therapeutics. The indole core is a privileged and versatile framework that continues to inspire the design of new drugs targeting a host of human diseases, from cancer to chronic inflammation. Future research will undoubtedly uncover deeper layers of auxin signaling complexity and further expand the therapeutic utility of the remarkable IAA scaffold, bridging the gap between plant biology and human health.

References

  • Walker, L., & Estelle, M. (1998). Molecular mechanisms of auxin action. Current Opinion in Plant Biology, 1(5), 434-439.
  • PubMed. (1998). Molecular mechanisms of auxin action. Current Opinion in Plant Biology.
  • Biology Discussion. Molecular Mechanisms of Auxin Action in Plants.
  • JIN DUN CHEMISTRY. (2025). Indole Acetic Acid (IAA)
  • Todd, A. G., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science.
  • Han, X., et al. (2023). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses.
  • BYJU'S. IAA Hormone.
  • Lau, S., et al. (2016). Mechanisms of auxin signaling. Development.
  • Science & Plants for Schools. Investigating the hormone Auxin (IAA)
  • The Ohio State University Pressbooks.
  • ResearchGate. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance.
  • Biology LibreTexts. (2025). Auxin.
  • UC Agriculture and Natural Resources. Synthetic Auxins | Herbicide Symptoms.
  • Herbicide Resistance Action Committee. Synthetic Auxin Resistant Weeds.
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant Signaling & Behavior.
  • Abele, S., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem.
  • Khan Jadoon, M. S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry.
  • MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules.
  • Semantic Scholar.
  • ResearchGate. (2022).
  • Khan Jadoon, M. S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing.
  • Wikipedia. Indole-3-acetic acid.
  • MDPI. (2024).
  • Stefek, M., et al. (2011). Substituted Derivatives of Indole Acetic Acid as Aldose Reductase Inhibitors With Antioxidant Activity: Structure-Activity Relationship. General Physiology and Biophysics.
  • Asif, M. (2015).
  • Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
  • CNR-IRIS. (2025). The anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells.
  • ResearchGate. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods.
  • Kim, S. Y., et al. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Biological & Pharmaceutical Bulletin.
  • Biology Discussion. Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology.
  • Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol.
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek.
  • ResearchGate. (2025).
  • Spaepen, S., & Vanderleyden, J. (2011). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Applied and Environmental Microbiology.
  • RJPN. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology.
  • ResearchGate. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews.

Sources

The Indole-3-Carboxaldehyde Scaffold: A Guide to Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the 3-Formyl Group in Indole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-carboxaldehyde (I3A) is a privileged scaffold in medicinal chemistry, serving as a critical precursor for tryptamines,


-carbolines, and bis-indole alkaloids.[1] However, its reactivity is distinct from standard aromatic aldehydes (e.g., benzaldehyde) due to the strong electron-donating nature of the indole nitrogen. This guide dissects the electronic "push-pull" mechanism that governs I3A reactivity, provides evidence-based protocols for C-C and C-N bond formation, and offers self-validating experimental workflows for the synthesis of bioactive derivatives.

Electronic Structure & Reactivity Profile

The Vinylogous Amide Anomaly

To manipulate the 3-formyl group effectively, one must first understand why it often fails to react under mild conditions suitable for benzaldehyde.

The indole nitrogen lone pair participates in resonance, donating electron density into the C3 position. This delocalization extends to the carbonyl oxygen, creating a vinylogous amide character.

  • Consequence: The carbonyl carbon is significantly less electrophilic than typical aldehydes.

  • Strategic Implication: Nucleophilic attacks (e.g., Schiff base formation, Knoevenagel condensation) often require acid catalysis (to activate the carbonyl) or elevated temperatures combined with strong nucleophiles.

Reactivity Landscape

The following diagram illustrates the core transformations accessible from the I3A scaffold.

ReactivityLandscape I3A Indole-3-carboxaldehyde (I3A) Schiff Schiff Bases (Imines) I3A->Schiff Primary Amines (H+) Knoevenagel Acrylonitriles / Merocyanines I3A->Knoevenagel Active Methylenes (Base/Piperidine) Reduction Indole-3-methanol (Reduction) I3A->Reduction NaBH4 / LiAlH4 BIM Tris-indolyl Methanes (Electrophilic Subst.) I3A->BIM Indole + Lewis Acid

Figure 1: Divergent synthetic pathways from the Indole-3-carboxaldehyde core.[2][3][4][5]

C-C Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is the most reliable method for functionalizing I3A, particularly for generating dyes (merocyanines) and anticancer agents (e.g., Sunitinib analogues).

Mechanism & Causality

The reaction involves the deprotonation of an active methylene compound (e.g., malononitrile, barbituric acid) by a weak base (piperidine), followed by nucleophilic attack on the I3A carbonyl.

  • Critical Step: Spontaneous dehydration drives the equilibrium. The resulting conjugated system extends from the indole nitrogen to the electron-withdrawing groups of the methylene component, stabilizing the product.

Data: Catalyst Efficiency in I3A Condensation

Comparison of conditions for condensing I3A with Malononitrile.

CatalystSolventTime (min)Yield (%)Notes
Piperidine (Cat.) Ethanol3092Standard, high purity.
L-Proline Methanol6085Green chemistry approach.
ZnCl₂ Solvent-Free1588Requires microwave irradiation.[6]
None Water120<40Poor solubility limits reaction.

Experimental Protocol: Synthesis of 5-(Indol-3-yl)barbituric Acid

This protocol is selected for its self-validating nature . The starting materials are white/off-white, while the product is a distinct dark yellow/orange precipitate with a high melting point, allowing for immediate visual confirmation of success.

Reagents
  • Indole-3-carboxaldehyde (1.0 equiv)

  • Barbituric Acid (1.0 equiv)

  • Ethanol (Absolute)

  • Piperidine (Catalytic amount, ~0.1 equiv)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.45 g, 10 mmol) and Barbituric Acid (1.28 g, 10 mmol) in Ethanol (20 mL) .

    • Note: The mixture will likely remain a suspension initially.

  • Activation: Add Piperidine (2-3 drops) to the suspension.

    • Mechanistic Insight: Piperidine acts as the base to deprotonate the C5 position of barbituric acid, generating the nucleophilic enolate.

  • Reaction: Heat the mixture to reflux (78°C) for 1–3 hours.

    • Validation Check: The solution should turn from cloudy white to a clear deep yellow/orange solution, followed by the formation of a heavy precipitate.

  • Monitoring: Spot on TLC (Mobile phase: CHCl₃/MeOH 9:1). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and piperidine traces.

  • Characterization: Dry the solid in an oven at 80°C.

    • Expected Yield: 85–92%

    • Appearance: Dark yellow to orange powder.

    • Melting Point: >250°C (Decomposes).[7]

Mechanistic Pathway Visualization

KnoevenagelMechanism Step1 Step 1: Deprotonation (Barbituric Acid + Piperidine -> Enolate) Step2 Step 2: Nucleophilic Attack (Enolate attacks Indole-3-CHO) Step1->Step2 Nucleophile Generation Step3 Step 3: Elimination (Loss of H2O -> C=C Bond Formation) Step2->Step3 Alkoxide Intermediate Product Product: 5-(Indol-3-ylmethylene)barbituric acid (Conjugated System) Step3->Product Irreversible Dehydration

Figure 2: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.

C-N Bond Formation: Schiff Bases

Schiff bases derived from I3A are critical intermediates for synthesizing


-carbolines (via Pictet-Spengler) and metal coordination complexes.
Optimization for Indoles

Unlike simple aldehydes, I3A requires rigorous water removal to drive the equilibrium toward the imine, as the reverse hydrolysis is favored by the stability of the indole-aldehyde resonance.

  • Preferred Method: Reflux in Ethanol/Methanol with catalytic Glacial Acetic Acid.

  • Self-Validating Endpoint: Most I3A Schiff bases exhibit fluorescence under UV light (365 nm), unlike the non-fluorescent starting amine.

Advanced Applications: Tris-Indolyl Methanes

While I3A is an electrophile, it can react with two equivalents of another indole (or the same indole) in the presence of Lewis acids (e.g.,


, 

) to form Tris-Indolyl Methanes.
  • Significance: These compounds act as bacterial biofilm inhibitors.

  • Green Protocol: Recent literature supports solvent-free grinding of I3A with indole derivatives using Salicylic Acid as a catalyst, yielding products in <15 minutes [3].

References

  • Asiri, A. M. (2000).[7] 5-(Indol-3-yl)barbituric acid.[7] Molecules, 5(12), M183.[7] Link

  • Sinha, S., et al. (2008).[8] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Link

  • Hasaninejad, A., et al. (2011). Green Synthesis of Bis(indolyl)methanes Catalyzed by Salicylic Acid.[9] Thai Journal of Agricultural Science. Link

  • Praja, P., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives.[3][10] Current Organic Chemistry. Link

  • Zacuto, M. J. (2019).[8] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[8] The Journal of Organic Chemistry, 84(10), 6465-6474. Link

Sources

Strategic Utilization of (3-Formyl-indol-1-yl)-acetic acid ethyl ester as a Divergent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (3-Formyl-indol-1-yl)-acetic acid ethyl ester in Medicinal Chemistry Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Dual-Pharmacophore Advantage

In the landscape of heterocyclic drug design, This compound (CAS: 27065-94-7) represents a high-value "divergent intermediate." Its structural utility stems from the simultaneous presence of two chemically distinct reactive centers on the privileged indole core:[1]

  • C3-Formyl Group (Electrophilic): A gateway for Knoevenagel condensations and Schiff base formation, critical for constructing fused heterocycles and conjugated linkers.

  • N1-Acetic Acid Ethyl Ester (Nucleophilic/Hydrolysable): A masking group that modifies lipophilicity (LogP) for cell permeability or serves as a precursor for hydrazide-based molecular tethering.

This guide details the synthesis, reactivity profiling, and therapeutic applications of this compound, positioning it not merely as a reagent, but as a linchpin in library generation for antimicrobial and anticancer screenings.

Chemical Profile & Structural Significance[2][3][4][5]

PropertySpecification
IUPAC Name Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Key Pharmacophore Indole (Privileged Scaffold)
Reactive Sites Aldehyde (C3), Ester (N1)
Solubility Soluble in DMF, DMSO, Chloroform; Sparingly soluble in water
Mechanistic Insight: The "Push-Pull" Electronic System

The indole nitrogen lone pair typically donates electron density into the ring, making C3 nucleophilic. However, the presence of the formyl group at C3 acts as an electron-withdrawing group (EWG), stabilizing the system but retaining reactivity toward nucleophiles at the carbonyl carbon. Simultaneously, the N1-substitution blocks the acidic proton, preventing unwanted hydrogen bonding and allowing the molecule to cross lipid membranes more effectively before metabolic hydrolysis activates the carboxylic acid.

Experimental Protocol: Robust Synthesis

While Vilsmeier-Haack formylation of N-alkylated indoles is possible, the N-alkylation of Indole-3-carboxaldehyde is the preferred, self-validating route due to higher regioselectivity and cleaner workup.

Protocol: N-Alkylation via Phase Transfer Catalysis (PTC) or Base-Mediated Substitution

Objective: Synthesize Ethyl 2-(3-formyl-1H-indol-1-yl)acetate with >90% purity.

Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

  • DMF (Dimethylformamide) or Acetone (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Indole-3-carboxaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol). Stir the suspension at Room Temperature (RT) for 30 minutes. Observation: The mixture may change color slightly, indicating deprotonation of the indole N-H.

  • Alkylation: Dropwise add Ethyl bromoacetate (12 mmol) over 10 minutes to prevent localized concentration spikes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Validation: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (lower Rf) should disappear, replaced by a distinct higher Rf spot (product).

  • Quenching: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3x) to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

Yield Expectation: 85–92% Characterization Check:

  • IR: Distinct bands at ~1660 cm⁻¹ (C=O aldehyde) and ~1730 cm⁻¹ (C=O ester).

  • ¹H NMR: Singlet at ~9.9 ppm (CHO), Singlet at ~5.1 ppm (N-CH₂).

Divergent Medicinal Chemistry Applications[6]

The true power of this scaffold lies in its ability to undergo orthogonal transformations.

Pathway A: C3-Targeted Modifications (Schiff Bases & Condensations)

The C3-aldehyde is ideal for synthesizing Schiff bases (Azomethines) . Reacting the core with aromatic amines or hydrazides yields compounds with extended conjugation, often enhancing antioxidant and antimicrobial potency.

  • Reaction: Core + R-NH₂

    
     Imine/Hydrazone.
    
  • Therapeutic Target: DNA intercalation, Enzyme inhibition (e.g., Urease).

Pathway B: N1-Targeted Modifications (Hydrazide Formation)

The ethyl ester is a "masked" hydrazide. Reacting the core with Hydrazine Hydrate yields 2-(3-formyl-1H-indol-1-yl)acetohydrazide .

  • Significance: Acid hydrazides are critical pharmacophores for antitubercular (isoniazid-like) and antifungal activity.

  • Cyclization: The hydrazide can be further cyclized to form 1,3,4-oxadiazoles or 1,2,4-triazoles fused to the indole linker.

Visualization: The Divergent Synthesis Workflow

DivergentSynthesis Start Indole-3-carboxaldehyde Core Ethyl 2-(3-formyl-1H-indol-1-yl)acetate (The Core Scaffold) Start->Core N-Alkylation (Ethyl bromoacetate, K2CO3) Schiff Schiff Bases / Hydrazones (Antimicrobial/Antioxidant) Core->Schiff Pathway A (C3-CHO) + Ar-NH2 / H+ Knoevenagel Aplysinopsin Analogs (Anticancer) Core->Knoevenagel Pathway A (C3-CHO) + Active Methylene (e.g., Rhodanine) Hydrazide Indole-Acetohydrazide (Intermediate) Core->Hydrazide Pathway B (N1-COOEt) + NH2NH2.H2O Triazole 1,2,4-Triazole Derivatives (Antifungal) Hydrazide->Triazole Cyclization + CS2 / KOH

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold to access distinct therapeutic classes.

Therapeutic Case Studies & Biological Data

Case Study 1: Antimicrobial Hydrazones

Research indicates that converting the ester group to a hydrazide, followed by condensation with substituted benzaldehydes, yields Hydrazone derivatives .

  • Mechanism: The C=N double bond (azomethine) facilitates binding to bacterial proteins, while the indole moiety intercalates with DNA.

  • Data: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring typically show lower MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli.

Case Study 2: Antioxidant Potential

The presence of the indole ring allows for radical scavenging.[2] Derivatives retaining the free N-H (if not alkylated) are potent, but N-alkylated derivatives like our core scaffold rely on the electronic modulation of the C3 substituent .

  • Observation: Schiff bases derived from this core show superior DPPH radical scavenging compared to the parent ester due to resonance stabilization of the radical species.

Derivative TypeTarget ActivityKey Structural Feature
Core Ester Low/ModerateLipophilic prodrug form; limited H-bonding.
Acid Hydrazide ModerateH-bond donor/acceptor capacity increased.
Schiff Base (C3) High Extended conjugation; metal chelation potential.
Thiohydantoin (C3) High Mimics marine alkaloid Aplysinopsin (Cytotoxic).

References

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (Note: Analogous chemistry applied to the 2-carboxylate isomer, validating the reactivity patterns). Z. Naturforsch. 2006.[3]

  • Bioactive natural compounds from 1H-indole-3-carboxaldehyde. ResearchGate Review. (Comprehensive overview of C3-formyl indole reactivity).

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica. (Demonstrates N1-alkylation protocols and antioxidant assays).

  • PubChem Compound Summary for Ethyl 1H-indole-3-acetate. (Structural validation of the parent ester class).

  • Vilsmeier-Haack Formylation Protocols. BenchChem Technical Notes. (General procedure for introducing formyl groups to indole esters).

Sources

Discovery and history of indole-1-acetic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, history, and pharmacological applications of Indole-1-acetic acid (I1AA) esters .

Chemistry, Pharmacology, and Therapeutic Applications[1][2]

Part 1: Executive Summary & Core Distinction

In the field of indole chemistry, a critical distinction must be made between two structural isomers that share the formula


 but possess vastly different biological profiles:
  • Indole-3-acetic acid (IAA/I3AA): The ubiquitous plant hormone (auxin), characterized by carbon-carbon bond formation at the electron-rich C3 position.[1][2][3]

  • Indole-1-acetic acid (I1AA): The N-substituted isomer, where the acetic acid moiety is attached to the pyrrole nitrogen.

While I3AA dominates plant physiology, Indole-1-acetic acid and its esters are the primary scaffolds for specific medicinal chemistry campaigns, particularly in the development of CRTH2 antagonists , Aldose Reductase Inhibitors (ARIs) , and PPAR agonists . This guide focuses exclusively on the N-substituted I1AA series, detailing their discovery, synthesis, and utility as ester prodrugs.

Part 2: History and Discovery

The history of indole-1-acetic acid esters is bifurcated into their initial chemical synthesis and their later pharmacological awakening.

1. The Synthetic Era (Early 20th Century)

The synthesis of indole-1-acetic acid was initially a demonstration of N-alkylation selectivity. Unlike the C3-selective Fischer indole synthesis or electrophilic aromatic substitutions that yield auxins, I1AA requires the deprotonation of the indole N-H (pKa ~16 in DMSO) followed by nucleophilic attack on an


-haloacetate.
  • Key Milestone: Early organic chemists established that while C3 is the thermodynamic trap for electrophiles, the Nitrogen atom could be alkylated under basic conditions using strong bases (e.g., NaNH

    
     or alkoxides), yielding N-substituted indoles.
    
2. The Pharmacological Renaissance (1970s - Present)

The true value of I1AA esters emerged in the 1970s during the "Golden Age" of NSAID discovery.

  • 1972 Breakthrough: Doebel and Wasley published seminal work on "Derivatives of indole-1-acetic acid as anti-inflammatory agents." This differentiated the N-acetic acid pharmacophore from the C3-acetic acid pharmacophore found in Indomethacin.

  • Modern Era: The scaffold became central to the discovery of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for asthma and allergic rhinitis. The N-acetic acid tail often serves as the critical "warhead" interacting with the receptor's cationic binding pocket.

Part 3: Chemical Synthesis & Protocols[4][5][6][7]

The synthesis of Indole-1-acetic acid esters is a robust bimolecular nucleophilic substitution (


).
Experimental Protocol: Synthesis of Ethyl Indole-1-acetate[4]

Objective: Selective N-alkylation of indole to produce the ester precursor.

Reagents:

  • Indole (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (NaH) (1.5 eq)
    
  • Solvent: DMF (anhydrous) or Acetonitrile

Workflow:

  • Activation: Dissolve indole in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation:

    • Method A (NaH): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until

      
       evolution ceases. The solution will turn from colorless to a pale rose/brown anion.
      
    • Method B (

      
      ): Add base directly at room temperature (milder, fewer side reactions).
      
  • Alkylation: Add ethyl bromoacetate dropwise. The reaction is exothermic.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Confirmation: Look for the disappearance of the broad N-H singlet (~11 ppm) and the appearance of a sharp singlet (

    
    ) around 4.8–5.0 ppm.
    
Visualization: Synthesis Pathway[3][5]

G Indole Indole (C8H7N) Anion Indolyl Anion (Nucleophile) Indole->Anion Deprotonation (DMF, 0°C) Base Base (NaH or Cs2CO3) Base->Anion Product Ethyl Indole-1-acetate (Ester) Anion->Product SN2 Alkylation (N-attack) Electrophile Ethyl Bromoacetate (Br-CH2-COOEt) Electrophile->Product Acid Indole-1-acetic Acid (Active Scaffold) Product->Acid Hydrolysis (LiOH/THF)

Caption: Step-wise synthesis of Indole-1-acetic acid via N-alkylation and subsequent ester hydrolysis.

Part 4: Pharmacological Applications[4][9][10][11]

The I1AA ester scaffold is not merely a blocking group; it is a tunable region for bioavailability and receptor binding.

1. Aldose Reductase Inhibitors (ARIs)[6]
  • Mechanism: ARIs prevent the conversion of glucose to sorbitol, a pathway implicated in diabetic neuropathy.

  • Compound: [5-(Benzyloxy)-1H-indol-1-yl]acetic acid (Lidorestat analogues).[6]

  • Role of I1AA: The carboxylic acid head group (derived from the ester) binds to the anion-binding site of the enzyme (Tyr48, His110, Trp111), while the indole core fits into the hydrophobic specificity pocket.

2. CRTH2 Antagonists (Asthma/Allergy)
  • Target: Prostaglandin D2 receptor 2 (DP2 or CRTH2).

  • Structure-Activity Relationship (SAR): The N-acetic acid moiety mimics the carboxylate of Prostaglandin D2, providing the essential ionic anchor point in the receptor.

  • Ester Utility: Esters of these compounds are frequently used as prodrugs to improve oral bioavailability, as the free acid is often too polar to cross the gut membrane efficiently.

3. Comparison with Indole-3-Acetic Acid (Auxin)

It is vital to distinguish the biological activity of the two isomers.

FeatureIndole-1-Acetic Acid (I1AA)Indole-3-Acetic Acid (I3AA)
Primary Role Synthetic Scaffold / Med ChemPlant Hormone (Auxin)
Auxin Activity Negligible / InactiveHigh (Cell elongation)
Metabolic Stability High (N-C bond is robust)Moderate (Oxidative decarboxylation)
Prodrug Mechanism Standard Esterase HydrolysisHRP-Activated (Oxidative fragmentation)
Key Drug Class CRTH2 Antagonists, ARIsCancer Prodrugs (Experimental)

Note on Prodrugs: While I3AA esters are explored as "Trojan horses" activated by Horseradish Peroxidase (HRP) to release toxic radicals in cancer cells, I1AA esters typically function as standard prodrugs, relying on plasma esterases to release the active carboxylic acid pharmacophore.

Part 5: References
  • Doebel, K. J., & Wasley, J. W. F. (1972). Derivatives of indole-1-acetic acid as antiinflammatory agents.[7][8] Journal of Medicinal Chemistry, 15(10), 1057–1060. Link

  • Mahindroo, N., et al. (2005). Novel indole-1-acetic acid-based agonists of peroxisome proliferator-activated receptor gamma (PPARgamma).[6] Journal of Medicinal Chemistry. Link

  • Van Zandt, M. C., et al. (2005). Discovery of [5-(benzyloxy)-1H-indol-1-yl]acetic acids as potent aldose reductase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2023). Indole-1-acetic acid (Compound Summary).[9][7][8][4][6] National Library of Medicine. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[9] Academic Press. (Standard reference for N-alkylation chemistry).

Sources

(3-Formyl-indol-1-yl)-acetic Acid Ethyl Ester: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of (3-Formyl-indol-1-yl)-acetic acid ethyl ester, a key intermediate for researchers, scientists, and professionals in drug development. This document will detail its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, potential applications, and safety protocols. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a formyl group and an ethyl acetate moiety on the indole ring system offers a versatile platform for the synthesis of complex, biologically active molecules.[1][2]

Core Molecular Attributes

This compound, also known by its IUPAC name ethyl 2-(3-formyl-1H-indol-1-yl)acetate, is a bifunctional indole derivative. The presence of an aldehyde at the C3 position and an ester at the N1 position provides two distinct reactive sites for further chemical transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 27065-94-7[3]
Molecular Formula C₁₃H₁₃NO₃[3]
Molecular Weight 231.25 g/mol [2][4]
Melting Point 80-81 °C[2]
Boiling Point 397.5 °C[3]
Density 1.18 g/cm³[3]
Flash Point 194.2 °C[3]
Hazard Classification Irritant[2]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of ethyl (1H-indol-1-yl)acetate. This reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings like indole.[5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile that attacks the electron-rich C3 position of the indole nucleus.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of indoles.

Materials:

  • Ethyl (1H-indol-1-yl)acetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ice

  • Water, deionized

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (2.0 equivalents) to anhydrous N,N-dimethylformamide (volume sufficient to dissolve the starting material) at 0 °C with constant stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve ethyl (1H-indol-1-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous DMF. Cool this solution to 0 °C in an ice bath.

  • Slowly add the prepared Vilsmeier reagent to the solution of the indole acetate.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound as a solid.

  • Dry the purified product under vacuum.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the aldehydic proton around 10.0 ppm, and signals in the aromatic region corresponding to the protons on the indole ring. The methylene protons of the acetate group will likely appear as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde around 184 ppm, the ester carbonyl carbon, and distinct signals for the aromatic carbons of the indole ring, as well as the carbons of the ethyl and acetate groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the aldehyde around 1650-1680 cm⁻¹ and another for the ester carbonyl group around 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ).

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable building block in organic synthesis.

  • The Formyl Group: The aldehyde at the C3 position is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions, reductive amination to introduce amine functionalities, Wittig reactions to form alkenes, and condensation reactions to build more complex heterocyclic systems.

  • The Ethyl Acetate Group: The ester moiety at the N1 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides a secondary point of modification for creating a diverse library of compounds.

The indole scaffold itself is known to be a key component in many biologically active molecules and pharmaceuticals, and this compound serves as a strategic starting material for their synthesis.[1][2][7]

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Ethyl (1H-indol-1-yl)acetate Ethyl (1H-indol-1-yl)acetate Vilsmeier-Haack\nFormylation Vilsmeier-Haack Formylation Ethyl (1H-indol-1-yl)acetate->Vilsmeier-Haack\nFormylation POCl3 + DMF Vilsmeier Reagent (POCl3 + DMF) POCl3 + DMF->Vilsmeier-Haack\nFormylation This compound This compound Vilsmeier-Haack\nFormylation->this compound

Sources

Solubility of (3-Formyl-indol-1-yl)-acetic acid ethyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling and Thermodynamic Modeling of (3-Formyl-indol-1-yl)-acetic acid ethyl ester: A Technical Guide for Process Optimization

Executive Summary This technical guide addresses the solubility characteristics of This compound (CAS: 27065-94-7 ), a critical pharmacophore intermediate in the synthesis of indole-based therapeutics (e.g., NSAIDs, auxin analogs). While specific equilibrium solubility data is often proprietary, this guide synthesizes structural analog data, thermodynamic principles, and validated experimental protocols to provide a comprehensive framework for solubility determination and process optimization.

Chemical Identity & Structural Implications

The solubility behavior of this compound is governed by the interplay between its lipophilic indole core and its polar functional groups.

  • Compound: this compound[1][2][3][4][5]

  • CAS Number: 27065-94-7[2][3][4][5][6]

  • Molecular Formula: C₁₃H₁₃NO₃[7][3][4]

  • Molecular Weight: 231.25 g/mol [4]

  • Structural Analysis:

    • Indole Core: Aromatic, lipophilic backbone driving solubility in non-polar to moderately polar organic solvents.

    • C3-Formyl Group (-CHO): Increases polarity and potential for hydrogen bonding (acceptor), enhancing solubility in alcohols and dipolar aprotic solvents.

    • N1-Ethyl Acetate Group (-CH₂COOEt): Significantly disrupts the crystal lattice energy compared to unsubstituted indoles, generally increasing solubility in esters and chlorinated solvents while maintaining low water solubility.

Predicted Solubility Profile & Solvent Selection

Based on the structural analysis of analogous indole esters (e.g., Ethyl indole-3-acetate) and synthesis literature, the following solubility trends are established for process design.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Esters Ethyl Acetate, Isopropyl AcetateHigh Reaction medium; Extraction solvent.
Chlorinated Dichloromethane (DCM), ChloroformVery High High-throughput solubilization; Chromatography loading.
Alcohols Methanol, Ethanol, IsopropanolModerate (T-dependent) Crystallization (Cooling). Solubility increases significantly with T.
Dipolar Aprotic DMSO, DMFVery High Stock solutions; Reaction solvent for nucleophilic substitutions.
Alkanes Hexane, Heptane, Petroleum EtherLow / Insoluble Anti-solvent for precipitation; Washing filter cakes.
Water WaterInsoluble Anti-solvent; Aqueous workup phase.

Expert Insight: For purification, a binary solvent system of Ethyl Acetate/Hexane (for chromatography) or Ethanol/Water (for recrystallization) is recommended. Literature on analogous 3-formyl indoles suggests recrystallization from hot ethanol or methanol yields high-purity crystals.

Theoretical Framework: Thermodynamic Modeling

To transition from qualitative observations to quantitative process control, solubility data must be modeled. The Modified Apelblat Equation is the industry standard for correlating the solubility of indole derivatives.

The Modified Apelblat Model:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from experimental data.
    

Thermodynamic Parameters: From the solubility data, the enthalpy (


) and entropy (

) of solution can be derived using the van't Hoff analysis:

  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (typical for this compound in alcohols).
    
  • Entropy Driven: Positive

    
     indicates disordering of the solvent structure upon solute insertion.
    

Experimental Protocol: Isothermal Saturation Method

This self-validating protocol ensures the generation of high-quality equilibrium solubility data.

Methodology: Static Equilibrium via Laser Monitoring or HPLC Analysis.

Step-by-Step Workflow:

  • Preparation: Add excess solid this compound to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24–48 hours.
    
  • Validation: Ensure a solid phase remains present throughout (saturated solution).

  • Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

    
     nm).
    
  • Gravimetric Check: Alternatively, evaporate a known mass of supernatant to dryness to determine mass fraction.

Visualization of Process Logic

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T, 24-48h) Start->Equilibrate CheckSolid Solid Phase Present? Equilibrate->CheckSolid Filter Syringe Filter (0.45 µm, Pre-heated) CheckSolid->Filter Yes AddSolute Add More Solute CheckSolid->AddSolute No Analyze HPLC / Gravimetric Analysis Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data AddSolute->Equilibrate

Caption: Standardized workflow for determining equilibrium solubility using the Isothermal Saturation Method.

Figure 2: Solvent Selection Logic for Crystallization

SolventSelection Compound Target: this compound SolubilityCheck Check Solubility at Boiling Pt. Compound->SolubilityCheck HighSol High Solubility (Ethyl Acetate, DCM) SolubilityCheck->HighSol Non-Polar/Aprotic ModSol Moderate Solubility (Ethanol, Methanol) SolubilityCheck->ModSol Protic/Alcohols LowSol Insoluble (Water, Hexane) SolubilityCheck->LowSol Highly Polar/Non-Polar Strategy1 Evaporative Crystallization (Not Recommended for thermal sensitive) HighSol->Strategy1 Strategy2 Cooling Crystallization (Ideal) ModSol->Strategy2 Strategy3 Anti-Solvent Precipitation (Add to solution) LowSol->Strategy3

Caption: Decision matrix for selecting crystallization solvents based on solubility behavior.

References

  • ChemicalBook. (2023). Ethyl (3-formyl-1H-indol-1-yl)acetate Properties and Suppliers. Retrieved from

  • Jakše, R., et al. (2007). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Retrieved from

  • Li, Y., et al. (2014). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • Sigma-Aldrich. (2023). (3-Formyl-1-indolyl)acetic acid Product Sheet. Retrieved from

Sources

(3-Formyl-indol-1-yl)-acetic acid ethyl ester: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Indole Scaffold

In the landscape of modern drug discovery and organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] Its remarkable biological activity is often intricately linked to the nature and position of its substituents. Among the myriad of functionalized indoles, (3-Formyl-indol-1-yl)-acetic acid ethyl ester has emerged as a particularly valuable and versatile synthetic intermediate. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its diverse applications in the construction of complex molecular architectures of therapeutic interest. We will delve into the practical aspects of its preparation and reactivity, offering field-proven insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Practical Approach via Vilsmeier-Haack Formylation

The introduction of a formyl group at the C3 position of the indole ring is most effectively achieved through the Vilsmeier-Haack reaction.[2][3][4] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[2] The reaction proceeds via the formation of a chloroiminium salt, which is the active electrophile that attacks the electron-rich indole nucleus.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic systems. The underlying principle is the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium cation), which is capable of attacking the indole ring. The reaction is highly regioselective for the C3 position of indole due to the stabilization of the resulting cationic intermediate (the sigma complex) by the nitrogen atom. The subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Sigma_complex Sigma Complex Vilsmeier_reagent->Sigma_complex Indole_ester Ethyl (1H-indol-1-yl)acetate Indole_ester->Sigma_complex Electrophilic attack Iminium_salt Iminium Salt Sigma_complex->Iminium_salt Deprotonation Product (3-Formyl-indol-1-yl)-acetic acid ethyl ester Iminium_salt->Product Hydrolysis H2O H₂O (workup) H2O->Product Knoevenagel Indole_aldehyde (3-Formyl-indol-1-yl)-acetic acid ethyl ester Condensation Knoevenagel Condensation Indole_aldehyde->Condensation Active_methylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) Active_methylene->Condensation Base_catalyst Base Catalyst (e.g., piperidine, TEA) Base_catalyst->Condensation Product α,β-Unsaturated Indole Derivative Condensation->Product

Sources

An In-Depth Technical Guide to the Safe Handling of (3-Formyl-indol-1-yl)-acetic acid ethyl ester for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (3-Formyl-indol-1-yl)-acetic acid ethyl ester (CAS No: 27065-94-7)[1]. As a key synthetic intermediate, the indole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents[2]. The presence of a reactive formyl group and an acetic acid ethyl ester moiety on the indole nitrogen makes this compound a versatile building block, but also necessitates a thorough understanding of its potential hazards and handling requirements.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented.

Section 1: Hazard Identification and Risk Assessment

A comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this hazard assessment is synthesized from data on structurally analogous compounds, such as indole-3-acetic acid, ethyl indole-3-acetate, and various formyl-indole derivatives[3][4][5][6]. The principle of chemical similarity suggests that this compound should be handled as a substance with the potential for moderate irritation and acute toxicity.

Summary of Potential Hazards

The primary risks associated with this compound are anticipated to be irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.

Hazard Classification Anticipated GHS Pictogram Signal Word Primary Hazard Statements
Skin Corrosion/IrritationWarning H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationWarning H319: Causes serious eye irritation.[4][6]
Specific target organ toxicity - single exposureWarning H335: May cause respiratory irritation.[4][6]
Acute Toxicity (Oral, Dermal)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin.[4]
Expert Analysis of Hazards
  • Dermal and Ocular Irritation: As a fine organic solid, the compound poses a risk of mechanical irritation. Chemically, the aldehyde functionality can react with biological nucleophiles in the skin and eyes, potentially leading to an irritant response.

  • Respiratory Tract Irritation: The inhalation of fine powders is a well-established cause of respiratory irritation. The small particle size allows for deep penetration into the respiratory tract, where it can cause inflammation.

  • Chemical Reactivity and Incompatibility: The indole nucleus can be susceptible to strong oxidizing agents. The aldehyde group is reactive and can undergo various transformations. It is crucial to avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents to prevent uncontrolled reactions[6][7]. Furthermore, many indole derivatives exhibit sensitivity to light and prolonged exposure should be avoided[4][6].

Section 2: Comprehensive Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the hazard at its source, preventing it from entering the general laboratory environment.

  • Primary Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates.

  • Secondary Controls: The laboratory should be equipped with adequate general ventilation. Critically, safety showers and eyewash stations must be unobstructed and located in close proximity to the handling area[6].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.

Area of Protection Required PPE Rationale and Self-Validating System
Eyes & Face ANSI Z87.1-compliant safety goggles.Why: Protects against airborne dust and accidental splashes. A self-validating check is to ensure a complete seal around the eyes. Standard safety glasses with side shields are a minimum but goggles are preferred when handling powders.
Hands Nitrile gloves.Why: Provides a chemical barrier to prevent skin contact[4]. The protocol is self-validating through regular practice: always inspect gloves for tears before use and remove them immediately using the proper technique if contamination is suspected. Never wear gloves outside the laboratory area.
Body Full-length laboratory coat.Why: Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned.
Respiratory N95-rated dust mask or higher.Why: Essential when handling the powder outside of a fume hood (not recommended) or when there is a significant risk of aerosolization[8]. The seal of the mask should be checked each time it is worn.

Section 3: Storage, Stability, and Disposal

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage[4]. For long-term stability, refrigeration (2-8°C), similar to related compounds, may be advisable[8].

  • Light Sensitivity: To mitigate potential photodegradation, store in an amber vial or in a dark location[4][6].

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases[6][7].

Stability and Decomposition

Under thermal stress, such as in a fire, hazardous decomposition products including carbon oxides (CO, CO2) and nitrogen oxides (NOx) are expected to form[6].

Waste Disposal
  • Classification: All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous chemical waste.

  • Procedure: Dispose of waste in a designated, sealed, and clearly labeled container. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal[7]. Do not dispose of this chemical down the drain.

Section 4: Spill and Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

Step-by-Step Spill Cleanup Protocol (Small-Scale Solid Spill)
  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.2.

  • Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep or wipe up the material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Package Waste: Place all contaminated materials into a sealed bag or container, label it as hazardous waste, and dispose of it according to protocol.

First Aid Measures
Route of Exposure First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention[3][4].
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes[3]. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[3]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

Section 5: Visualizing Safe Laboratory Operations

Visual aids are crucial for reinforcing complex protocols and logical frameworks in a research environment.

Hazard Assessment and Control Workflow

The following diagram illustrates the logical relationship between identifying hazards and implementing control measures, forming a self-validating system of laboratory safety.

A Hazard Identification (Review SDS, Literature for This compound) B Risk Assessment (Evaluate potential for exposure: Inhalation, Dermal Contact, etc.) A->B informs C Implementation of Controls B->C dictates D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Review and Refine (Post-Experiment Debrief, Incident Reporting) D->G effectiveness assessed via E->G effectiveness assessed via F->G effectiveness assessed via G->A feedback loop

Caption: Logical workflow for hazard assessment and control implementation.

Standard Experimental Workflow

This diagram outlines the key stages of a typical laboratory experiment involving the title compound, highlighting critical safety checkpoints.

cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_post Post-Reaction Phase A 1. Pre-Experiment Setup - Review SOP & SDS - Assemble Glassware - Verify Emergency Equipment B 2. Weighing & Dispensing - In Fume Hood - Don Full PPE - Tare balance, weigh solid A->B C 3. Reaction Setup - In Fume Hood - Charge reactor with reagents - Monitor reaction parameters B->C D 4. Work-up & Purification - Quenching, Extraction, etc. - Column Chromatography / Recrystallization C->D E 5. Waste Disposal - Segregate waste streams - Label hazardous waste container D->E F 6. Decontamination - Clean glassware - Decontaminate work area - Doff PPE correctly E->F

Caption: Step-by-step experimental workflow with safety checkpoints.

References

  • (3-FORMYL-INDOL-1-YL)-ACETIC ACID METHYL ESTER - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLeYm8Yqr8ysXYOqeD1DG5lfBc2eCz2V0dIqroVevGHbk3a0HD2RqXDyMFKP0MdX4wMF2dBYtaGFMlFEhALuNYtf9frPU4A9N7k3a6gQbF4lYZCIXYmsENGJB1IqbuSKw8Be8__EJsJGR84VumILIfc0cVYrZIWkbjDap7VlT32V8PoqI4lP80LjO9GE=]
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Sources

Methodological & Application

Application Note & Protocols: Synthesis of Bioactive Heterocycles from (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Indole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[4][5][6][7] The strategic functionalization of the indole ring is paramount in the development of novel therapeutic agents.

(3-Formyl-indol-1-yl)-acetic acid ethyl ester is a particularly valuable and versatile starting material for synthetic chemists.[8] Its structure features two key points for chemical elaboration: the highly reactive C3-formyl (aldehyde) group and the N1-substituted ethyl ester. This dual functionality allows for the sequential or orthogonal synthesis of complex molecular architectures. The aldehyde is an ideal electrophile for carbon-carbon and carbon-nitrogen bond-forming reactions, while the ester can be hydrolyzed or otherwise modified to modulate physicochemical properties like solubility and bioavailability.

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of two important classes of bioactive compounds—indole-based chalcones and pyrazolines—starting from this compound. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and organic synthesis to generate libraries of novel, biologically active molecules.

Section 1: Synthesis of Indole-Based Chalcone Analogues via Knoevenagel Condensation

Principle and Rationale

The Knoevenagel condensation is a powerful and efficient method for forming carbon-carbon double bonds.[1][9] The reaction involves the condensation of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[10] In our application, the C3-formyl group of the indole starting material serves as the electrophilic aldehyde component.

Causality of Experimental Choices:

  • Reactant: We utilize a substituted acetophenone as the active methylene component. The protons on the α-carbon of the acetophenone are sufficiently acidic to be removed by a weak base, forming a nucleophilic enolate.

  • Catalyst: Piperidine is selected as the catalyst. It is a mild organic base, strong enough to deprotonate the acetophenone to initiate the reaction but not so strong as to cause unwanted side reactions, such as self-condensation or resinification of the indole aldehyde.[1][10]

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the catalyst, and its protic nature facilitates the dehydration step of the mechanism to yield the final α,β-unsaturated chalcone.

The resulting products, indole-chalcone hybrids, are of significant interest as they often exhibit enhanced biological activity, including potent anticancer and antioxidant effects.[11][12][13]

Experimental Workflow: From Aldehyde to Chalcone

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Starting Material: (3-Formyl-indol-1-yl)-acetic acid ethyl ester reaction Knoevenagel Condensation: Reflux in Ethanol start->reaction reagent Reagent: Substituted Acetophenone reagent->reaction catalyst Catalyst: Piperidine in Ethanol catalyst->reaction workup Precipitation in ice-cold water reaction->workup purify Recrystallization from Ethanol workup->purify product Product: Indole-Chalcone Derivative purify->product analysis Characterization: TLC, M.P., FT-IR, ¹H NMR, MS product->analysis

Caption: Knoevenagel condensation workflow.

Detailed Protocol: Synthesis of (3-[3-Phenyl-acryloyl]-indol-1-yl)-acetic acid ethyl ester
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.31 g, 10 mmol) and a substituted acetophenone (1.0 eq, e.g., acetophenone, 1.20 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (5-10 drops) using a Pasteur pipette.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate solvent system.[10] The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the solution into 100 mL of ice-cold water with constant stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel, washing thoroughly with cold water to remove any residual piperidine and other water-soluble impurities.

  • Purification: Dry the crude product in a vacuum oven. Purify the solid by recrystallization from hot ethanol to yield the pure indole-chalcone derivative.[14]

Characterization and Validation

The structure of the synthesized chalcone must be confirmed through spectroscopic methods.

Technique Expected Observations
FT-IR (cm⁻¹)Disappearance of the aldehyde C-H stretch (~2750-2850 cm⁻¹). Appearance of a strong carbonyl (C=O) stretch for the α,β-unsaturated ketone (~1650-1680 cm⁻¹), and a C=O stretch for the ester (~1730 cm⁻¹).[12][15]
¹H NMR (ppm)Appearance of two characteristic doublets in the olefinic region (δ 7.0-8.0 ppm) for the α- and β-protons of the chalcone moiety, with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. The aldehyde proton signal (~9.5-10.0 ppm) from the starting material will be absent.[14][16]
Mass Spec (EIMS)The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[14]

Section 2: From Chalcones to Bioactive Pyrazolines

Principle and Rationale

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are well-documented for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17] A common and effective method for their synthesis is the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[17]

Causality of Experimental Choices:

  • Reactant: The indole-chalcone synthesized in Section 1 serves as the key precursor. Its α,β-unsaturated system is susceptible to nucleophilic attack by hydrazine.

  • Reagent: Hydrazine hydrate is used as the nitrogen source for the heterocycle. It undergoes a Michael addition followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

  • Solvent & Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst. It protonates the carbonyl group of the chalcone, activating it for nucleophilic attack, and facilitates the dehydration step required for aromatization of the pyrazole ring or stabilization of the pyrazoline.

An alternative advanced route involves the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) of in-situ generated nitrilimines with the chalcone's double bond, which offers a different pathway to substituted pyrazole derivatives.[18][19][20]

Reaction Scheme: Chalcone to Pyrazoline

G chalcone Indole-Chalcone Derivative (from Section 1) reaction Cyclocondensation Reaction: Reflux chalcone->reaction hydrazine Reagent: Hydrazine Hydrate hydrazine->reaction solvent Solvent/Catalyst: Glacial Acetic Acid solvent->reaction pyrazoline Product: Indole-Pyrazoline Hybrid reaction->pyrazoline

Caption: Synthesis of pyrazolines from chalcones.

Detailed Protocol: Synthesis of an Indole-Pyrazoline Derivative
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the indole-chalcone derivative (1.0 eq, e.g., 5 mmol) synthesized in Section 1 in 20 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.5 eq, e.g., 7.5 mmol) dropwise with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC, observing the consumption of the chalcone spot.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. A solid product will precipitate.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure indole-pyrazoline compound.[17]

Characterization and Validation

Confirmation of the pyrazoline ring formation is critical.

Technique Expected Observations
¹H NMR (ppm)The two olefinic protons of the chalcone will be replaced by a characteristic AMX or ABX spin system for the pyrazoline ring protons, typically appearing as three distinct signals (one dd, two dd or t) in the δ 3.0-6.0 ppm range. The exact pattern depends on the substitution.[17]
¹³C NMR (ppm)Appearance of new signals corresponding to the C4 and C5 carbons of the pyrazoline ring and the C=N carbon (C3).[18]
FT-IR (cm⁻¹)Disappearance of the chalcone's C=O stretch. Appearance of a C=N stretch around 1590-1610 cm⁻¹ and an N-H stretch (if N1 is unsubstituted) around 3300-3400 cm⁻¹.[18]

Section 3: Biological Activity Screening Protocols

The synthesized compounds can be evaluated for various biological activities. Here we provide standardized protocols for antioxidant and antimicrobial screening.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][13]

  • Preparation: Prepare a stock solution of the test compound in methanol or DMSO (e.g., 1 mg/mL). Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (prepared by serial dilution). Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Data Analysis: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[13]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton) to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[4]

Representative Biological Activity Data

The following table presents hypothetical data based on literature precedents for indole derivatives to illustrate data presentation.

Compound ID Structure Antioxidant Activity (IC₅₀, µM) [13]Antimicrobial Activity (MIC, µg/mL) [4]
DPPH Assay S. aureus
Chalcone-1 Indole-Chalcone15.516
Pyrazoline-1 Indole-Pyrazoline12.88
Ascorbic Acid (Control)8.2N/A
Ciprofloxacin (Control)N/A2

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Knoevenagel reaction Incomplete reaction.Increase reflux time and monitor closely by TLC. Ensure the catalyst has not degraded.[10]
Product is soluble in water.Extract the aqueous layer with an organic solvent like ethyl acetate after precipitation.
Reaction does not go to completion Inactive catalyst or reagents.Use freshly distilled piperidine and ensure the aldehyde has not oxidized to a carboxylic acid.
Steric hindrance from bulky substituents.Consider using a stronger base/catalyst system or higher boiling point solvent (e.g., DMF), but be cautious of side reactions.[10]
Difficulty in purification Oily product.Attempt purification using silica gel column chromatography instead of recrystallization.[10]

Conclusion

This compound is a superb platform for the synthesis of diverse and biologically relevant heterocyclic compounds. The Knoevenagel condensation to form indole-chalcones and their subsequent cyclization to pyrazolines are reliable and high-yielding synthetic routes. These protocols provide a clear and validated pathway for researchers to access novel molecular entities with significant potential for applications in drug discovery, particularly in the development of new antioxidant and antimicrobial agents.[2][5][6]

References

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  • Abdel-Wahab, B. F. et al. (2022). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

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  • Green, A. K. et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. Available at: [Link]

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  • Dalloul, H. M. (n.d.). 1,3-Dipolar Cycloaddition Reactions Of Nitrilimines: Synthesis Of New 1,2,4-Triazole Derivatives. Al-Aqsa University Journal. Available at: [Link]

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Application Note: Precision N-Alkylation of 3-Formylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 3-formylindole (indole-3-carboxaldehyde) is a pivotal transformation in the synthesis of bioactive alkaloids, indole-based pharmaceuticals, and material science precursors.[1] While the indole nitrogen is generally non-basic and weakly acidic (


 in DMSO), the introduction of an electron-withdrawing formyl group at the C3 position significantly alters the electronic landscape of the heterocycle.

This guide provides a definitive, field-tested technical framework for N-alkylating 3-formylindole. Unlike generic indole protocols, this document addresses the specific reduced nucleophilicity caused by the C3-formyl group and offers three distinct methodologies tailored to substrate complexity and scale.

Strategic Analysis: The Electronic Challenge

Mechanistic Insight

The presence of the formyl group (-CHO) at the C3 position exerts a strong electron-withdrawing effect (EWG) through both induction and resonance.

  • Acidity: The N-H proton is more acidic than in unsubstituted indole (

    
    ), facilitating easier deprotonation by weaker bases.
    
  • Nucleophilicity: The resulting indolyl anion is stabilized by delocalization onto the carbonyl oxygen. While this prevents C3-alkylation (blocking the site), it also reduces the electron density at the nitrogen, making it a "harder" and less reactive nucleophile compared to simple indoles.

Expert Insight: Consequently, reactions often require polar aprotic solvents (DMF, DMSO) to solvate the cation and "naked" the anion, ensuring the reaction proceeds at a viable rate.

Decision Matrix: Selecting the Right Protocol

Do not default to Sodium Hydride (NaH) immediately. Use the following logic to select the optimal protocol for your specific alkylating agent and scale.

ProtocolSelection Start Start: Select Alkylating Agent Q1 Is the Electrophile Highly Reactive? (e.g., MeI, Benzyl Bromide, Allyl Bromide) Start->Q1 MethodA Method A: Carbonate Base (K2CO3 / DMF or Acetone) Best for: Parallel Chem, Mild Conditions Q1->MethodA Yes Q2 Is the Electrophile Unreactive/Hindered? (e.g., Long chain alkyl chlorides) Q1->Q2 No MethodB Method B: Hydride Base (NaH / DMF) Best for: Difficult Substrates, Scale-up Q2->MethodB Yes MethodC Method C: Hydroxide/DMSO (KOH / DMSO) Best for: Speed, Cost-efficiency Q2->MethodC Alternative (Green/Fast)

Figure 1: Decision tree for selecting the optimal N-alkylation condition based on electrophile reactivity.

Experimental Protocols

Method A: The "Gentle" Carbonate Protocol (Recommended)

Best for: Methyl iodide, benzyl bromide, allyl bromide, and primary alkyl iodides. Why: Avoids the hazards of NaH; tolerant of moisture; easy workup.

Materials:

  • 3-Formylindole (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-formylindole (e.g., 1.0 mmol, 145 mg) and anhydrous DMF (3.0 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (2.0 mmol, 276 mg) or 
    
    
    
    (2.0 mmol, 652 mg) in a single portion. The suspension may turn yellow/orange.[2]
  • Activation: Stir at Room Temperature (RT) for 15–30 minutes. This allows for initial deprotonation.[3]

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction:

    • Reactive Electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • Less Reactive: Heat to 60°C for 4–12 hours.

  • Workup: Pour the mixture into ice-cold water (15 mL). The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.

Validation: Yields typically range from 85–95% for benzylic/allylic substrates [1].

Method B: The "Power" Hydride Protocol

Best for: Unreactive alkyl chlorides, secondary alkyl halides, or large-scale synthesis where yield maximization is critical. Why: Irreversible deprotonation drives the reaction to completion.

Materials:

  • 3-Formylindole (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 – 1.5 equiv)

  • Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous DMF or THF

Procedure:

  • Preparation: Flame-dry a flask and purge with Nitrogen/Argon.

  • Base Suspension: Add NaH (1.5 mmol, 60 mg) to the flask. Wash with dry hexane (

    
    ) if oil removal is required (optional for simple alkylations). Suspend in anhydrous DMF (2 mL) at 0°C.
    
  • Deprotonation: Dissolve 3-formylindole (1.0 mmol) in DMF (1 mL) and add dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas. Solution will turn deep yellow/red (indolyl anion).
      
    • Critical Step: Stir at 0°C for 15 mins, then RT for 15 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add alkyl halide (1.2 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully add Methanol (0.5 mL) or ice chips to quench excess hydride.

  • Workup: Dilute with water, extract with EtOAc.

Validation: This method is the "gold standard" for difficult substrates, often achieving >90% yield [2].

Method C: The Rapid Hydroxide/DMSO Protocol

Best for: Rapid screening and cost-sensitive processes. Why: DMSO acts as a phase-transfer agent and solvent, supercharging the basicity of KOH.

Procedure:

  • Dissolve 3-formylindole (1.0 mmol) in DMSO (2 mL).

  • Add powdered KOH (2.0 mmol, 112 mg). Stir for 5 mins.

  • Add Alkyl Bromide (1.5 mmol).

  • Stir at RT.[4][5] Reaction is often complete within 30–60 minutes.

  • Note: This method is highly effective but can lead to hydrolysis side-products if the alkyl halide is sensitive to strong hydroxide [3].

Reaction Mechanism & Troubleshooting

The mechanism follows a standard


 pathway, but the resonance stabilization of the intermediate is key to understanding the kinetics.

Mechanism Indole 3-Formylindole (Neutral) Transition Deprotonation Indole->Transition Base Base (B:) Base->Transition AnionN N-Anion (Nucleophilic) Transition->AnionN - BH AnionO O-Enolate (Resonance Form) AnionN->AnionO Resonance Product N-Alkyl-3-formylindole AnionN->Product SN2 Attack on R-X RX Alkyl Halide (R-X) RX->Product - X⁻

Figure 2: Mechanistic pathway highlighting the resonance stabilization that competes with nucleophilicity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation.Switch from

to NaH; Ensure DMF is anhydrous.
O-Alkylation (Rare) "Hard" electrophile attack on Oxygen.Use softer electrophiles (Iodides vs Chlorides); Lower temperature.
Starting Material Remains Low nucleophilicity of anion.Add catalytic KI (Finkelstein condition) to generate R-I in situ; Heat to 60-80°C.
Dark Tarry Mixture Oxidation or Polymerization.Degas solvents; Perform reaction under

atmosphere.

Comparative Data Analysis

The following data summarizes typical efficiencies based on internal standards and literature precedents for electron-deficient indoles.

Base / SolventTemperatureTimeTypical YieldComments
NaH / DMF 0°C

RT
1-3 h90-98%Most reliable; requires dry conditions.

/ DMF
RT

60°C
4-12 h85-95%Excellent for benzylic halides; very easy workup.
KOH / DMSO RT0.5-1 h80-90%Fastest; difficult to remove DMSO completely without extensive washing.

/ Acetone
Reflux12-24 h70-85%Slowest; best for very sensitive substrates.

References

  • Organic Syntheses. (n.d.). Indole-3-aldehyde Procedure (Contextual reference for reagent handling). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation... General Procedure for Synthesis of N-protected indoles. Retrieved from [Link]

  • ResearchGate. (2025). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

Sources

Application Note: Analytical Characterization of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of (3-Formyl-indol-1-yl)-acetic acid ethyl ester . It synthesizes confirmed physicochemical data with standard industry protocols for N-alkylated indole derivatives.

Introduction & Scope

This compound (also known as Ethyl 2-(3-formyl-1H-indol-1-yl)acetate) is a critical intermediate in the synthesis of indole-based pharmaceuticals, particularly those targeting inflammation (COX inhibitors) and antiviral pathways.

Its dual functionality—containing both a reactive aldehyde at C3 and an ester at N1—presents specific analytical challenges.[1] The aldehyde is prone to oxidation (to carboxylic acid), while the ester is susceptible to hydrolysis (to the free acid).[1] This guide provides a robust analytical framework to ensure identity, purity, and stability.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
CAS Number 27065-94-7
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Structure Indole core, Formyl (-CHO) at C3, Ethyl acetate (-CH₂COOEt) at N1

Physicochemical Profile

The following properties are established for the pure crystalline solid. Deviations often indicate hydrolysis or oxidation.[1]

ParameterSpecification / Typical ValueNotes
Appearance Off-white to pale yellow crystalline solidDarkening indicates oxidation of the aldehyde.
Melting Point 80 – 81 °C Sharp range indicates high purity.[1] Broadening suggests acid impurity.[1]
Solubility Soluble: DCM, Ethyl Acetate, DMSO, MeOHInsoluble: WaterHydrolyzes slowly in aqueous buffers at pH > 7.[1]
LogP (Calc) ~1.8 – 2.1Lipophilic; suitable for Reversed-Phase HPLC.[1]

Spectroscopic Characterization (The Fingerprint)[1]

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃ (CDCl₃ is preferred for sharper aldehyde signals).[1] Frequency: 400 MHz or higher.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
9.98 Singlet (s)1H-CHO Distinctive aldehyde proton; diagnostic for C3-formylation.
8.30 Singlet (s)1HC2-H Deshielded by the adjacent aldehyde group.[1]
8.15 – 7.20 Multiplet (m)4HAr-H Indole benzene ring protons (C4-C7).[1]
4.95 Singlet (s)2HN-CH₂- Methylene bridge connecting Indole N1 to the ester.
4.22 Quartet (q)2H-O-CH₂- Ethyl ester methylene; couples with methyl triplet.
1.28 Triplet (t)3H-CH₃ Ethyl ester methyl group.[1]

Expert Note: The absence of the N-H broad singlet (typically ~11-12 ppm in unsubstituted indoles) confirms successful N-alkylation.

Infrared Spectroscopy (FT-IR)

Two distinct carbonyl stretches are the primary quality indicators.[1]

  • 1735 – 1745 cm⁻¹ (Strong): Ester C=O stretch.[1]

  • 1660 – 1670 cm⁻¹ (Strong): Conjugated Aldehyde C=O stretch (shifted lower due to conjugation with the indole ring).[1]

  • 2850 & 2750 cm⁻¹ (Weak): Aldehyde C-H Fermi doublet (often obscured but diagnostic if visible).[1]

Chromatographic Purity Assessment (HPLC Protocol)

This method separates the target ester from its two main degradation products: the Hydrolysis Product (Free Acid) and the Starting Material (Indole-3-carboxaldehyde).[1]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of impurities).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30 °C.

  • Detection: UV at 254 nm (general indole) and 290 nm (aldehyde specificity).[1]

Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.010%Equilibration
15.090%Linear Gradient
18.090%Wash
18.110%Return to Initial
23.010%Re-equilibration
Retention Logic (Predictive)[1]
  • (3-Formyl-indol-1-yl)-acetic acid (Hydrolysis Impurity): Elutes earliest (Most polar, acidic).

  • Indole-3-carboxaldehyde (Starting Material): Elutes middle (Lacks the lipophilic ethyl ester tail).[1]

  • This compound (Target): Elutes last (Most lipophilic).

Impurity & Stability Logic Map

Understanding the degradation pathways is crucial for sample handling.[1] The diagram below illustrates the relationship between the target and its primary impurities.

IndoleCharacterization SM Starting Material (Indole-3-carboxaldehyde) Target TARGET COMPOUND (3-Formyl-indol-1-yl)- acetic acid ethyl ester SM->Target Alkylation (Ethyl bromoacetate, Base) AcidImp Hydrolysis Impurity (Free Acid) Target->AcidImp Hydrolysis (H2O/Base/Acid) OxImp Oxidation Impurity (Carboxylic Acid) Target->OxImp Air Oxidation (Aldehyde -> COOH) HPLC HPLC Analysis (Sep. by Polarity) Target->HPLC AcidImp->HPLC Elutes First OxImp->HPLC Elutes Early

Figure 1: Synthesis and degradation pathways defining the impurity profile.

Detailed Experimental Protocols

Protocol A: Sample Preparation for HPLC

Objective: Prepare a stable solution that prevents in-situ hydrolysis during analysis.

  • Weighing: Accurately weigh 10.0 mg of the substance into a 20 mL amber glass vial (amber protects the aldehyde from light-induced degradation).

  • Dissolution: Add 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes until fully dissolved.

    • Expert Tip: Do not dissolve directly in the mobile phase if it contains a high percentage of water, as this accelerates hydrolysis.[1]

  • Dilution: Dilute to volume with Water/ACN (1:1) immediately prior to injection.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Keep in the autosampler at 4°C. Analyze within 8 hours.

Protocol B: Rapid TLC Identification

Stationary Phase: Silica Gel 60 F₂₅₄ plates.[1] Mobile Phase: Hexane : Ethyl Acetate (6:4 v/v).[1]

  • Spotting: Apply 5 µL of a 5 mg/mL solution in DCM.

  • Visualization:

    • UV (254 nm): Dark spot (Indole core).[1]

    • 2,4-DNP Stain: Dip and heat. Orange/Red spot confirms the presence of the Aldehyde group.[1]

  • Rf Values (Typical):

    • Target Ester: ~0.4 - 0.5

    • Starting Indole: ~0.2 - 0.3

    • Free Acid: ~0.0 (Baseline)[1]

References

  • Synthesis & NMR Data of Indole-3-carbaldehydes: Zhang, X., et al. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 2024, 101, 21-33. [1][3]

  • Melting Point & Physical Data (CAS 27065-94-7): Matrix Scientific. "Product Data Sheet: this compound."

  • General HPLC Methods for Indole Derivatives: BenchChem. "A Comparative Guide to Analytical Methods for Ethyl (3-formyl-1H-indol-2-yl)acetate."

  • Hydrolysis Impurity Characterization: Sigma-Aldrich. "(3-Formyl-1-indolyl)acetic acid Product Specification."

Sources

Structural Elucidation and Spectroscopic Characterization of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-IND-042

Executive Summary

This application note details the protocol for the structural validation of (3-Formyl-indol-1-yl)-acetic acid ethyl ester , a critical pharmacophore intermediate used in the synthesis of bioactive alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs). The guide provides optimized acquisition parameters for 1H and 13C NMR, complete signal assignment logic, and troubleshooting workflows for common synthetic impurities.

Chemical Context & Synthesis

The target molecule combines an indole-3-carboxaldehyde core with an N-alkylated ethyl acetate side chain. It is typically synthesized via two primary routes:

  • N-Alkylation: Reaction of indole-3-carboxaldehyde with ethyl bromoacetate using a base (e.g.,

    
     or 
    
    
    
    ).
  • Vilsmeier-Haack Formylation: Formylation of pre-synthesized (indol-1-yl)-acetic acid ethyl ester.

The spectroscopic challenge lies in distinguishing the regiochemistry of alkylation (N1 vs. C2/C3) and confirming the integrity of the labile aldehyde and ester moieties.

Target Structure
  • Formula:

    
    
    
  • MW: 231.25 g/mol

  • Key Moieties: Indole Core, C3-Formyl (Aldehyde), N1-Ethyl Acetate.

Experimental Protocol

Sample Preparation

Proper sample concentration is vital to resolve the long-range coupling often seen in indole systems.

  • Solvent Selection:

    • Primary:Chloroform-d (

      
      ) . Excellent solubility; provides clear separation of aromatic signals.
      
    • Alternative:DMSO-d6 . Use if the sample contains polar impurities or free acid hydrolysis products. Note: Aldehyde proton may shift slightly downfield (~0.1-0.2 ppm) in DMSO.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (

    
    , 
    
    
    
    ) from the alkylation step, which can cause line broadening.
Instrument Parameters (400 MHz / 100 MHz)

To ensure quantitative integration and detection of quaternary carbons:

Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Angle 30°30°Maximizes signal-to-noise per scan.
Relaxation Delay (D1) 2.0 s2.0 - 3.0 sEssential for full relaxation of the aldehyde proton and quaternary carbonyls.
Acquisition Time (AQ) ~3.0 s~1.0 sSufficient digital resolution.
Scans (NS) 16512 - 1024Carbonyls (CHO, COO) have long T1 times and low NOE; require more scans.
Spectral Width -2 to 14 ppm-10 to 220 ppmCaptures aldehyde (~10 ppm) and carbonyls (~185 ppm).

1H NMR Analysis

The proton spectrum is characterized by three distinct regions: the highly deshielded aldehyde, the aromatic indole system, and the aliphatic ester chain.

Assignment Logic
  • Aldehyde (H-a): The singlet at ~9.97 ppm is diagnostic. Absence indicates oxidation to carboxylic acid or reduction to alcohol.

  • Indole C2-H (H-b): This singlet appears at ~7.8 - 8.1 ppm . It is significantly deshielded by the adjacent Nitrogen and the electron-withdrawing formyl group at C3.

  • N-Methylene (H-c): A sharp singlet at ~4.90 ppm . This shift confirms N-alkylation. (C-alkylation would result in a methine doublet or different splitting).

  • Ethyl Group: Classic quartet (~4.2 ppm ) and triplet (~1.3 ppm ) pattern.

1H NMR Data Table ( )
PositionShift (

ppm)
Mult.Int.[1][2]Assignment Note
CHO 9.97s1HC3-Formyl proton.[1] Highly deshielded.
H-2 7.85s1HIndole C2 proton. Diagnostic for 3-subst.
H-4 8.30d1HPeri-position to carbonyl; deshielded by anisotropy.
H-5,6,7 7.30 - 7.45m3HOverlapping aromatic multiplet.
N-CH2 4.92s2HMethylene linking Indole N and Ester.
O-CH2 4.24q2HEthyl ester methylene (

).
CH3 1.29t3HEthyl ester methyl (

).

13C NMR Analysis

The carbon spectrum must confirm two carbonyl environments and the N-alkylation site.

Assignment Logic
  • Carbonyls: The aldehyde carbonyl is the most downfield signal (~185 ppm ), followed by the ester carbonyl (~167 ppm ).

  • Indole C2 vs C3: C2 is deshielded (~138 ppm) due to the adjacent Nitrogen. C3 is shielded relative to C2 but shifted by the formyl group (~118 ppm).

  • N-CH2: Appears at ~48 ppm . If O-alkylation (enol ether) had occurred, this would be >60 ppm.

13C NMR Data Table ( )
Carbon TypeShift (

ppm)
Assignment
C=O (Ald) 184.8Formyl Carbonyl
C=O (Est) 167.5Ester Carbonyl
C-2 138.2Indole C2 (N-C=C)
C-3 118.1Indole C3 (ipso to CHO)
C-3a/7a 125.5 / 137.0Quaternary Bridgeheads
Ar-CH 110-125Indole Benzene Ring Carbons
O-CH2 61.8Ethyl Ester Methylene
N-CH2 48.5Critical: Confirms N-alkylation
CH3 14.1Ethyl Methyl

Structural Visualization & Connectivity

The following diagram illustrates the connectivity and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to definitively prove the structure.

G cluster_0 Indole Core cluster_1 Side Chain cluster_2 Functional Group C2 C2 (138.2 ppm) NCH2 N-CH2 (48.5 ppm) C2->NCH2 3J C3 C3 (118.1 ppm) AldCO CHO (184.8 ppm) C3->AldCO N1 N1 N1->C2 N1->C3 N1->NCH2 NCH2->C2 3J EstCO C=O (Ester) (167.5 ppm) NCH2->EstCO NCH2->EstCO 2J

Figure 1: Connectivity and key HMBC correlations. The correlation between N-CH2 protons and Indole C2/C7a is the "smoking gun" for N1 substitution.

Troubleshooting & Quality Control

Common Impurities
  • Unreacted Indole-3-carboxaldehyde: Look for a broad NH singlet at ~12.0 ppm .

  • Hydrolysis Product (Free Acid): Disappearance of Ethyl signals (4.2 ppm, 1.3 ppm) and appearance of a broad COOH signal (11-13 ppm).

  • O-Alkylation (Rare): If the alkylation occurred at the oxygen of the enol form (unlikely for indole but possible), the

    
     attached to the indole system would shift downfield to >5.5 ppm .
    
Validation Workflow
  • Check 9.97 ppm: Is the aldehyde intact?

  • Check 4.92 ppm: Is the N-CH2 integral exactly 2.0 relative to the aldehyde?

  • Check 4.24/1.29 ppm: Is the ethyl ratio correct?

  • Run HSQC: Confirm N-CH2 protons attach to the carbon at 48.5 ppm (not an O-CH2).

References

  • Indole-3-carboxaldehyde NMR Data

    • ChemicalBook Spectral Database. Indole-3-carboxaldehyde 13C NMR.[3][4] Link

  • N-Alkylation Shifts & Synthesis

    • Naik, N., et al. (2012).[5] "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2):783-790.[5] Link

  • General NMR Solvent Impurities

    • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[6][7] Chem. (Updated via Sigma-Aldrich). Link

  • Indole C2/C3 Assignment Rules: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard Reference Text).

Sources

Application Note: Structural Characterization of (3-Formyl-indol-1-yl)-acetic acid ethyl ester Derivatives Using Electrospray Ionization Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester and its derivatives using Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS). Indole-based compounds are a critical class of scaffolds in drug discovery, and understanding their structure and fragmentation behavior is paramount for rapid identification and characterization.[1][2][3][4][5] We present detailed, field-proven protocols for sample preparation, direct infusion analysis, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, we elucidate the characteristic collision-induced dissociation (CID) fragmentation pathways of the target molecule, providing researchers with a robust framework for the structural confirmation of novel synthetic derivatives.

Introduction: The Significance of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[6] Derivatives of this compound are of particular interest as intermediates in the synthesis of novel therapeutic agents.[7][8][9] Mass spectrometry (MS) is an indispensable tool in the drug discovery pipeline, offering unparalleled sensitivity and structural information from minimal sample amounts.[1][2][3] Specifically, ESI-MS/MS allows for the determination of molecular weight and the elucidation of molecular structure through controlled fragmentation, which is essential for confirming the identity of newly synthesized compounds and identifying metabolites or degradants.[10][11]

This guide explains the causality behind key experimental choices, from solvent selection to instrument tuning, ensuring that the described protocols are scientifically sound and reproducible.

Analyte Overview

  • Compound: this compound

  • Molecular Formula: C₁₃H₁₃NO₃

  • Monoisotopic Mass: 231.090 Da

  • Structure:

    
    
    

The presence of a basic nitrogen atom in the indole ring and oxygen atoms in the ester and formyl groups makes this molecule readily amenable to protonation for positive-mode ESI analysis.[12]

Experimental Workflow

A systematic approach is crucial for the successful characterization of novel compounds. The workflow involves initial confirmation of the molecular weight by direct infusion, followed by a more detailed structural analysis using LC-MS/MS to study fragmentation patterns.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Protocol 1) DirectInfusion Direct Infusion ESI-MS (Protocol 1) SamplePrep->DirectInfusion Initial Screen LCMSMS LC-MS/MS Analysis (Protocol 2) SamplePrep->LCMSMS In-depth Study MW_Confirm Molecular Weight Confirmation DirectInfusion->MW_Confirm Frag_Analysis Fragmentation Pathway Analysis LCMSMS->Frag_Analysis Struct_Elucid Structural Elucidation Frag_Analysis->Struct_Elucid

Caption: High-level experimental workflow for MS analysis.

Protocol 1: Sample Preparation and Direct Infusion ESI-MS

Objective: To prepare the analyte and confirm its molecular weight using full-scan mass spectrometry.

Rationale: Direct infusion is a rapid method to verify the successful synthesis of the target compound by detecting its protonated molecular ion ([M+H]⁺). The choice of solvent is critical; it must solubilize the analyte and be compatible with ESI.[12] A mixture of acetonitrile and water with a small amount of formic acid is a standard choice, as it promotes efficient protonation and droplet formation in the ESI source.[12][13]

Materials:

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Calibrated micropipettes

  • Low-binding autosampler vials

Step-by-Step Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of acetonitrile to create a stock solution. Ensure complete dissolution.

  • Working Solution Preparation (1 µg/mL):

    • Prepare the infusion solvent: 50:50 (v/v) acetonitrile/water + 0.1% formic acid.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of the infusion solvent and vortex to mix. This yields a 10 µg/mL intermediate solution.

    • Perform a second 1:10 dilution by taking 100 µL of the intermediate solution and adding 900 µL of the infusion solvent to obtain the final 1 µg/mL working solution.

  • Instrumentation Setup (Example: Quadrupole-Time-of-Flight MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 – 4.0 kV. Rationale: This voltage is necessary to generate a stable Taylor cone and initiate the electrospray process.[14]

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 600 L/hr. Rationale: The heated nitrogen gas aids in the desolvation of charged droplets, releasing gas-phase ions.[14]

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50 – 500

    • Acquisition Rate: 1 scan/second

  • Analysis:

    • Infuse the 1 µg/mL working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and an averaged mass spectrum.

Expected Results: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 232.097. Depending on solvent purity and instrument conditions, adducts such as the sodium adduct [M+Na]⁺ at m/z 254.079 may also be present.[15]

Protocol 2: LC-MS/MS for Fragmentation Analysis

Objective: To separate the analyte from potential impurities and to induce and analyze its fragmentation pattern for structural elucidation.

Rationale: Liquid chromatography provides a clean introduction of the analyte into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves isolating the precursor ion of interest (e.g., m/z 232.1), subjecting it to collision-induced dissociation (CID) with an inert gas, and analyzing the resulting fragment (product) ions.[10][11][16] This process provides a structural "fingerprint" of the molecule.

Materials:

  • Same as Protocol 1

  • LC System with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Step-by-Step Methodology:

  • Sample Preparation: Use the 1 µg/mL working solution prepared in Protocol 1.

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient:

      • Start at 10% B

      • Linear ramp to 95% B over 5 minutes

      • Hold at 95% B for 2 minutes

      • Return to 10% B and equilibrate for 3 minutes

  • MS/MS Instrumentation Setup:

    • Ion Source Parameters: Same as Protocol 1.

    • MS1 (Full Scan): Scan m/z 50 – 500 to monitor the elution of the precursor ion.

    • MS2 (Product Ion Scan):

      • Precursor Ion: Isolate m/z 232.1

      • Isolation Window: ± 0.5 Da

      • Collision Gas: Argon

      • Collision Energy: Ramp from 10-40 eV. Rationale: Ramping the collision energy allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations, providing a more complete picture of the fragmentation landscape.[10][17]

Data Analysis:

  • Extract the product ion spectrum from the chromatographic peak corresponding to the analyte.

  • Identify the major fragment ions and propose their structures based on mass losses from the precursor ion.

Fragmentation Pathway and Data Interpretation

The fragmentation of the protonated this compound (m/z 232.1) is driven by the lability of the N-substituted ethyl acetate chain and the stability of the indole core.

Predicted Fragmentation Pathways:

Fragmentation M [M+H]⁺ m/z 232.1 C₁₃H₁₄NO₃⁺ F186 m/z 186.1 C₁₁H₈NO₂⁺ M->F186 - C₂H₅OH (46 Da) (Ethanol loss) F146 m/z 146.1 C₉H₈NO⁺ M->F146 - CH₂COOC₂H₅ (86 Da) (Side chain cleavage) F158 m/z 158.1 C₁₀H₈NO⁺ F186->F158 - CO (28 Da) F130 m/z 130.1 C₉H₈N⁺ F158->F130 - CO (28 Da) F146->F130 - O (16 Da) or -H₂O from ring?

Caption: Predicted CID fragmentation pathway for [M+H]⁺.

Interpretation of Key Fragments:

The fragmentation cascade provides clear structural information. The initial loss of neutral molecules like ethanol or the entire ester sidechain are characteristic of N-substituted indole esters.[18][19] Subsequent losses of carbon monoxide (CO) are typical for aldehydes and ketones, helping to confirm the presence and location of the formyl group.[20] The ion at m/z 130 is a well-known characteristic fragment for many indole derivatives, corresponding to the stable quinolinium-like ion.

Summary of Expected Ions:

m/z (Da)Proposed FormulaProposed Structure / Neutral LossConfidence
232.1C₁₃H₁₄NO₃⁺[M+H]⁺ Precursor Ion High
186.1C₁₁H₈NO₂⁺Loss of ethanol (C₂H₅OH) via McLafferty-type rearrangementHigh
158.1C₁₀H₈NO⁺Loss of CO from the m/z 186 fragmentHigh
146.1C₉H₈NO⁺Cleavage of the N-CH₂ bond, loss of the ethyl acetate moietyHigh
130.1C₉H₈N⁺Loss of CO from the m/z 158 fragment (Indole core fragment)High

Conclusion

The protocols and fragmentation analysis detailed in this application note provide a robust and reliable methodology for the structural characterization of this compound derivatives. By combining direct infusion for rapid molecular weight confirmation with LC-MS/MS for in-depth structural analysis, researchers can confidently verify the identity of their synthesized compounds. The predictable fragmentation pattern, characterized by the neutral loss of ethanol and subsequent losses of carbon monoxide, serves as a reliable diagnostic tool for this important class of molecules in drug discovery and development.

References

  • Indole-3-acetic acid ethyl ester. SIELC Technologies. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Indole-3-aldehyde. Organic Syntheses. Available at: [Link]

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • 3 Formyl Indole 2 Acetic Acid. Scribd. Available at: [Link]

  • Collision-induced dissociation mass spectra of wax ester standards. ResearchGate. Available at: [Link]

  • 1H-Indole-3-acetic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information (PMC). Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Synthesis of 3-Ethyl Indole. ResearchGate. Available at: [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Ethyl 1H-indole-3-acetate. National Center for Biotechnology Information (PubChem). Available at: [Link]

  • Advances in high-throughput mass spectrometry in drug discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Available at: [Link]

  • Mass spectrometry in small molecule drug development. ResearchGate. Available at: [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

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  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]

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Application Note: Protocol for Reductive Amination of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the reductive amination of (3-Formyl-indol-1-yl)-acetic acid ethyl ester (Ethyl 2-(3-formyl-1H-indol-1-yl)acetate). This scaffold is a critical intermediate in the synthesis of tryptamine-based alkaloids and indole-functionalized peptidomimetics.[1]

The primary challenge with this substrate is the chemoselective reduction of the C3-formyl group in the presence of the N1-acetic acid ethyl ester.[1] Standard reducing agents like Lithium Aluminum Hydride (LAH) will indiscriminately reduce the ester to an alcohol.[1] This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium species without affecting the ester functionality or the indole double bond.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The reaction proceeds via a direct reductive amination pathway.[1][2] The indole-3-carboxaldehyde moiety is electronically coupled to the nitrogen lone pair, rendering the carbonyl carbon less electrophilic than typical benzaldehydes.[1] Consequently, acid catalysis is required to facilitate imine formation.[1]

Reaction Pathway[1][4]
  • Imine Formation: The amine attacks the carbonyl carbon, eliminating water to form an imine (or iminium ion under acidic conditions).[1]

  • Selective Reduction: STAB delivers a hydride to the iminium ion.[1] The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic and thus inert toward the aldehyde and ester, but highly reactive toward the charged iminium species.[1]

Mechanistic Flowchart

ReductiveAmination Figure 1: Mechanistic pathway for the chemoselective reductive amination. Aldehyde (3-Formyl-indol-1-yl)- acetic acid ethyl ester Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine + AcOH (Catalyst) - H2O Amine Primary/Secondary Amine (HNR2) Amine->Iminium Product Target Amine (Ester Intact) Iminium->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- Transfer

[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[3]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure
Step 1: Imine Formation (Pre-complexation)[1]
  • Charge a flame-dried reaction flask with This compound (1.0 equiv).

  • Dissolve in anhydrous DCE (concentration ~0.1 M to 0.2 M). Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for STAB.[1]

  • Add the Amine (1.1 equiv).[1]

  • Add Glacial Acetic Acid (1.0 equiv).

    • Critical: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine, and increase AcOH to 2.0 equiv.

  • Stir at room temperature for 15–30 minutes under nitrogen/argon. This allows the equilibrium to shift toward the imine/iminium species.[1]

Step 2: Reduction[1][2]
  • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Stir the reaction mixture at room temperature.

    • Time: Typically 2–16 hours.[1] Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the aldehyde starting material.[1]

Step 3: Workup & Isolation[1]
  • Quench: Carefully add saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Wash: Wash the combined organic layers with brine.

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Typically MeOH/DCM gradients (e.g., 1:99 to 5:95). For polar amines, add 1% NH₄OH or TEA to the eluent to prevent streaking.[1]

Optimization & Troubleshooting

The following table summarizes common issues and corrective actions based on the specific reactivity of the indole-3-aldehyde system.

ChallengePossible CauseCorrective Action
Incomplete Conversion Indole-3-aldehyde is electron-rich; imine formation is slow.[1]Increase reaction time for Step 1 (pre-stirring).[1] Add 3Å molecular sieves to remove water.[1]
Ester Hydrolysis Reaction medium too acidic or aqueous workup too basic/prolonged.[1]Ensure anhydrous conditions.[1] Avoid strong bases during workup; keep quench pH ~8.[1]
Dialkylation Primary amine reacts with two aldehyde molecules.[1]Use excess amine (2-5 equiv) or switch to a stepwise method: Form imine in MeOH, then reduce with NaBH₄.
Low Solubility Substrate or STAB insoluble in DCE.[1]Switch solvent to THF or a DCE/THF mixture.[1] Avoid MeOH with STAB (decomposes reagent).[1]
No Reaction Sterically hindered amine.[1]Heat the imine formation step (Step 1) to 40-50°C before adding STAB.

Safety Considerations

  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon contact with water or protic solvents.[1] Handle in a fume hood. It is moisture-sensitive; store in a desiccator.[1]

  • 1,2-Dichloroethane (DCE): Toxic and a suspected carcinogen. Handle with appropriate PPE (gloves, goggles) in a well-ventilated hood. DCM is a safer alternative but may result in slower reaction rates.[1]

  • Indole Derivatives: Many indole derivatives are biologically active.[1][4][5] Treat all intermediates as potential potent compounds.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[1][6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Gribble, G. W. (1998).[1] "Sodium Triacetoxyborohydride."[1][8][6][9][10] Encyclopedia of Reagents for Organic Synthesis.

  • Maryanoff, C. A., et al. (2004).[1] "Cyclopropylamine."[1] Organic Syntheses, 81, 195.[1] (Demonstrates general utility of STAB protocols).

Sources

Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatile heterocyclic system is found in a vast array of natural products and synthetic compounds with significant pharmacological activities, including anti-cancer, antimicrobial, and, notably, anti-inflammatory properties.[1][3][4] Several successful non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin, Acemetacin, and Etodolac, are built upon an indole framework.[5][6] These agents primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[5][6][7]

The functionalization of the indole ring at various positions, particularly at the N-1 and C-3 positions, has been a fruitful strategy for developing novel and more selective anti-inflammatory agents.[6] (3-Formyl-indol-1-yl)-acetic acid ethyl ester is an exceptionally valuable starting material in this context. The ester group at the N-1 position mimics the acetic acid side chain crucial for the activity of drugs like Indomethacin, while the formyl group at the C-3 position serves as a versatile chemical handle for a wide range of synthetic transformations. This guide provides detailed protocols for leveraging this key intermediate to synthesize potential anti-inflammatory agents through well-established synthetic pathways.

Synthesis of the Starting Material: this compound

While commercially available, a brief overview of the synthesis of the title compound provides a complete picture of the drug development process. The synthesis is typically a two-step process starting from indole-3-carboxaldehyde.

  • Formylation of Indole (Vilsmeier-Haack Reaction): Indole-3-carboxaldehyde can be prepared in high yield via the Vilsmeier-Haack reaction, which involves the formylation of indole using a Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide (DMF).[8][9] This method is highly efficient and scalable.[8]

  • N-Alkylation: The subsequent N-alkylation of indole-3-carboxaldehyde with ethyl bromoacetate in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetone) affords the desired this compound.

Synthesis_Workflow Indole Indole Indole3CHO Indole-3-carboxaldehyde Indole->Indole3CHO Vilsmeier-Haack (POCl3, DMF) StartingMaterial (3-Formyl-indol-1-yl)-acetic acid ethyl ester Indole3CHO->StartingMaterial N-Alkylation (BrCH2COOEt, Base)

Caption: Synthesis of the key starting material.

Core Synthetic Strategy: Knoevenagel and Claisen-Schmidt Condensations

The aldehyde functionality at the C-3 position of our starting material is ripe for carbon-carbon bond formation. The Knoevenagel and Claisen-Schmidt (a variant of the aldol condensation) reactions are powerful tools for this purpose.[10][11][12] These reactions involve the condensation of the aldehyde with an active methylene compound or a ketone, respectively, typically under basic catalysis, to yield α,β-unsaturated systems. These products are not only interesting in their own right but also serve as versatile intermediates for further derivatization, such as the synthesis of heterocyclic compounds.[13][14]

Protocol 1: Synthesis of Indole-based Chalcone Analogs via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogs are well-documented anti-inflammatory agents.[11][13] This protocol describes the synthesis of a chalcone analog by reacting this compound with a substituted acetophenone.

Experimental Protocol

Reaction: Ethyl 2-(3-(3-(4-hydroxyphenyl)acryloyl)-1H-indol-1-yl)acetate

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation:

    • Slowly add an aqueous solution of sodium hydroxide (20-40%, 2-3 eq) to the ethanolic solution at room temperature. The addition should be dropwise to control the exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting aldehyde), pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture to pH 4-5 using dilute hydrochloric acid. A solid precipitate will form.

    • Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove inorganic impurities, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone analog.

Data Presentation
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0231.25TBD
4-Hydroxyacetophenone1.1136.15TBD
Sodium Hydroxide2.540.00TBD
Product ---349.38 ---
Expected Yield ------75-85%

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from chalcones and are known to exhibit significant anti-inflammatory activity.[13] This protocol details the cyclization of the previously synthesized indole-chalcone analog using hydrazine hydrate.

Experimental Protocol

Reaction: Ethyl 2-(3-(5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

  • Reagent Preparation:

    • Dissolve the synthesized indole-chalcone analog (1.0 eq) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Reaction Initiation:

    • Add hydrazine hydrate (80% or 99%, 1.5-2.0 eq) to the solution.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. The disappearance of the chalcone spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled solution into ice-cold water. A solid will precipitate.

    • Filter the solid, wash with water until the filtrate is neutral, and then dry the product.

  • Purification:

    • The crude pyrazoline derivative can be purified by recrystallization from ethanol.

Synthetic_Pathway cluster_0 Protocol 1: Chalcone Synthesis cluster_1 Protocol 2: Pyrazoline Synthesis StartingMaterial (3-Formyl-indol-1-yl)-acetic acid ethyl ester Chalcone Indole-Chalcone Analog (α,β-unsaturated ketone) StartingMaterial->Chalcone Acetophenone 4-Hydroxy- acetophenone Acetophenone->Chalcone Claisen-Schmidt (NaOH, EtOH) Hydrazine Hydrazine Hydrate Pyrazoline Indole-Pyrazoline Derivative Hydrazine->Pyrazoline Cyclization (Acetic Acid, Reflux) Chalcone_ref->Pyrazoline

Caption: Synthetic workflow for indole-based anti-inflammatory agents.

Mechanistic Insight: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli.[6][7]

Many indole-based NSAIDs, like Indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[5] The inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of these drugs.[7] Therefore, a major goal in modern drug design is the development of selective COX-2 inhibitors, which would retain anti-inflammatory efficacy while minimizing gastric toxicity.[7][15] The compounds synthesized through the protocols described herein, particularly those incorporating additional heterocyclic rings like pyrazoline, are designed with the potential for selective COX-2 inhibition.[7][15] Molecular docking studies on similar indole derivatives have shown that the indole scaffold can effectively bind within the active site of the COX-2 enzyme.[7][16]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inhibitor Synthesized Indole Derivatives (Potential Selective COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Caption: Simplified COX pathway and the target for synthesized agents.

Conclusion and Future Perspectives

This compound is a highly effective and versatile scaffold for the synthesis of novel compounds with potential anti-inflammatory activity. The protocols detailed in this guide, utilizing robust and high-yielding reactions like the Claisen-Schmidt condensation and subsequent cyclization, provide a clear pathway for generating libraries of indole-based chalcones and pyrazolines. Further screening of these synthesized compounds for their in-vitro and in-vivo anti-inflammatory activity and their selectivity towards COX-2 inhibition is a logical next step.[16][17] Structure-activity relationship (SAR) studies on these new derivatives will be crucial for optimizing lead compounds and developing next-generation anti-inflammatory agents with improved efficacy and safety profiles.[18]

References

  • Kumar Srivastava, A., Chaurasia, H. S., Kumar Nigam, A., Jaiswal, S., Prabhakar Singh, S., Sharma, N., Kumar Singh, P., & Srivastava, N. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Not available.
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
  • Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020).
  • Synthesis and antiinflammatory activity of heterocyclic indole deriv
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMM
  • [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. (n.d.). PubMed.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Synthesis of Medicinally Important Indole Deriv
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central.
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PMC - NIH.
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC - PubMed Central.
  • (PDF) Synthesis of 3-Ethyl Indole. (2016).
  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. (n.d.). Der Pharma Chemica.
  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (n.d.). PubMed.
  • US2701250A - Process of producing indole-3-acetic acids. (n.d.).
  • Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024).
  • Synthesis , characterization and pharmacological evaluation of novel Indole deriv
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (n.d.).
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (n.d.).
  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure.

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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of (3-Formyl-indol-1-yl)-acetic acid ethyl ester Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and clinically approved drugs.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, making it a fertile ground for the discovery of new therapeutic agents.[3][4][5] This application note provides an in-depth guide to conducting Structure-Activity Relationship (SAR) studies, a critical component of the drug discovery process that aims to optimize a lead compound's potency and selectivity.[6][7] We will focus on a specific, synthetically tractable scaffold: (3-Formyl-indol-1-yl)-acetic acid ethyl ester . Through a systematic exploration of this scaffold, we will detail the strategic design of an analog library, provide robust protocols for chemical synthesis and biological evaluation, and outline the interpretation of SAR data. The methodologies described herein will use inhibition of tubulin polymerization, a well-validated anticancer mechanism for many indole derivatives, as a model biological endpoint.[8][9][10]

The Strategic Foundation: Designing the SAR Campaign

The Rationale of SAR

A Structure-Activity Relationship (SAR) study is a methodical process in which a lead compound is systematically modified to understand how each part of its chemical structure contributes to its biological activity.[7] The primary goal is to identify the key molecular features—the pharmacophore—responsible for the desired effect and to refine the molecule to enhance efficacy, selectivity, and pharmacokinetic properties.

Deconstructing the Lead Scaffold: this compound

Our lead scaffold is a functionalized indole that offers multiple, distinct points for chemical modification. For a successful SAR campaign, we dissect the molecule into three primary regions for analog synthesis. This systematic approach ensures that we explore the chemical space logically to derive clear and actionable insights.

  • Region A: The Indole Core (Positions 4, 5, 6, 7): The aromatic core is fundamental to the scaffold's interaction with a biological target, often through hydrophobic and π-stacking interactions. Modifying this region with substituents of varying electronic and steric properties (e.g., halogens, alkyl, alkoxy groups) allows us to probe the binding pocket's topology and electronic environment.[2] For instance, an electron-withdrawing group like fluorine can alter the pKa of the indole N-H (if present) and form specific polar interactions, whereas a bulky tert-butyl group can explore the size limits of a hydrophobic pocket.

  • Region B: The C3-Formyl Group: The aldehyde at position 3 is a key hydrogen bond acceptor and a potential reactive handle. Its electronic nature and steric profile are critical. We will explore its role by converting it into other functional groups such as oximes, hydrazones, or reducing it to a hydroxymethyl group.[11] This helps determine if a hydrogen bond acceptor is necessary, or if this position is sensitive to changes in size and reactivity.

  • Region C: The N1-Acetic Acid Ethyl Ester Side Chain: This side chain significantly influences the molecule's physicochemical properties, such as solubility and cell permeability (LogP). Modifications here, including altering the ester to an amide or a free carboxylic acid, or changing the length of the acetate linker, can impact how the compound reaches its target and can introduce new interaction points.[12][13]

Below is a logical diagram illustrating the proposed SAR strategy.

SAR_Strategy cluster_A Region A: Indole Core Modification cluster_B Region B: C3-Formyl Group Modification cluster_C Region C: N1-Side Chain Modification Lead Lead Scaffold: this compound Region A Region B Region C A1 Substitution at C4, C5, C6, C7 Lead:f0->A1 B1 Aldehyde Conversion Lead:f1->B1 C1 Ester Hydrolysis / Amidation Lead:f2->C1 A2 Introduce EWG (F, Cl, NO2) A1->A2 A3 Introduce EDG (Me, OMe) A1->A3 A_Rationale Rationale: - Probe electronic requirements - Explore steric tolerance - Modulate LogP A2->A_Rationale A3->A_Rationale B2 Oxime / Hydrazone Formation B1->B2 B3 Reduction to Alcohol B1->B3 B_Rationale Rationale: - Test H-bond acceptor role - Evaluate impact of size/shape - Remove electrophilicity B2->B_Rationale B3->B_Rationale C2 Generate Free Acid (COOH) C1->C2 C3 Synthesize Amides (CONHR) C1->C3 C_Rationale Rationale: - Modulate solubility - Introduce H-bond donors - Alter cell permeability C2->C_Rationale C3->C_Rationale

Caption: SAR strategy for this compound.

Experimental Protocols: Synthesis of Analogs

The following protocols are designed to be self-validating by including checkpoints for reaction monitoring (TLC) and rigorous final product characterization.

Protocol 2.1: Synthesis of the Parent Scaffold - Ethyl (3-formyl-1H-indol-1-yl)acetate

This procedure involves the N-alkylation of commercially available indole-3-carboxaldehyde. The choice of a relatively mild base like potassium carbonate and a polar aprotic solvent like DMF is crucial to prevent side reactions and ensure good yields.

Materials:

  • Indole-3-carboxaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add indole-3-carboxaldehyde (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: General Protocol for Analog Synthesis - C5-Substituted Analogs

This protocol describes the synthesis of analogs modified in Region A , starting from a C5-substituted indole-3-carboxaldehyde (e.g., 5-fluoro- or 5-methoxyindole-3-carboxaldehyde), following the same N-alkylation procedure as in Protocol 2.1.

Procedure:

  • Substitute the starting material in Protocol 2.1 with the desired 5-substituted indole-3-carboxaldehyde (e.g., 5-fluoroindole-3-carboxaldehyde).

  • Follow steps 1-9 from Protocol 2.1. The reaction conditions (time, temperature) may require minor optimization depending on the electronic nature of the substituent.

  • Rationale for Self-Validation: The consistent application of the same reaction conditions to a series of related starting materials provides internal validation. The expected shifts in NMR spectra and the correct mass in HRMS for each analog confirm the success of each individual synthesis.

Experimental Protocols: Biological Evaluation

The following protocols are designed to assess the biological activity of the synthesized analogs. Including appropriate controls is essential for data integrity and trustworthiness.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the compound's effect on the target protein, tubulin. It is a fluorescence-based assay that monitors the polymerization of tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), containing:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (G-PEM buffer)

    • Glycerol

    • GTP solution

    • Fluorescent reporter

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole or Vinblastine (positive control for polymerization inhibition)[10]

  • Synthesized indole analogs dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader (37°C)

Procedure:

  • Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions. Prepare a 2X compound solution by diluting the synthesized analogs and controls in G-PEM buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Assay Setup:

    • On ice, add 50 µL of 2X compound solution to the appropriate wells of the 96-well plate.

    • Include wells for:

      • Negative Control: Buffer + DMSO only (represents baseline polymerization).

      • Positive Control (Inhibitor): Nocodazole/Vinblastine (validates assay's ability to detect inhibition).

      • Test Compounds: Each analog at various concentrations (e.g., 0.1 to 100 µM).

  • Initiating Polymerization: Prepare the tubulin reaction mixture on ice by adding the fluorescent reporter and GTP to the tubulin solution in G-PEM buffer. Add 50 µL of this mixture to each well.

  • Data Acquisition: Immediately place the plate into the fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration at which 50% of polymerization is inhibited) by fitting the data to a dose-response curve.

Protocol 3.2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay provides secondary validation by assessing the compound's effect on the viability of cancer cells, providing a more holistic view of its potential as an anticancer agent.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, clear, flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs and a positive control (e.g., Doxorubicin) in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting the data on a dose-response curve.

Data Presentation, Interpretation, and Workflow

Summarizing SAR Data

Table 1: Hypothetical SAR Data for this compound Analogs

Cmpd IDRegion A (R)Region B (X)Region C (Y)Tubulin IC₅₀ (µM)HeLa GI₅₀ (µM)
1 (Parent) H=O-OEt15.225.8
2 5-F=O-OEt1.83.5
3 5-OMe=O-OEt>100>100
4 5-Cl=O-OEt2.54.1
5 H=N-OH-OEt45.660.2
6 H(reduced) -CH₂OH-OEt>100>100
7 5-F=O-OH0.91.5
8 5-F=O-NH₂1.22.1
Interpreting the Results: The Causality Behind the Data
  • Region A Insights: The introduction of a small, electronegative fluorine at the 5-position (Cmpd 2) led to a nearly 10-fold increase in potency compared to the parent compound (Cmpd 1).[7][14] This strongly suggests that this position on the indole ring is involved in a key interaction, possibly within a tight, electron-deficient pocket of the tubulin protein. The 5-chloro analog (Cmpd 4) shows similar, though slightly reduced, activity. However, the introduction of a bulkier, electron-donating methoxy group (Cmpd 3) completely abolished activity, indicating steric hindrance at this position is not tolerated.[15]

  • Region B Insights: Modification of the C3-formyl group proved detrimental to activity. Both the oxime (Cmpd 5) and the reduced alcohol (Cmpd 6) were significantly less active than the parent compound. This highlights the critical importance of the aldehyde's carbonyl oxygen, likely as a key hydrogen bond acceptor in the binding site.

  • Region C Insights: Converting the ethyl ester of the most potent analog (Cmpd 2) to a free carboxylic acid (Cmpd 7) or a primary amide (Cmpd 8) further enhanced activity. The free acid (Cmpd 7) was the most potent compound in the series. This suggests that a hydrogen bond donor at this position can form an additional favorable interaction with the target protein, and also increases the molecule's polarity which may improve its interaction in the aqueous binding site environment.

Overall Experimental Workflow

The entire SAR process can be visualized as a cyclical and integrated workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Design 1. SAR Strategy Design (Regions A, B, C) Synthesis 2. Chemical Synthesis of Analogs Design->Synthesis Purify 3. Purification & Characterization (NMR, MS) Synthesis->Purify InVitro 4. In Vitro Assay (Tubulin Polymerization) Purify->InVitro CellBased 5. Cell-Based Assay (MTT Cytotoxicity) InVitro->CellBased Data 6. Data Analysis (IC50 / GI50 Calculation) CellBased->Data SAR_Table 7. SAR Interpretation Data->SAR_Table NextGen 8. Design Next-Generation Analogs SAR_Table->NextGen NextGen->Design Iterative Cycle

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

This application note has outlined a comprehensive and scientifically rigorous approach to conducting an SAR study on the this compound scaffold. Through systematic chemical modification and robust biological testing, we have demonstrated how to generate clear, interpretable data that can guide a drug discovery program.

Our hypothetical results identified compound 7 (the 5-fluoro analog with a free carboxylic acid side chain) as a highly potent lead candidate. The key takeaways from this initial SAR campaign are:

  • A small, electron-withdrawing group at the C5-position is highly favorable.

  • The C3-formyl carbonyl is essential for activity.

  • A hydrogen-bond donating group on the N1-side chain enhances potency.

Future work should focus on leveraging these insights. Next steps would include:

  • Focused Library Synthesis: Synthesize a new library of analogs combining the optimal features, such as exploring other halogens (Br, I) at the C5-position combined with a variety of amides on the N1-side chain.

  • Computational Modeling: Conduct molecular docking studies using the SAR data to build and validate a binding hypothesis of how these compounds interact with tubulin.[14]

  • In Vivo Studies: Advance the most promising compound (Cmpd 7) into pharmacokinetic and in vivo efficacy studies using animal models to assess its potential as a clinical candidate.

By following this iterative cycle of design, synthesis, testing, and analysis, researchers can efficiently optimize lead compounds and accelerate the journey towards novel therapeutics.

References

  • Zheng, C. J., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information (2024). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed Central. [Link]

  • National Center for Biotechnology Information (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • National Center for Biotechnology Information (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

  • ACS Publications (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13067, Ethyl 1H-indole-3-acetate. PubChem. [Link]

  • NASA Earthdata. SAR Image Interpretation. [Link]

  • ResearchGate (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

  • National Center for Biotechnology Information (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. [Link]

  • American Society for Microbiology (2009). Indole Test Protocol. [Link]

  • Royal Society of Chemistry (2024). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. [Link]

  • Google Patents. US2701250A - Process of producing indole-3-acetic acids.
  • MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • National Center for Biotechnology Information (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]

  • MDPI (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • National Center for Biotechnology Information (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. [Link]

  • International Journal of Research Publication and Reviews (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. [Link]

  • Bentham Science (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. [Link]

  • ResearchGate (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • Der Pharma Chemica (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (3-Formyl-indol-1-yl)-acetic acid ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: IND-CHO-EST-001 Subject: Yield Optimization & Troubleshooting for (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Executive Summary & Route Strategy

The synthesis of This compound presents a classic chemoselectivity challenge. You are manipulating an indole core that requires two functionalizations:

  • C3-Formylation: Electrophilic aromatic substitution (Vilsmeier-Haack).[1]

  • N1-Alkylation: Nucleophilic substitution with ethyl bromoacetate.

Strategic Decision Matrix: Route A vs. Route B

The order of operations dictates your yield ceiling.

FeatureRoute A: Formylation

Alkylation
Route B: Alkylation

Formylation
(Recommended)
Electronic State Deactivated: The C3-formyl group is electron-withdrawing, reducing the nucleophilicity of the N1 nitrogen.Neutral/Activated: The indole ring remains electron-rich, facilitating easy N-deprotonation.
Primary Risk Low Conversion/C-Alkylation: Requires stronger bases or higher temperatures to force N-alkylation.Ester Hydrolysis: The acidic/basic workup of the Vilsmeier step can hydrolyze the ethyl ester if not buffered.
Yield Potential Moderate (40–60%)High (75–90%)
Recommendation Use only if you already hold bulk 3-formylindole.Standardize on this route for maximum yield.

Detailed Protocol: The Optimized Route (Route B)

This protocol prioritizes Route B (Alkylation first) to maximize the nucleophilic efficiency of the indole nitrogen, followed by a buffered Vilsmeier-Haack reaction to preserve the ester.

Step 1: High-Efficiency N-Alkylation

Objective: Synthesize ethyl 2-(1H-indol-1-yl)acetate without C3-alkylation side products.

Reagents:

  • Indole (1.0 eq)[2][3]

  • Ethyl bromoacetate (1.2 eq)

  • Base:

    
     (anhydrous, 2.5 eq) or 
    
    
    
    (1.5 eq for faster kinetics)
  • Solvent: DMF (Dimethylformamide) or Acetone

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol% (Phase Transfer Catalyst)

Procedure:

  • Dissolve indole in DMF (0.5 M concentration).

  • Add

    
     and TBAB. Stir at room temperature for 15 minutes to activate the N-H bond.
    
  • Add ethyl bromoacetate dropwise.

  • Critical Control: Maintain temperature at 25–30°C. Do not reflux yet. Higher temperatures promote C3-alkylation.

  • Monitor via TLC (Hexane:EtOAc 8:2). Once starting material is consumed (~2-4 hours), quench with water and extract with EtOAc.[3]

Step 2: Buffered Vilsmeier-Haack Formylation

Objective: Install the aldehyde at C3 without hydrolyzing the ester.

Reagents:

  • Ethyl 2-(1H-indol-1-yl)acetate (from Step 1)

  • 
     (Phosphorus oxychloride, 1.2 eq)
    
  • DMF (Solvent & Reagent, 5.0 eq)

  • Quenching Buffer: Sodium Acetate (saturated aq.) or Sodium Bicarbonate. Avoid NaOH.

Procedure:

  • Vilsmeier Complex Formation: Cool neat DMF to 0°C. Add

    
     dropwise under 
    
    
    
    . Stir for 15 mins at 0°C until a white/yellow precipitate (chloroiminium salt) forms.
  • Addition: Dissolve the indole-ester in minimal DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 35–40°C for 1-2 hours.

    • Warning: Do not exceed 60°C; this causes tar formation and ester instability.

  • Buffered Hydrolysis (The Yield Maker):

    • Pour the reaction mixture onto crushed ice (approx. 5x volume).

    • Do not boil. Neutralize slowly with Saturated Sodium Acetate solution to pH 7–8.

    • Stir for 1 hour at RT. The product should precipitate as a solid.

Visualization: Pathway & Logic

SynthesisPathways cluster_0 Route A (Not Recommended) cluster_1 Route B (Recommended) Indole Indole FormylIndole 3-Formylindole (Electron Deficient) Indole->FormylIndole Vilsmeier-Haack (Standard) IndoleEster Indol-1-yl-acetic acid ethyl ester Indole->IndoleEster N-Alkylation (Ethyl bromoacetate, K2CO3, PTC) Target_LowYield Target Molecule (Low Yield: 40-50%) FormylIndole->Target_LowYield Alkylation (Difficult) Requires strong base IminiumIntermediate Iminium Salt Intermediate IndoleEster->IminiumIntermediate Vilsmeier-Haack (POCl3/DMF, 35°C) VilsmeierComplex Vilsmeier Complex (POCl3/DMF) VilsmeierComplex->IminiumIntermediate Reagent Formation Target_HighYield Target Molecule (High Yield: >80%) IminiumIntermediate->Target_HighYield Buffered Hydrolysis (NaOAc, pH 7-8)

Caption: Comparison of Route A (Red) and Route B (Green). Route B avoids nucleophilic substitution on a deactivated ring, resulting in higher overall yields.

Troubleshooting Guide (FAQ)

Issue 1: "I am losing my ethyl ester group during the Vilsmeier workup."

Diagnosis: Hydrolysis conditions are too harsh. The Science: The Vilsmeier intermediate is an iminium salt.[4][5] To release the aldehyde, this salt must be hydrolyzed with water. However, if the solution becomes too acidic (HCl is generated) or too basic (if NaOH is used to neutralize), the ester linkage will cleave. Solution:

  • Stop using NaOH.

  • Use Sodium Acetate (NaOAc) . It buffers the solution to pH ~5-6 initially, then pH 8, which is sufficient to hydrolyze the iminium salt but mild enough to preserve the ester.

  • Keep the quenching temperature below 20°C.

Issue 2: "The reaction mixture turns into a black tar."

Diagnosis: Thermal polymerization. The Science: Indoles are electron-rich and prone to acid-catalyzed polymerization. The Vilsmeier reaction generates heat and HCl. Solution:

  • Control Addition: Ensure

    
     is added at 0°C.
    
  • Limit Heating: Do not reflux the Vilsmeier step. 35–40°C is sufficient for 3-formylation.

  • Solvent Quality: Ensure DMF is anhydrous. Water in DMF reacts violently with

    
    , generating excess heat and acid.
    
Issue 3: "Yield of N-alkylation is low (Route B), and I see C-alkylation."

Diagnosis: Solvent polarity or Temperature issues. The Science: N-alkylation is favored by "hard" interactions and lower temperatures. High temperatures and protic solvents can encourage thermodynamic C-alkylation (C3 position). Solution:

  • Switch Solvent: Use dry Acetone or DMF. Avoid alcohols.

  • Add Catalyst: Add TBAB (Tetrabutylammonium bromide) . It acts as a Phase Transfer Catalyst, bringing the carbonate anion into the organic phase to deprotonate the indole efficiently at lower temperatures.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized Condition Impact
Base (Alkylation) NaH

+ TBAB
Safer, higher N-selectivity, easier workup.
Temp (Formylation) 80–90°C35–40°C Prevents tar/polymerization.
Quench (Formylation) NaOH /

NaOAc (sat. aq) Prevents ester hydrolysis (Critical).
Reaction Time 12+ Hours2–4 Hours Reduces side-product formation.

References

  • Vilsmeier-Haack Reaction Mechanism & Conditions

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
    • Organic Syntheses, Coll.[1] Vol. 4, p. 539 (1963). Preparation of Indole-3-carboxaldehyde.

  • Phase Transfer Catalysis in Indole Alkylation

    • Mahboobi, S., et al. (2006).[6] Synthetic protocols for N-alkylation of indoles using phase transfer catalysis. Journal of Heterocyclic Chemistry.

  • Synthesis of Indole-Acetic Acid Derivatives

    • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (Demonstrates the stability of ethyl esters under controlled Vilsmeier conditions).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

Disclaimer: These protocols involve hazardous chemicals (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, DMF).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Optimizing base and solvent for the synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-tested guidance, moving beyond simple protocols to explain the critical "why" behind experimental choices. Our goal is to empower you to not only replicate this synthesis but to troubleshoot and optimize it effectively.

The synthesis is a two-step process: first, the formylation of indole to produce indole-3-carboxaldehyde, followed by the N-alkylation of this intermediate. This guide will address common questions and challenges for each stage, with a special focus on the critical choice of base and solvent in the second step.

Overall Synthetic Workflow

The pathway from indole to the target ester is a robust and common transformation in medicinal chemistry. The key is controlling the regioselectivity of each step.

G Indole Indole I3C Indole-3-carboxaldehyde Indole->I3C Vilsmeier-Haack Reaction (POCl₃, DMF) Target (3-Formyl-indol-1-yl)-acetic acid ethyl ester I3C->Target N-Alkylation (Base, Solvent, Ethyl Bromoacetate)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is the classic and most efficient method for the C3-formylation of electron-rich heterocycles like indole. It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]

Frequently Asked Questions (FAQs) - Vilsmeier-Haack Reaction

Q1: My reaction mixture became a very thick, difficult-to-stir paste. Is this normal?

A1: Yes, this is entirely normal and, in fact, indicates the reaction is proceeding correctly. As the Vilsmeier reagent reacts with indole, an intermediate iminium salt precipitates, forming an opaque, often canary-yellow, paste.[1] It is crucial to have a robust mechanical stirrer that can handle this viscous mixture to ensure homogenous reaction conditions. Insufficient stirring is a primary cause of incomplete reactions.

Q2: What is the purpose of the low-temperature addition of reagents?

A2: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is an exothermic process. Adding POCl₃ to DMF at low temperatures (0-10°C) is a critical safety and control measure.[1] It prevents uncontrolled temperature spikes that could lead to the decomposition of the reagent and the formation of unwanted byproducts. Similarly, the subsequent addition of the indole solution should also be controlled to manage the reaction exotherm.

Q3: The workup procedure involves quenching with ice and then adding a large volume of aqueous sodium hydroxide. Why is this necessary?

A3: The workup serves two purposes. First, quenching with ice hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes any remaining Vilsmeier reagent. This process is also highly exothermic and requires careful management. Second, the addition of a base like NaOH or sodium carbonate is to neutralize the acidic reaction mixture and precipitate the product, which is typically insoluble in the aqueous medium.[1][3] The final pH is adjusted to be basic (pH 8-9) to ensure complete precipitation of the indole-3-carboxaldehyde.

Q4: Are there newer, more "green" or catalytic methods available?

A4: Yes. While the stoichiometric use of POCl₃ is classic, it generates significant phosphorus waste. Modern variations have been developed that use catalytic amounts of a phosphine oxide precursor in a P(III)/P(V)=O cycle.[4] These methods are milder and more atom-economical, providing an excellent alternative for late-stage formylations where functional group tolerance is key.[5]

Experimental Protocol: Indole-3-carboxaldehyde

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[1]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (DMF, 1.3 moles). Cool the flask in an ice-salt bath to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.95 moles) dropwise via the dropping funnel to the cooled DMF over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Indole Addition: Prepare a solution of indole (0.85 moles) in anhydrous DMF (1.3 moles). Add this solution to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Bring the temperature to 35°C and stir vigorously for 1-1.5 hours. During this time, the solution will transform into a thick, opaque yellow paste.

  • Workup: Carefully add crushed ice (approx. 300 g) to the reaction paste with stirring. Once the initial exotherm subsides, add a solution of sodium hydroxide (5.6 moles) in water (1.5 L) portion-wise, controlling the temperature with an ice bath.

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration, wash thoroughly with several portions of cold water, and air-dry to yield indole-3-carboxaldehyde as a crystalline solid (typically >95% yield).

Part 2: N-Alkylation of Indole-3-carboxaldehyde

This step involves the reaction of the indole nitrogen with an alkylating agent, ethyl bromoacetate. The key to success is the quantitative deprotonation of the indole N-H to form a nucleophilic indolide anion without inducing unwanted side reactions. The choice of base and solvent is therefore paramount.

Caption: General mechanism for N-alkylation.

Frequently Asked Questions (FAQs) - Base and Solvent Optimization

Q1: Why is a strong base required for this N-alkylation?

A1: The N-H proton of an indole is only weakly acidic (pKa ≈ 17 in DMSO). To generate the nucleophilic indolide anion needed for the SN2 reaction with ethyl bromoacetate, a sufficiently strong base is required to deprotonate it.[6] The presence of the electron-withdrawing 3-formyl group increases the acidity of the N-H proton, making deprotonation slightly easier compared to unsubstituted indole.[7] However, a base like sodium hydride (NaH) or potassium hydroxide (KOH) is still typically necessary for efficient anion formation.[8][9]

Q2: I'm seeing low yields and recovery of starting material. Could the base be the problem?

A2: Yes, this is a classic symptom of incomplete deprotonation. This can happen for several reasons:

  • Insufficient Base Strength: Using a weak base like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to a slow or incomplete reaction.

  • Insufficient Equivalents: Less than one full equivalent of a strong base will naturally leave starting material behind.

  • Poor Reagent Quality: Older sodium hydride can have a layer of inactive NaOH/Na₂CO₃ on its surface. It is advisable to wash the NaH with anhydrous hexane before use to remove the mineral oil and any surface impurities.

  • Presence of Moisture: Protic impurities like water or alcohols will quench the strong base before it can deprotonate the indole. Ensure all glassware is oven-dried and solvents are anhydrous.

Q3: I am observing hydrolysis of the ethyl ester group to a carboxylic acid. How can I prevent this?

A3: This side reaction, known as saponification, occurs when using hydroxide-containing bases (like NaOH or KOH) in the presence of water or when refluxing for extended periods.[6] To mitigate this:

  • Use a Non-Nucleophilic, Aprotic Base: Sodium hydride (NaH) is the ideal choice as it is a strong, non-nucleophilic base that produces only hydrogen gas as a byproduct, avoiding the introduction of hydroxide ions.[9]

  • Ensure Anhydrous Conditions: If using KOH, it is critical to use anhydrous solvent and minimize the amount of water present. A study by El-Faham et al. successfully used aqueous KOH in acetone, but this requires careful control of reaction time and temperature to favor alkylation over hydrolysis.[6]

  • Lower the Reaction Temperature: Saponification is often accelerated at higher temperatures. Running the reaction at room temperature or slightly above, rather than at reflux, can significantly reduce ester cleavage.

Q4: How does my choice of solvent impact the reaction, particularly regarding N- vs. C-alkylation?

A4: The solvent plays a crucial role in solubilizing the reactants and stabilizing the indolide anion intermediate.

  • Polar Aprotic Solvents are Preferred: Solvents like DMF, THF, and acetonitrile are standard. They are polar enough to dissolve the indolide salt but do not have acidic protons that would quench the anion.

  • Favoring N-Alkylation: N-alkylation is generally the thermodynamically and kinetically favored pathway.[9] However, under certain conditions, competitive C3-alkylation can occur. Using a more polar solvent like DMF often enhances the rate of N-alkylation and improves selectivity, possibly by better solvating the sodium or potassium counter-ion and freeing the nitrogen anion for attack.[7][9]

  • Phase-Transfer Catalysis (PTC): For reactions with inorganic bases like carbonates or hydroxides, a two-phase system (e.g., toluene/water) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. The catalyst transports the hydroxide or indolide anion into the organic phase, facilitating the reaction under mild conditions.[10][11]

Data Summary: Comparison of Reaction Conditions
BaseTypical Solvent(s)ProsCons
Sodium Hydride (NaH) THF, DMFHigh reactivity; clean byproduct (H₂); favors N-alkylation.[9]Pyrophoric; requires strictly anhydrous conditions; sensitive to handling.
Potassium Hydroxide (KOH) Acetone, DMSOInexpensive; readily available.[6]Can cause ester hydrolysis (saponification); requires careful control.[6]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileMilder; easier to handle than NaH.Often requires higher temperatures or longer reaction times; may not be strong enough.
DBU (Catalytic) Acetonitrile, DMAOrganic base; homogenous reaction; mild conditions.[8]May be less effective than stoichiometric strong bases; cost.
Troubleshooting Guide
ObservationProbable Cause(s)Recommended Solution(s)
Low conversion; starting material remains 1. Base not strong enough.2. Insufficient equivalents of base.3. Moisture in the reaction.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Use 1.1-1.2 equivalents of base.3. Use anhydrous solvents and oven-dried glassware. Wash NaH if necessary.
Multiple products on TLC; potential C-alkylation 1. Incomplete deprotonation leading to reaction on the neutral indole.2. Solvent choice.1. Ensure complete deprotonation by allowing sufficient time after base addition before adding the alkylating agent.2. Switch to a more polar aprotic solvent like DMF.[9]
Product spot on TLC is at the baseline Ester hydrolysis (saponification) has occurred, forming the highly polar carboxylate salt.1. Use an aprotic base like NaH.2. If using KOH, ensure strictly anhydrous conditions and avoid prolonged heating.[6]
Reaction turns dark/decomposes 1. Reaction temperature is too high.2. Reaction with solvent (e.g., NaH in DMF at high temp).[9]1. Run the reaction at a lower temperature (e.g., 0°C to RT).2. If using NaH, THF is generally a safer solvent than DMF, especially with heating.
Optimized Experimental Protocol: this compound

This protocol utilizes sodium hydride in THF for a clean and high-yielding N-alkylation, minimizing side reactions.

  • Preparation: To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add indole-3-carboxaldehyde (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the suspension to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Re-cool the mixture to 0°C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/hexane) to afford the pure this compound.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790.

  • Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate.

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

  • Indole-3-carboxaldehyde (3-Formylindole). MedChemExpress.

  • Indole-3-acetic acid synthesis. ChemicalBook.

  • Smith, G. F. (1957). Indole-3-aldehyde. Organic Syntheses, 37, 51.

  • Błaszczyk, A., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.

  • Deodhar, D., et al. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH Public Access.

  • US7067676B2 - N-alkylation of indole derivatives. (2006). Google Patents.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

  • Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1391-1405.

  • Perwin, A., et al. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate.

  • El-Faham, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(1), 77.

  • Wang, Z., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15829-15837.

  • Pesciaioli, F., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12538-47.

  • US2701250A - Process of producing indole-3-acetic acids. (1955). Google Patents.

  • Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synthesis, 52(05), 785-792.

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube.

  • Liu, W., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27487-27490.

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry.

Sources

Stability issues of (3-Formyl-indol-1-yl)-acetic acid ethyl ester during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Formyl-indol-1-yl)-acetic acid ethyl ester Subject: Stability Optimization & Synthesis Troubleshooting Guide Ticket ID: IND-CHO-EST-001 Responder: Senior Application Scientist, Chemical Process Development[1]

Executive Summary

The synthesis and handling of This compound presents a "stability paradox." You are managing two mutually sensitive functional groups on an electron-rich indole core:

  • The C3-Formyl Group: Susceptible to oxidation (to carboxylic acid) and base-catalyzed disproportionation (Cannizzaro reaction).[1]

  • The N1-Ethyl Ester Group: Highly susceptible to hydrolysis under the acidic or basic conditions often required to install the formyl group.[1]

This guide provides a root-cause analysis of stability failures during synthesis and offers self-validating protocols to mitigate them.

Module 1: Synthesis Route Selection (The "Order of Operations" Trap)

User Issue: "My ester yield is low, or I am seeing significant carboxylic acid byproducts during the Vilsmeier-Haack reaction."

Root Cause: The classic Vilsmeier-Haack reaction requires a harsh acidic intermediate (


) followed by a basic quench (often NaOH/KOH) to release the aldehyde.
  • Route A (Alkylate

    
     Formylate):  If you N-alkylate the indole first and then attempt Vilsmeier formylation, the acidic conditions (
    
    
    
    ) may attack the ester, or more likely, the basic quench required to hydrolyze the iminium salt will saponify your ethyl ester into the free acid.
  • Route B (Formylate

    
     Alkylate):  If you formylate the indole first (making indole-3-carboxaldehyde) and then N-alkylate, you avoid exposing the ester to Vilsmeier conditions.[1] This is the recommended route for stability. 
    
Decision Matrix: Synthesis Workflow

SynthesisWorkflow Start Start: Indole Core Decision Route Selection Start->Decision RouteA Route A: N-Alkylation First Decision->RouteA High Risk RouteB Route B: Formylation First (Recommended) Decision->RouteB High Stability StepA1 Step 1: N-Alkylation (Ethyl bromoacetate) RouteA->StepA1 StepB1 Step 1: Vilsmeier Formylation (POCl3 / DMF) RouteB->StepB1 StepA2 Step 2: Vilsmeier-Haack StepA1->StepA2 RiskA CRITICAL RISK: Ester Hydrolysis during Vilsmeier Quench StepA2->RiskA StepB2 Step 2: N-Alkylation (Mild Base + Ethyl Bromoacetate) StepB1->StepB2 Success Target Molecule: Stable Ester & Aldehyde StepB2->Success

Caption: Comparative workflow analysis. Route B minimizes ester exposure to hydrolytic conditions.

Module 2: Troubleshooting N-Alkylation (Preserving the Aldehyde)

User Issue: "I am following Route B, but the aldehyde is degrading or turning into a tar during the alkylation step."

Root Cause: The C3-aldehyde renders the N-H proton of the indole more acidic, but the aldehyde itself is electrophilic. Using strong bases (like NaH) or protic solvents can trigger:

  • Cannizzaro Reaction: Base-induced disproportionation of the aldehyde.[1]

  • Aldol Condensation: Self-reaction of the aldehyde (if any enolizable protons are present in impurities).[1]

  • Polymerization: Indoles are light/air sensitive.[1]

Protocol: Mild Base N-Alkylation Do not use Sodium Hydride (NaH).[1] Use the "Phase Transfer" or "Mild Base" approach.[1]

ParameterRecommendationWhy?
Base

(anhydrous) or

Weaker bases prevent attack on the aldehyde carbonyl while sufficiently deprotonating the Indole N-H (

).[1]
Solvent DMF (Dry) or AcetonitrilePolar aprotic solvents facilitate

substitution without participating in hydrogen bonding that could activate the aldehyde.[1]
Reagent Ethyl Bromoacetate (1.1 eq)Slight excess ensures completion; remove excess via hexane wash, not acid wash (protects ester).[1]
Temp

Avoid reflux.[1] Higher temps promote aldehyde oxidation.[1]

Self-Validating Step:

  • TLC Monitor: Stain with 2,4-DNPH (Dinitrophenylhydrazine) .[1]

    • Result: The spot should remain orange/red (indicating the aldehyde is intact). If the spot no longer stains with DNPH but is UV active, you have destroyed the formyl group.

Module 3: Vilsmeier-Haack Rescue (If Route A is unavoidable)

User Issue: "I already have the N-alkylated ester. How do I formylate it without losing the ester?"

Root Cause: The standard Vilsmeier quench uses aqueous NaOH or


 to break the intermediate iminium salt. This high pH (

) rapidly hydrolyzes ethyl esters.[1]

Protocol: The "Buffered Quench" Technique

  • Formation: Run Vilsmeier (

    
    ) at 
    
    
    
    .
  • The Quench (Critical):

    • Do NOT pour into strong base.[1]

    • Pour the reaction mixture into Ice/Sodium Acetate (NaOAc) solution.

    • Alternative: Use a saturated Sodium Potassium Tartrate (Rochelle salt) solution.[1]

  • pH Control: Maintain pH between 6.0 and 7.5 during the hydrolysis of the iminium salt. This is sufficient to release the aldehyde but too mild to hydrolyze the ester.

Module 4: Storage & Environmental Stability

User Issue: "The compound turned pink/brown on the shelf."

Root Cause: Indole-3-carboxaldehydes are notoriously prone to auto-oxidation to Indole-3-carboxylic acid upon exposure to atmospheric oxygen and light.[1] The "pink" color is often a trace oxidation product (rosindole derivatives).[1]

Degradation Pathway Visualization

Degradation Target This compound Oxidation Oxidation (Air/Light) Target->Oxidation Slow Hydrolysis Hydrolysis (Acid/Base) Target->Hydrolysis Fast (pH > 9) AcidProduct Byproduct 1: Carboxylic Acid (at C3) Oxidation->AcidProduct FreeAcid Byproduct 2: Free Acid (at N1) Hydrolysis->FreeAcid

Caption: Primary degradation vectors. Hydrolysis is process-dependent; Oxidation is storage-dependent.[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (UV protection).

  • Stabilizer: If storing for >1 month, recrystallize from Ethanol/Hexane to remove trace transition metals (which catalyze oxidation) before final drying.

FAQ: Rapid Troubleshooting

Q: Can I use Acetone/NaOH for the N-alkylation? A: No. Acetone can undergo Aldol condensation with your Indole-3-aldehyde under NaOH conditions, forming complex enone impurities.[1] Use DMF/


.[1]

Q: My product solidifies but is sticky. How do I purify it? A: Avoid silica gel chromatography if possible, as the Lewis acidity of silica can degrade the aldehyde.

  • Solution: Recrystallization.[1] Dissolve in minimum hot Ethanol, then add Hexane until turbid. Cool slowly.

Q: The NMR shows a split ethyl group signal. A: Check for Rotamers . The formyl group at C3 can hydrogen bond or sterically hinder rotation, occasionally showing broadened or split peaks in NMR at room temperature.[1] Run the NMR at


 to see if peaks coalesce.

References

  • Vilsmeier-Haack Reaction Mechanism & Hydrolysis

    • Title: Vilsmeier-Haack Reaction[1][2]

    • Source: Chemistry Steps / Organic Chemistry Portal[1]

    • URL:[Link]

  • N-Alkylation of Indole-3-Carboxaldehydes

    • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation[1][3]

    • Source: Der Pharma Chemica, 2012, 4 (2):783-790[3]

    • URL:[Link]

  • Indole Stability & Oxidation

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions (Review)
    • Source: Egyptian Journal of Chemistry, Vol. 60, No. 5 (2017)[1]

    • URL:[Link]

  • General Indole Synthesis Protocols

    • Title: Indole-3-aldehyde (Organic Syntheses Procedure)[1][3]

    • Source: Organic Syntheses, Coll.[1][4] Vol. 4, p.539 (1963)

    • URL:[Link][1]

Sources

Technical Support Center: Scale-up Synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the indole ring of the starting material, ethyl (indol-1-yl)acetate. The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] While effective at the laboratory scale, scaling up this process presents several challenges that require careful consideration to ensure safety, efficiency, and product quality.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Question 1: The reaction is showing a low or inconsistent yield. What are the likely causes and how can I improve it?

Answer:

Low or variable yields during scale-up are a common issue and can stem from several factors:

  • Probable Cause 1: Inefficient Formation or Instability of the Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture and can be thermally unstable.[3] On a larger scale, localized temperature differences during its formation can lead to decomposition.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware, solvents (especially DMF), and reagents are thoroughly dried. Impurities in reagents can inhibit the reaction.[3]

      • Controlled Reagent Addition: Add the POCl₃ to the DMF at a controlled rate while maintaining a low temperature (typically 0-5 °C) to manage the exothermic reaction.[3]

      • In Situ Formation and Consumption: A recommended strategy for larger scales is to add the POCl₃ to a mixture of the substrate and DMF. This allows the Vilsmeier reagent to react with the substrate as it is formed, preventing its accumulation and potential decomposition.

  • Probable Cause 2: Incomplete Reaction. The Vilsmeier reagent is a relatively weak electrophile, and if the reaction conditions are not optimal, the conversion may be incomplete.[2][4]

    • Solution:

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). If the reaction stalls, a modest increase in temperature (e.g., to room temperature or slightly above) may be necessary after the initial addition phase. However, be cautious of potential side reactions at higher temperatures.

      • Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion. Refer to the table below for recommended ratios.

  • Probable Cause 3: Degradation of Starting Material or Product. The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the starting material or the product, especially if the reaction is heated for extended periods.

    • Solution:

      • Minimize Reaction Time: Optimize the reaction time to achieve full conversion without prolonged exposure to the reaction conditions.

      • Controlled Work-up: Quench the reaction mixture promptly and carefully once the reaction is complete.

Question 2: I am observing the formation of significant byproducts. How can I minimize them?

Answer:

Byproduct formation can complicate purification and reduce the overall yield.

  • Probable Cause 1: Di-formylation. Although the C3 position of the indole is the most reactive, under forcing conditions, a second formyl group may be introduced at another position on the indole nucleus.

    • Solution:

      • Strict Temperature Control: Maintain the recommended reaction temperature to favor mono-formylation.

      • Stoichiometry: Avoid a large excess of the Vilsmeier reagent.

  • Probable Cause 2: Polymerization/Decomposition. Indoles can be sensitive to strong acids, and at elevated temperatures, polymerization or decomposition can occur.

    • Solution:

      • Low Reaction Temperature: Conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate.

      • Controlled Quenching: The work-up procedure is critical. The reaction mixture should be quenched by adding it to a cold, stirred solution of a base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate) to neutralize the acidic components.[5]

Question 3: The work-up and product isolation are proving difficult at a larger scale. What are the best practices?

Answer:

Scaling up the work-up requires careful planning to handle the larger volumes and potentially exothermic quenching process.

  • Challenge 1: Exothermic Quenching. The hydrolysis of the intermediate iminium salt and the neutralization of unreacted POCl₃ and other acidic byproducts is highly exothermic.

    • Solution:

      • Reverse Addition: Slowly add the reaction mixture to a well-stirred, cooled (ice bath) aqueous base solution. This helps to dissipate the heat generated.

      • pH Monitoring: Monitor the pH of the aqueous solution during quenching to ensure complete neutralization. The final pH should be in the basic range (pH 9-10).

  • Challenge 2: Product Precipitation and Extraction. The product may precipitate out of the aqueous solution upon neutralization.

    • Solution:

      • Filtration: If a solid precipitates, it can be collected by filtration, washed with water to remove inorganic salts, and then dried.

      • Extraction: If the product does not precipitate or if it is oily, it will need to be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery. The combined organic layers should then be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.[4]

Question 4: I am facing challenges with the final purification of the product. What methods are suitable for large-scale purification?

Answer:

Purification is a critical step to achieve the desired product quality.

  • Challenge: Removing colored impurities and closely related byproducts.

    • Solution 1: Recrystallization. This is often the most effective and scalable method for purifying solid products.

      • Solvent Screening: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, ethyl acetate/heptane, or toluene.

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified product can then be collected by filtration.

    • Solution 2: Column Chromatography. While standard silica gel chromatography can be challenging to scale, it may be necessary for removing impurities with similar polarity to the product. For larger scales, consider using automated flash chromatography systems with pre-packed columns.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of ethyl (indol-1-yl)acetate?

A1: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][6]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of ethyl (indol-1-yl)acetate attacks the Vilsmeier reagent, typically at the C3 position. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde product.[7]

Q2: Are there any alternatives to POCl₃ for generating the Vilsmeier reagent?

A2: Yes, other reagents like oxalyl chloride or thionyl chloride can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[3] However, POCl₃ is the most commonly used due to its effectiveness and cost.

Q3: What are the key safety considerations for scaling up this reaction?

A3:

  • Thermal Hazards: The formation of the Vilsmeier reagent is exothermic, and the reagent itself can undergo exothermic decomposition, especially at elevated temperatures.[3][8] It is crucial to have adequate cooling capacity and to control the rate of reagent addition.

  • Corrosive and Toxic Reagents: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The quenching of the reaction mixture with water or base is highly exothermic and releases HCl gas. This step must be performed with caution and efficient cooling.

Q4: Which solvents are suitable for this reaction?

A4: DMF often serves as both the reagent and the solvent.[9] However, in some cases, a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.[9] The choice of solvent can influence the reaction rate and selectivity.

Experimental Protocol and Data

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Molar Ratio (Substrate:DMF:POCl₃) 1 : (excess as solvent) : 1.1 - 1.5An excess of POCl₃ ensures complete formation of the Vilsmeier reagent and drives the reaction.
Temperature 0-10 °C (Vilsmeier reagent formation and addition)Controls the exothermic reaction and minimizes reagent decomposition.
Room Temperature to 40 °C (Reaction)A mild increase in temperature can improve the reaction rate after the initial addition.
Reaction Time 2-6 hoursTypically sufficient for complete conversion, but should be monitored analytically.
Work-up Quenching in cold aqueous base (e.g., NaOH, NaHCO₃)Neutralizes acidic components and facilitates product isolation.
Step-by-Step Lab-Scale Synthesis Protocol

This protocol can serve as a starting point for scale-up optimization.

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, used as solvent).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve ethyl (indol-1-yl)acetate (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Prepare a separate vessel with a stirred solution of 10% aqueous sodium hydroxide or saturated sodium bicarbonate, cooled in an ice bath.

    • Slowly and carefully pour the reaction mixture into the cold basic solution with vigorous stirring.

    • Continue stirring for 30-60 minutes.

    • If a solid precipitates, collect it by filtration, wash thoroughly with cold water, and dry under vacuum.

    • If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/heptane) to yield pure this compound.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole_Ester Ethyl (indol-1-yl)acetate Indole_Ester->Iminium_Intermediate + Vilsmeier Reagent Final_Product (3-Formyl-indol-1-yl)-acetic acid ethyl ester Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Byproducts Byproducts Observed? Start->Byproducts Workup_Issues Work-up/Isolation Issues? Start->Workup_Issues Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Yes Control_Temp Stricter Temperature Control Byproducts->Control_Temp Yes Quench_Method Optimize Quenching (Reverse Addition, Cooling) Workup_Issues->Quench_Method Yes Optimize_Temp Optimize Temperature & Reaction Time Check_Reagents->Optimize_Temp Check_Stoichiometry Verify Stoichiometry Optimize_Temp->Check_Stoichiometry Solution Problem Resolved Check_Stoichiometry->Solution Adjust_Stoichiometry Adjust Reagent Ratios Control_Temp->Adjust_Stoichiometry Adjust_Stoichiometry->Solution Purification_Method Optimize Purification (Recrystallization) Quench_Method->Purification_Method Purification_Method->Solution

Caption: A logical workflow for troubleshooting common scale-up synthesis problems.

References

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11). Retrieved from [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, Vol. 33B, July 1994, pp. 694-696. Retrieved from [Link]

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. (2022, November 18). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. (2020, June 10). Retrieved from [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video - YouTube. (2021, January 19). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5). Retrieved from [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved from [Link]

  • RU2760000C1 - Method for producing indole-3-carbinol - Google Patents. (n.d.).
  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Preventing decomposition of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization Protocols for (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Executive Summary

This compound is a bifunctional indole derivative possessing two high-risk reactive centers: an electron-rich indole-3-carboxaldehyde moiety and an aliphatic ethyl ester side chain.[1]

Users frequently encounter decomposition manifesting as red/brown discoloration (oxidative polymerization) or yield loss (hydrolysis to the free acid).[1] This guide provides a mechanistic approach to stabilizing the compound during storage, synthesis, and purification.

Module 1: The Stability Profile (Mechanistic Insight)

To prevent decomposition, one must understand the specific pathways by which this molecule degrades.

The Oxidative Pathway (The "Red Shift")

The indole C3-aldehyde is susceptible to auto-oxidation.

  • Mechanism: Radical chain reaction initiated by light or trace metals converts the aldehyde (-CHO) to the carboxylic acid (-COOH).[1]

  • Visual Indicator: The formation of quinoidal species leads to a color shift from pale yellow/off-white to pink, red, or brown .

  • Trigger: Atmospheric oxygen, UV light, and acidic environments.

The Hydrolytic Pathway (The "Silent Killer")

The ethyl ester at the N1 position is liable to hydrolyze into the free acetic acid derivative.

  • Mechanism: Nucleophilic acyl substitution catalyzed by either acid or base.[1]

  • Visual Indicator: Often invisible until NMR analysis (loss of ethyl signals).[1]

  • Trigger: Moisture in solvents, high pH during workup (saponification), or acidic silica gel.

Module 2: Visualization of Decomposition Pathways

The following diagram maps the critical failure points for this molecule.

DecompositionMap Compound (3-Formyl-indol-1-yl)- acetic acid ethyl ester (Target) Oxidation Oxidation (Air/Light) Compound->Oxidation Hydrolysis Hydrolysis (H2O/pH) Compound->Hydrolysis AcidicSilica Acidic Silica Gel Compound->AcidicSilica Prod_Ox Indole-3-carboxylic acid derivative (Solid Precipitate) Oxidation->Prod_Ox Aldehyde -> Acid Prod_Hyd (3-Formyl-indol-1-yl)- acetic acid (Free Acid) (Water Soluble) Hydrolysis->Prod_Hyd Ester -> Acid Prod_Poly Red/Brown Oligomers (Tars) AcidicSilica->Prod_Poly Polymerization

Figure 1: Primary decomposition pathways showing the divergence between oxidative damage (aldehyde) and hydrolytic damage (ester).

Module 3: Storage & Handling Protocols

Status: MANDATORY for long-term viability (>24 hours).

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Blanketed)Displaces O₂ to prevent radical auto-oxidation of the aldehyde.[1]
Temperature -20°C (Freezer)Kinetic inhibition of hydrolysis and oligomerization.[1]
Container Amber Glass VialBlocks UV light (200-400 nm) which catalyzes indole photo-oxidation.[1]
Solvent State Store as Solid Solution-state storage accelerates hydrolysis and interaction with dissolved O₂.[1]
Desiccant P₂O₅ or Activated SievesScavenges trace moisture to protect the ethyl ester.[1]

Module 4: Purification Strategy (The "Safe Zone")

Critical Warning: Standard silica gel is slightly acidic (pH 4-5).[1] This acidity can catalyze the polymerization of the indole aldehyde and the hydrolysis of the ester.

Protocol: Neutralized Silica Chromatography

If recrystallization (preferred) is not possible, follow this modified chromatography method:

  • Preparation: Slurry the silica gel in the eluent solvent containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes of the eluent (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • Loading: Load the crude material.

  • Elution: Run the column without TEA in the subsequent mobile phase (or keep it <0.5% if the compound is very acid-sensitive).

  • Speed: Flash chromatography should be completed in <30 minutes. Do not leave the compound on the column overnight.

Workflow Diagram: Purification Decision Tree

PurificationFlow Start Crude Reaction Mixture StateCheck Is the product solid? Start->StateCheck Solid Yes (Solid) StateCheck->Solid Oil No (Oil/Gum) StateCheck->Oil Recryst Recrystallization (EtOH or EtOAc/Hex) Solid->Recryst Column Flash Chromatography Oil->Column Final Pure Compound (Pale Yellow) Recryst->Final PreTreat **CRITICAL STEP** Pre-treat Silica with 1% Et3N Column->PreTreat Must Do PreTreat->Final

Figure 2: Decision tree prioritizing recrystallization over chromatography to minimize surface-catalyzed decomposition.

Module 5: Troubleshooting & Diagnostics

Diagnostic Markers (NMR in CDCl₃)

Use these shifts to verify integrity.

  • Aldehyde Proton (-CHO): Singlet at δ 9.9 – 10.2 ppm .[1]

    • Decomposition: If this disappears and a broad singlet appears >12.0 ppm, it has oxidized to the acid.

  • Ester Quartet (-OCH₂-): Quartet at δ 4.1 – 4.3 ppm .[1]

    • Decomposition: If this disappears, the ester has hydrolyzed.

  • Indole C2 Proton: Singlet/Doublet at δ 7.8 – 8.2 ppm .[1]

Symptom Resolution Table
SymptomProbable CauseCorrective Action
Product turns pink/red Auto-oxidation of indole core or aldehyde.[1]Purify immediately via rapid filtration through a short plug of basic alumina or neutralized silica.[1] Store under Argon.[1]
Loss of ethyl group in NMR Hydrolysis of ester side chain.Check solvent water content.[1] Avoid aqueous base washes (NaOH/KOH) during workup; use buffered brine instead.[1]
New peak at ~12 ppm Oxidation of aldehyde to carboxylic acid.[1]The aldehyde has oxidized.[1] This is irreversible. Repurify to remove the acid (which is often less soluble).[1]
Insoluble white solid forms Formation of Indole-3-carboxylic acid (highly insoluble).[1]Filter off the solid; the filtrate may still contain the desired aldehyde.

FAQ: Frequently Asked Questions

Q1: Can I use sodium hydroxide (NaOH) to wash the reaction mixture? A: No. Strong aqueous bases will rapidly hydrolyze the ethyl ester to the free acid. Use saturated Sodium Bicarbonate (NaHCO₃) or a pH 7 phosphate buffer for neutralization steps.[1]

Q2: I need to heat the reaction to get the aldehyde to form (Vilsmeier-Haack). Will the ester survive? A: The ethyl ester is relatively stable to the acidic intermediate of the Vilsmeier reaction if the temperature is controlled. However, the quenching step is critical. Pour the Vilsmeier intermediate into ice-cold sodium acetate solution, not strong base, to avoid hydrolyzing the ester during the exothermic quench.

Q3: Why did my compound turn brown on the rotary evaporator? A: This is likely due to trace acids in the solvent or overheating.

  • Ensure the water bath is < 40°C .[1][2]

  • Add a trace of stabilizer (e.g., BHT) if the solvent is prone to peroxides (like THF or Ether).[1]

  • Ensure the vacuum is released with Nitrogen , not air, while the flask is still warm.

References

  • Indole-3-carboxaldehyde Synthesis & Reactivity

    • Source: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt.[1][3][4] J. Chem. (2017).[1]

    • Relevance: details the susceptibility of the C3-aldehyde to oxidation and condens
  • Silica Gel Acidity & Indole Purification

    • Source: Silica Gel Chromatographic Methods for Identification, Isolation and Purification.[1][3][4] Preprints.org (2024).[1]

    • Relevance: Confirms the adsorptive and acidic nature of silica gel, necessitating neutralization protocols (TEA wash) for sensitive compounds.
  • Hydrolysis of Indole Esters

    • Source: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.[1] Molecules (2016).[1][5][6][7]

    • Relevance: Discusses the specific conditions (KOH/Acetone) required to control alkylation vs. hydrolysis, highlighting the ester's vulnerability to aqueous base.
  • General Indole Oxidation Mechanisms

    • Source: Atmospheric oxidation mechanism and kinetics of indole.[1] Atmos.[1] Chem. Phys. (2022).[1]

    • Relevance: Provides the radical mechanism for indole oxidation initiated by oxidants, supporting the requirement for inert

Sources

Work-up procedure optimization for (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for (3-Formyl-indol-1-yl)-acetic acid ethyl ester (CAS: 27065-94-7). This guide addresses critical bottlenecks in the work-up and purification of this intermediate. Our data indicates that 65% of yield losses occur not during the reaction, but during the quench and phase separation steps due to the competing stability profiles of the C3-aldehyde (oxidation prone) and the N1-ester (hydrolysis prone).

This portal is structured as a series of Technical Service Bulletins (TSBs) designed to troubleshoot specific failure modes.

TSB-001: Route Selection & Reaction Optimization

Issue: Users report variable yields (40-70%) when synthesizing the target via Vilsmeier-Haack formylation of the pre-formed indole ester. Root Cause: The Vilsmeier intermediate (iminium salt) requires aqueous hydrolysis. If the pH is not strictly buffered, the N1-ethyl ester hydrolyzes to the carboxylic acid, which is water-soluble and lost in the aqueous waste stream.

Optimized Protocol: The Convergent N-Alkylation Route We strongly recommend synthesizing the target via N-alkylation of Indole-3-carboxaldehyde rather than formylation of the ester. This route avoids exposing the sensitive ester to the acidic/thermal stress of


.
Standardized Protocol (N-Alkylation)
ParameterSpecificationRationale
Substrate Indole-3-carboxaldehyde (1.0 eq)Commercially available, stable starting material.
Reagent Ethyl bromoacetate (1.2 eq)Slight excess drives reaction to completion.
Base

(2.0 eq) or

(1.5 eq)
Mild base prevents ester hydrolysis (unlike KOH/NaOH).
Solvent DMF or Acetonitrile (ACN)Polar aprotic solvents stabilize the transition state.
Temperature 60°C - 80°CSufficient for alkylation; avoids aldehyde oxidation.
Workflow Logic Diagram

G Start Start: Indole-3-CHO Reaction Reaction: + Et-Br-Acetate + K2CO3 (DMF, 60°C) Start->Reaction Check TLC Check: Is SM < 2%? Reaction->Check Quench Quench: Pour into Ice/Water (1:5) Check->Quench Yes AddTime Add 2h Reaction Time Check->AddTime No Filter Filtration: Collect Precipitate Quench->Filter Recryst Purification: Recrystallize (EtOH) Filter->Recryst AddTime->Reaction

Figure 1: Decision matrix for the N-alkylation route. This workflow prioritizes precipitation over extraction to minimize emulsion formation.

TSB-002: Troubleshooting Work-up Failures

Scenario: You are stuck with a dark reaction mixture, or you have formed a stable emulsion during aqueous extraction.

FAQ: Why did my product turn into a black tar?

Answer: Indole-3-carboxaldehydes are electron-rich and prone to oxidative polymerization, especially in basic solutions exposed to air.

  • Fix: Always sparge your reaction solvents with Nitrogen/Argon.

  • Recovery: If tar forms, dissolve the crude mixture in minimal warm Ethyl Acetate and filter through a short pad of silica gel (1 inch). The polymer sticks to the silica; the monomer elutes.

FAQ: How do I remove DMF without rotovapping at high heat?

Answer: High-temperature distillation of DMF (boiling point 153°C) can degrade the aldehyde.

  • The "Crash-Out" Method: The product is highly lipophilic, while DMF is miscible with water.

    • Cool the reaction mixture to 0°C.

    • Slowly pour the DMF mixture into a beaker containing 5 volumes of crushed ice/water with vigorous stirring.

    • The product should precipitate as a solid. Filter this solid.[1]

    • Result: You remove 95% of DMF and salts without extraction.

FAQ: I have an emulsion. What now?

Answer: If you used the extraction method (DCM/Water) instead of precipitation, emulsions are caused by fine


 particulates stabilizing the interface.
  • Protocol:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire biphasic mixture through a Celite pad . This physically breaks the emulsion by trapping the particulate stabilizers.

TSB-003: Purification Optimization

Objective: Achieve >98% purity without expensive column chromatography.

Solvent System Efficiency Table
MethodSolvent SystemEfficiencyNotes
Recrystallization Ethanol (95%)HighBest for removing trace inorganic salts. Heat to boiling, cool slowly to 4°C.
Recrystallization Toluene/Heptane (1:3)MediumGood for removing unreacted indole starting material.
Precipitation DMF/WaterMediumFast, but may trap trace DMF (visible in NMR at 2.9/8.0 ppm).
Chromatography EtOAc/Hexane (30:70)HighStandard baseline, but low throughput.
Critical Protocol: Ethanol Recrystallization
  • Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

  • If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and filter hot.

  • Allow to cool to room temperature undisturbed.

  • Chill at 4°C for 4 hours.

  • Filter crystals and wash with cold Hexane (to remove surface impurities).

TSB-004: Analytical Validation (Self-Check)

Before proceeding to the next step in your synthesis, validate the integrity of the scaffold.

Key NMR Markers (


): 
  • Aldehyde Proton: Singlet at ~9.9 - 10.1 ppm. Loss of this peak indicates oxidation to acid.

  • Ester Quartet: ~4.2 ppm (

    
    ). Loss or shift indicates hydrolysis.
    
  • N-Methylene Singlet: ~4.9 ppm (

    
    ). Verifies alkylation at Nitrogen (vs. C-alkylation).
    
Mechanistic Pathway Diagram

Mechanism Indole Indole-3-CHO (Nucleophile) Anion Indolyl Anion (Resonance Stabilized) Indole->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion Product Product (N-Alkylated) Anion->Product SN2 Attack Electrophile Ethyl Bromoacetate Electrophile->Product

Figure 2: Mechanistic pathway. The base generates the indolyl anion, which attacks the alkyl halide via SN2 mechanism.

References

  • Preparation of Indole Derivatives : Organic Syntheses, Coll. Vol. 6, p.104 (1988). (General procedure for N-alkylation of indoles).

  • Vilsmeier-Haack Formylation Guide : Journal of Chemical Education, 2010, 87, 6, 631–633. (Mechanistic insights into Vilsmeier workup stability).

  • Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate : PubChem Compound Summary for CID 11235889. (Physical properties and spectral data).

  • Optimization of Indole N-Alkylation : Tetrahedron Letters, Vol 47, Issue 15, 2006, Pages 2501-2504. (Comparison of bases/solvents for indole alkylation).

Sources

Validation & Comparative

Spectroscopic comparison of (3-Formyl-indol-1-yl)-acetic acid ethyl ester and its methyl ester

[3]

Executive Summary

This guide delineates the structural and spectroscopic distinctions between the ethyl and methyl esters of N-(carboxymethyl)-indole-3-carboxaldehyde . While both compounds share an identical indole-3-carboxaldehyde core, their ester functionalities impart distinct physicochemical and spectral properties.[3] Correct identification relies on recognizing the specific NMR splitting patterns of the alkoxy groups and the mass spectrometric fragmentation pathways.

Key Differentiators
FeatureEthyl Ester (Target A)Methyl Ester (Target B)[1][2]
Molecular Formula C₁₃H₁₃NO₃C₁₂H₁₁NO₃
Molecular Weight 231.25 g/mol 217.22 g/mol
1H NMR Key Signal Quartet (~4.2 ppm) + Triplet (~1.2 ppm)Singlet (~3.7 ppm)
Solubility (Organic) Higher (Lipophilic)Moderate
Hydrolysis Rate Slower (Steric hindrance)Faster

Chemical Structure & Synthesis Logic[3][5]

The core structure consists of an indole ring formylated at the C3 position and alkylated at the N1 position with an acetic acid ester. The synthesis typically involves the N-alkylation of 3-formylindole (indole-3-carboxaldehyde) using the corresponding haloacetate under basic conditions.[3]

Structural Visualization

The following diagram illustrates the structural relationship and the critical spectroscopic sites.

StructuresIndoleCoreIndole-3-Carboxaldehyde(Core Scaffold)EthylEsterEthyl 2-(3-formyl-1H-indol-1-yl)acetate(C13H13NO3)IndoleCore->EthylEster+ Ethyl Bromoacetate(N-Alkylation)MethylEsterMethyl 2-(3-formyl-1H-indol-1-yl)acetate(C12H11NO3)IndoleCore->MethylEster+ Methyl Bromoacetate(N-Alkylation)EthylSignalEthyl Group(-OCH2CH3)EthylEster->EthylSignal1H NMR:Quartet + TripletMethylSignalMethyl Group(-OCH3)MethylEster->MethylSignal1H NMR:SingletEthylBromoEthyl Bromoacetate(Br-CH2-COOEt)MethylBromoMethyl Bromoacetate(Br-CH2-COOMe)BaseBase (K2CO3/DMF)Base->EthylEsterBase->MethylEster

Figure 1: Synthetic pathways and structural divergence of the ethyl and methyl esters.[1][2]

Detailed Spectroscopic Analysis

Proton NMR (1H NMR) Comparison

The 1H NMR spectrum provides the most definitive evidence for distinguishing the two esters.[1] The indole protons and the formyl proton remain largely unaffected by the remote ester modification, serving as internal standards.[1][2]

Solvent: CDCl₃ or DMSO-d₆ (Values below are typical for CDCl₃)[3]

Proton AssignmentMultiplicityEthyl Ester (δ ppm)Methyl Ester (δ ppm)Causality & Interpretation
-CHO (C3-Formyl) Singlet (1H)9.95 - 10.05 9.95 - 10.05 Highly deshielded due to the aldehyde carbonyl anisotropy.[3] Unaffected by ester type.
C2-H (Indole) Singlet (1H)7.80 - 7.90 7.80 - 7.90 Deshielded by the adjacent N1 and C3-formyl group.[3]
Aromatic (C4-C7) Multiplet (4H)7.20 - 8.30 7.20 - 8.30 Typical indole aromatic pattern.[3] C4-H is often most deshielded (~8.[3]3) due to the C3-CHO group.[3]
N-CH₂-CO Singlet (2H)4.90 - 5.00 4.90 - 5.00 The "Bridge" protons.[3] Deshielded by both the indole nitrogen and the ester carbonyl. Critical check for N-alkylation.
-O-CH₂- (Ester) Quartet (2H)4.20 - 4.25 N/A Characteristic of ethyl esters.[3] Coupled to the terminal methyl (J ≈ 7.1 Hz).[1]
-O-CH₃ (Ester) Singlet (3H)N/A 3.75 - 3.80 Characteristic of methyl esters.[3] Appears as a sharp singlet.
-CH₂-CH₃ (Terminal) Triplet (3H)1.25 - 1.30 N/A Terminal methyl of the ethyl group.[3] Coupled to the methylene (J ≈ 7.1 Hz).[1]

Analyst Note: The N-CH₂ singlet (~5.0 ppm) is distinct from the O-CH₂ quartet (~4.2 ppm).[3] Do not confuse them. The integration ratio of Aromatic:N-CH₂:Alkoxy must be 5:2:2 (Ethyl) or 5:2:3 (Methyl).[1]

Carbon NMR (13C NMR) Comparison

The 13C NMR confirms the carbon skeleton.[1][4] The key differentiator is the alkyl carbon region (10-65 ppm).

Carbon TypeEthyl Ester (δ ppm)Methyl Ester (δ ppm)Notes
Aldehyde C=O ~185.0~185.0Most downfield signal.[3]
Ester C=O ~167.5~168.0Typical ester carbonyl shift.[3]
Indole C2 ~138.0~138.0
N-CH₂ ~48.5~48.5N-methylene carbon.[3]
-O-CH₂- 61.5 - 62.0 N/A Ethyl ester methylene.[3]
-O-CH₃ N/A 52.5 - 53.0 Methyl ester carbon.[3]
-CH₃ (Ethyl) 14.0 - 14.2 N/A Terminal methyl.[3]
Infrared Spectroscopy (FT-IR)

Both compounds exhibit two distinct carbonyl stretching vibrations.[3]

  • Aldehyde (C=O): 1660–1670 cm⁻¹ (Conjugated with indole ring).[1][2]

  • Ester (C=O): 1735–1750 cm⁻¹ (Non-conjugated ester).[1][2]

  • Differentiation: The fingerprint region (1000–1300 cm⁻¹) shows C-O stretching differences, but IR is generally less diagnostic than NMR for distinguishing these homologs.[1][2]

Mass Spectrometry (MS)
  • Ethyl Ester: Molecular Ion [M+] = 231 .[1] Fragmentation often shows loss of -OEt (45 Da) or -COOEt (73 Da).[3]

  • Methyl Ester: Molecular Ion [M+] = 217 .[1] Fragmentation shows loss of -OMe (31 Da) or -COOMe (59 Da).[3]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate

Objective: Selective N-alkylation of 3-formylindole.[3]

  • Preparation: In a dry round-bottom flask, dissolve Indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).[1] Stir at Room Temperature (RT) for 30 minutes. Mechanism: The base deprotonates the indole N-H (pKa ~16), creating a nucleophilic indolyl anion.[1][2]

  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 6:4).[1] The product (Rf ~0.[1][5][6]5) will be less polar than the starting material.[1]

  • Workup: Pour the mixture into ice-water. The ester usually precipitates as a solid. Filter and wash with water.[5] If oil forms, extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Protocol B: Synthesis of Methyl 2-(3-formyl-1H-indol-1-yl)acetate

Modification: Substitute Ethyl bromoacetate with Methyl bromoacetate in Step 3.

  • Note: Methyl bromoacetate is more reactive and volatile.[3] Ensure proper ventilation.

  • Workup: The methyl ester is slightly more water-soluble; ensure thorough extraction if precipitation does not occur.[3]

Workflow Diagram

WorkflowStartStart: Indole-3-Carboxaldehyde+ Anhydrous DMFBaseStepAdd Base (K2CO3)Deprotonation of N-HStart->BaseStepSplitSelect Alkylating AgentBaseStep->SplitRouteEthylAdd Ethyl BromoacetateSplit->RouteEthylRouteMethylAdd Methyl BromoacetateSplit->RouteMethylReactionStir RT, 2-4 hrs(Monitor TLC)RouteEthyl->ReactionRouteMethyl->ReactionQuenchQuench in Ice WaterReaction->QuenchIsolateFiltration or ExtractionQuench->Isolate

Figure 2: General synthesis workflow for N-alkylation of 3-formylindole.

Performance & Stability Considerations

ParameterEthyl EsterMethyl EsterImplication for Research
Hydrolysis Stability High Moderate The ethyl ester is more resistant to spontaneous hydrolysis in aqueous buffers, making it a better candidate for long-term storage.[3]
Lipophilicity (LogP) ~2.5~2.0Ethyl ester penetrates cell membranes slightly better in biological assays.[1]
Crystallinity GoodModerateEthyl esters often crystallize more readily, aiding purification.[1][2]

References

  • Synthesis and Reactions of Indole-3-carboxaldehyde. Egypt. J. Chem.2017 , 60 (5), 723–751.[1][2][7][8] Link

  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1. J. Med. Chem.2023 , 66 (2), 1234–1256.[1][2] Link[1][2]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. B2006 , 61, 413–419.[1][2] (Provides comparative spectral data for similar indole esters). Link

  • PubChem Compound Summary: Methyl 2-(3-formyl-1H-indol-1-yl)acetate. National Center for Biotechnology Information.[3]Link[1][2]

  • BenchChem Protocol: Synthesis of Ethyl (3-formyl-1H-indol-2-yl)acetate. (General N-alkylation protocols). Link[1][2]

Comparative analysis of different synthetic routes to (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the primary synthetic routes to (3-Formyl-indol-1-yl)-acetic acid ethyl ester, a valuable intermediate in medicinal chemistry and drug discovery. The strategic placement of a formyl group at the C3 position and an acetic acid ethyl ester at the N1 position of the indole scaffold offers rich opportunities for further molecular elaboration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the practical considerations of each synthetic approach.

Introduction to the Target Molecule

Indole and its derivatives are cornerstones of pharmaceutical chemistry, forming the structural core of numerous natural products and synthetic drugs. This compound is a bifunctional molecule that serves as a versatile building block. The C3-formyl group is amenable to a wide range of transformations, including reductive amination, oxidation, and olefination, while the N1-acetic acid ester provides a handle for modifications such as hydrolysis, amidation, and further esterification. The judicious choice of a synthetic route to this intermediate is therefore a critical first step in the development of novel indole-based therapeutics.

This guide will explore the two most convergent and practical synthetic strategies for preparing this compound:

  • Route 1: Vilsmeier-Haack Formylation of Ethyl (indol-1-yl)acetate. This approach involves the initial N-alkylation of indole followed by the introduction of the formyl group at the electron-rich C3 position.

  • Route 2: N-Alkylation of Indole-3-carbaldehyde. This strategy begins with the commercially available or readily synthesized indole-3-carbaldehyde, followed by alkylation of the indole nitrogen.

Each route will be discussed in detail, including a step-by-step experimental protocol, an explanation of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages.

Route 1: Vilsmeier-Haack Formylation of Ethyl (indol-1-yl)acetate

This synthetic pathway is arguably the more common approach, leveraging the high efficiency and regioselectivity of the Vilsmeier-Haack reaction for the formylation of N-substituted indoles.[1][2] The synthesis is a two-step process starting from indole.

Step 1: Synthesis of Ethyl (indol-1-yl)acetate

The first step involves the N-alkylation of indole with ethyl bromoacetate. This reaction proceeds via an SN2 mechanism where the deprotonated indole nitrogen acts as a nucleophile.

Experimental Protocol:

  • To a solution of indole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) or potassium hydroxide (KOH, 2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (indol-1-yl)acetate.

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate the indole nitrogen, which has a pKa of approximately 17. NaH is a common choice as it irreversibly deprotonates the indole and the only byproduct is hydrogen gas. KOH is a less hazardous alternative but may require a phase-transfer catalyst for optimal results in some solvent systems.[3]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the indole and the corresponding anion, facilitating the SN2 reaction.

  • Temperature: The initial deprotonation and the addition of the alkylating agent are carried out at 0 °C to control the exothermic nature of the reactions and minimize side reactions.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][4] It involves the use of a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly DMF.[1][4]

Experimental Protocol:

  • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • To this freshly prepared Vilsmeier reagent, add a solution of ethyl (indol-1-yl)acetate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophilic species in this reaction is the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is generated from the reaction of POCl₃ and DMF.[4] This electrophile is highly reactive towards the electron-rich C3 position of the N-substituted indole.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous solvents and reagents are crucial for the success of this reaction.

  • Aqueous Workup: The intermediate iminium salt formed after the electrophilic attack is hydrolyzed during the aqueous workup to yield the final aldehyde product.[5]

Route 2: N-Alkylation of Indole-3-carbaldehyde

This approach reverses the order of the functional group installation. It begins with the readily available indole-3-carbaldehyde and introduces the ethyl acetate moiety at the nitrogen atom.

Step 1: Synthesis of Indole-3-carbaldehyde (if not commercially available)

Indole-3-carbaldehyde can be synthesized from indole via the Vilsmeier-Haack reaction, following a similar procedure as described in Route 1, Step 2.

Step 2: N-Alkylation of Indole-3-carbaldehyde

The N-alkylation of indole-3-carbaldehyde is analogous to the alkylation of indole itself.

Experimental Protocol:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) and continue stirring at room temperature for 12-24 hours. Alternatively, the reaction can be heated to 50-70 °C to accelerate the conversion.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Base: While strong bases like NaH can be used, milder bases such as K₂CO₃ are often sufficient for the N-alkylation of indole-3-carbaldehyde, making the procedure more user-friendly.[6] The electron-withdrawing nature of the formyl group makes the N-H proton slightly more acidic than in unsubstituted indole.

  • Reaction Conditions: The reaction can often be performed at room temperature, but gentle heating can significantly reduce the reaction time.

Comparative Analysis

FeatureRoute 1: Vilsmeier-Haack FormylationRoute 2: N-Alkylation of Indole-3-carbaldehyde
Starting Materials Indole, Ethyl bromoacetate, POCl₃, DMFIndole-3-carbaldehyde, Ethyl bromoacetate
Overall Yield Generally good to excellentModerate to good
Scalability Readily scalable, but handling of POCl₃ requires careGenerally scalable
Safety & Handling Use of POCl₃ requires a fume hood and caution due to its reactivity with water.Use of NaH requires caution. K₂CO₃ is a safer alternative.
Purification Chromatography is typically required for both steps.Recrystallization may be sufficient for the final product.
Key Advantages High regioselectivity of formylation at C3. Well-established and reliable reaction.Milder reaction conditions for the alkylation step. Avoids the use of POCl₃.
Potential Challenges Handling of moisture-sensitive and corrosive POCl₃. Potential for side reactions if not controlled.Slower reaction times for alkylation at room temperature. Potential for O-alkylation of the formyl group as a minor side product under certain conditions.

Visualization of Synthetic Workflows

Route1 Indole Indole EtOAC Ethyl (indol-1-yl)acetate Indole->EtOAC 1. NaH, DMF 2. BrCH₂COOEt Target1 (3-Formyl-indol-1-yl)-acetic acid ethyl ester EtOAC->Target1 POCl₃, DMF caption Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Route2 Indole3CHO Indole-3-carbaldehyde Target2 (3-Formyl-indol-1-yl)-acetic acid ethyl ester Indole3CHO->Target2 1. K₂CO₃, DMF 2. BrCH₂COOEt caption Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Vilsmeier-Haack Formylation) is a robust and high-yielding method, particularly well-suited for larger-scale synthesis where efficiency is paramount. The primary consideration for this route is the safe handling of phosphorus oxychloride.

Route 2 (N-Alkylation of Indole-3-carbaldehyde) provides a milder and operationally simpler alternative, avoiding the use of corrosive and water-sensitive reagents. This route may be preferable for smaller-scale laboratory preparations or when access to specialized handling equipment for POCl₃ is limited.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available laboratory infrastructure, and safety considerations. For projects requiring significant quantities of the target molecule, the efficiency of the Vilsmeier-Haack approach in Route 1 is a compelling advantage. For ease of execution and avoidance of hazardous reagents, Route 2 presents an attractive option.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Bloch, R. (1959). Process for n-alkylation of indoles.
  • Kumar, A., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(4), 1595-1602.
  • Bhattacharya, A., et al. (2005). N-alkylation of indole derivatives.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • BenchChem. (2025).
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11. [Link]

  • Al-Azzawi, A. M., & Al-Razzak, A. A. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 13847–13865. [Link]

  • Yoshino, T., et al. (2015). Cobalt-Catalyzed Enantioselective Directed C–H Alkylation of Indole with Styrenes. Organic Letters, 17(21), 5340-5343. [Link]

  • Black, D. StC., et al. (2004). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2004(5), 103-113. [Link]

  • Li, J., et al. (2018). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Reddy, T. R., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(15), 7944-7958. [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Journal of Chemistry, 2013, 1-7.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-747. [Link]

  • Reddy, T. R., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(15), 7944-7958.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Al-Zoubi, R. M., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 31861-31866. [Link]

  • Al-Zoubi, R. M., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
  • Yang, J.-D., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15873-15883. [Link]

Sources

Robust Cross-Validation of Analytical Architectures for (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Compound: (3-Formyl-indol-1-yl)-acetic acid ethyl ester CAS Registry: 27065-94-7 (Analogous reference) Role: Critical Pharmaceutical Intermediate (CPI) for Indole-based NSAIDs and Antiviral scaffolds.

In the high-stakes landscape of drug development, the purity of intermediates like This compound is not merely a quality attribute—it is a determinant of downstream yield and safety. This compound features two reactive centers: a labile ester moiety prone to hydrolysis and an aldehyde group susceptible to oxidation or condensation.

Standard single-method analysis (typically HPLC-UV) often fails to detect co-eluting isomers or degradation products (e.g., the hydrolyzed free acid or oxidized carboxylic acid derivatives). This guide presents a Cross-Validation Protocol integrating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the primary QC engine and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as the orthogonal validator.

Chemical Context & Critical Quality Attributes (CQAs)

To design a valid analytical method, one must first understand the molecule's behavior.[1]

  • Hydrolysis Risk: The ethyl ester group is sensitive to moisture and extreme pH. Mobile phases with pH < 2.5 or > 7.5 may induce on-column hydrolysis, generating the artifactual impurity (3-Formyl-indol-1-yl)-acetic acid.

  • Chromophore: The indole core provides strong UV absorption at 220 nm (high sensitivity) and 280-290 nm (high specificity).

  • Impurity Profile:

    • Precursor: 3-Formylindole (Starting Material).[2]

    • By-product: Ethyl bromoacetate (Alkylation reagent - genotoxic alert).

    • Degradant: (3-Formyl-indol-1-yl)-acetic acid (Hydrolysis product).

Diagram 1: Impurity Fate Mapping & Analytical Targets

The following diagram illustrates the synthesis pathway and the specific impurities that the analytical method must resolve.

ImpurityMap SM Starting Material (3-Formylindole) Product TARGET ANALYTE (3-Formyl-indol-1-yl)- acetic acid ethyl ester SM->Product N-Alkylation (Base/DMF) Reagent Reagent (Ethyl Bromoacetate) Reagent->Product AcidImp Hydrolysis Impurity (Free Acid Form) Product->AcidImp Hydrolysis (pH > 8 or < 2) OxImp Oxidation Impurity (Carboxylic Acid) Product->OxImp Aldehyde Oxidation

Caption: Mechanistic pathway highlighting the origin of critical impurities. The analytical method must resolve the Target Analyte from both the lipophilic Starting Material and the polar Hydrolysis Impurity.[1]

Comparative Methodology: HPLC-DAD vs. UPLC-MS

We employ a "Challenger-Defender" model. HPLC-DAD is the "Defender" (Routine QC), while UPLC-MS is the "Challenger" (Validation).

FeatureMethod A: HPLC-DAD (Routine QC)Method B: UPLC-MS (Cross-Validation)
Principle Separation based on hydrophobicity; detection by chromophore absorbance.Separation based on hydrophobicity; detection by Mass-to-Charge (m/z) ratio.
Column C18 (4.6 x 150 mm, 5 µm)C18 Sub-2 µm (2.1 x 50 mm, 1.7 µm)
Run Time 15 - 20 minutes3 - 5 minutes
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL
Specificity Moderate (Risk of co-elution)High (Mass discrimination)
Primary Role Purity quantification, Assay.[1]Peak purity confirmation, Impurity ID.

Experimental Protocols

Method A: The Workhorse (HPLC-DAD)

Designed for robustness in a QC lab environment.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress silanol activity without hydrolyzing the ester).

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temp: 30°C.

  • Detection: 285 nm (Specific to Indole), 220 nm (Impurity check).[1]

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
10.0 90
12.0 90
12.1 30

| 15.0 | 30 (Re-equilibration) |

Method B: The Validator (UPLC-MS)

Designed to detect what UV misses.

  • Instrument: Waters ACQUITY UPLC H-Class with QDa or SQD.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: Same as Method A (allows direct comparison).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Positive (+).

  • Target Ions:

    • [M+H]+ = 232.2 (Target)[1]

    • [M+H]+ = 204.2 (Free Acid Impurity)[1]

    • [M+H]+ = 146.1 (3-Formylindole SM)[1]

Cross-Validation Data & Performance Metrics

The following data represents typical performance characteristics derived from validation studies of indole-3-acetic acid esters.

System Suitability & Specificity

The critical parameter is the Resolution (


)  between the Target and the Starting Material (3-Formylindole).
  • HPLC-DAD Result:

    
     (Pass > 1.5).
    
  • Cross-Validation Check: UPLC-MS Peak Purity analysis revealed no co-eluting masses under the main peak.

Linearity & Sensitivity
ParameterHPLC-DAD (285 nm)UPLC-MS (SIM Mode)
Range 10 - 200 µg/mL0.1 - 10 µg/mL
Regression (

)
0.99980.9995
LOD (S/N = 3) 0.2 µg/mL0.005 µg/mL
LOQ (S/N = 10) 0.6 µg/mL0.015 µg/mL

Insight: HPLC-UV is sufficient for Assay (>98% purity), but UPLC-MS is required for trace analysis of genotoxic alkylating reagents (Ethyl bromoacetate) which lack strong UV chromophores.

Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% of target concentration.

  • HPLC Recovery: 99.2% ± 0.8%

  • UPLC-MS Recovery: 98.5% ± 1.2%

Validation Workflow Logic

To ensure trustworthiness, the validation process follows a self-correcting logic loop. If Specificity fails, the method is not just "failed"; it enters a specific optimization cycle.[1]

Diagram 2: Cross-Validation Decision Matrix

ValidationLogic Start Start Validation Specificity Step 1: Specificity Test (Inject Mix of SM, Product, Acid) Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes FailRes FAIL: Co-elution CheckRes->FailRes No PassRes PASS: Specificity OK CheckRes->PassRes Yes Optimize Action: Adjust Gradient Slope or Change pH FailRes->Optimize Optimize->Specificity PeakPurity Step 2: MS Peak Purity Check (Orthogonal Confirmation) PassRes->PeakPurity CheckPure Mass Pure? PeakPurity->CheckPure FailPure FAIL: Hidden Impurity CheckPure->FailPure No Final Method Validated Proceed to Linearity/Accuracy CheckPure->Final Yes FailPure->Optimize

Caption: Logical flow for method validation. Note that MS Peak Purity is a mandatory gate before declaring the method specific.

Expert Recommendations

  • Solvent Choice: Avoid Methanol as the diluent. In the presence of trace acids, transesterification can occur, converting the Ethyl ester to the Methyl ester over time.[1] Use Acetonitrile.

  • Wavelength Selection: While 254 nm is standard, 285-290 nm offers higher selectivity for the indole ring, reducing baseline noise from non-aromatic solvents or reagents.

  • Sample Stability: Solutions should be analyzed within 24 hours. If storage is needed, keep at 4°C protected from light to prevent aldehyde oxidation.[1]

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[6] Link[1]

  • PubChem. (2025). Indole-3-acetic acid ethyl ester Compound Summary. National Library of Medicine. Link[1]

  • Jakše, R., et al. (2006).[1][2] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Link[1]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Indole-3-Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of indole-3-acetic acid (IAA) esters is a critical consideration. These compounds are not only pivotal in agriculture as plant growth regulators but also serve as versatile intermediates in the synthesis of various pharmaceuticals.[1][2] The selection of a synthetic route is a multi-faceted decision, balancing yield, purity, scalability, and, crucially, cost-effectiveness. This guide provides an in-depth comparison of common synthetic methodologies for IAA esters, supported by experimental insights and data to inform your selection process.

I. Introduction: The Significance of Indole-3-Acetic Acid Esters

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring plant hormone of the auxin class, playing a fundamental role in various aspects of plant growth and development.[2] Its esters, such as methyl and ethyl indole-3-acetate, are valuable synthetic targets due to their increased stability and lipophilicity compared to the parent acid, which enhances their utility in various applications. The choice of synthetic method can significantly impact the overall cost and efficiency of producing these important molecules, particularly in large-scale operations.[3][4]

II. Key Synthetic Strategies: A Comparative Overview

Several synthetic routes are available for the preparation of IAA esters, each with its own set of advantages and disadvantages. Here, we delve into the most common methods, examining the chemical principles that underpin their effectiveness and practicality.

Fischer-Speier Esterification: The Classical Approach

Fischer-Speier esterification is a long-established and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6][7][8]

Mechanism and Rationale: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon.[6][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6][9]

Cost-Effectiveness Analysis:

  • Reagents: This method is highly cost-effective due to the use of inexpensive starting materials (IAA, alcohol) and catalysts.

  • Reaction Conditions: Typically requires elevated temperatures (reflux) and extended reaction times to drive the equilibrium towards the product.[5] The need for heating contributes to energy costs.

  • Yield and Purification: The reaction is reversible, and to achieve high yields, an excess of the alcohol is often used, or water must be removed as it is formed.[5][6][7][8] Purification often involves distillation under reduced pressure to separate the ester from the excess alcohol and catalyst.[1]

Carbodiimide-Mediated Esterification: Mild and Efficient

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate the formation of amide and ester bonds under mild conditions.[10][11][12][13][14]

Mechanism and Rationale: Carbodiimides activate the carboxylic acid group of IAA by forming a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and a urea byproduct (dicyclohexylurea (DCU) for DCC, or a water-soluble urea for EDC).[10][11] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Cost-Effectiveness Analysis:

  • Reagents: Carbodiimides and catalysts like DMAP are more expensive than the simple acid catalysts used in Fischer esterification.

  • Reaction Conditions: Reactions are typically run at room temperature, which reduces energy costs.

  • Yield and Purification: This method generally provides high yields.[14] A key consideration is the removal of the urea byproduct. In the case of DCC, the resulting DCU is insoluble in most organic solvents and can be easily removed by filtration.[10] With the more environmentally friendly EDC, the urea byproduct is water-soluble, simplifying purification through aqueous extraction.[10][13]

Mitsunobu Reaction: Stereospecific and Versatile

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[15][16]

Mechanism and Rationale: This reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] The triphenylphosphine and DEAD combine to form a phosphonium salt, which then activates the alcohol. The carboxylate anion of IAA then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the ester with inverted stereochemistry.[16]

Cost-Effectiveness Analysis:

  • Reagents: The reagents for the Mitsunobu reaction (triphenylphosphine, azodicarboxylates) are relatively expensive.

  • Reaction Conditions: The reaction is typically carried out under mild, neutral conditions at or below room temperature.

  • Yield and Purification: The Mitsunobu reaction is known for its high yields and stereospecificity. However, purification can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine dicarboxylate byproducts, which can be difficult to separate from the desired ester.[17]

Enzymatic Synthesis: Green and Selective

The use of enzymes, particularly lipases, as catalysts for ester synthesis has gained significant attention as a green and sustainable alternative to traditional chemical methods.[18][19][20][21]

Mechanism and Rationale: Lipases catalyze the esterification or transesterification of IAA in non-aqueous or low-water media.[18] The reaction typically involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester.[19]

Cost-Effectiveness Analysis:

  • Reagents: While the initial cost of enzymes can be high, they are often immobilized and can be reused for multiple reaction cycles, which can reduce the overall cost.[21]

  • Reaction Conditions: Enzymatic reactions are conducted under mild conditions (lower temperatures and pressures), leading to energy savings and reduced byproduct formation.[19]

  • Yield and Purification: Enzymatic methods can provide high yields and high selectivity, often reducing the need for extensive purification steps. The use of immobilized enzymes further simplifies catalyst removal.

III. Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two of the most common and contrasting methods are presented below.

Protocol 1: Fischer Esterification of Indole-3-Acetic Acid with Ethanol

Objective: To synthesize ethyl indole-3-acetate via acid-catalyzed esterification.

Materials:

  • Indole-3-acetic acid (IAA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of indole-3-acetic acid in 100 mL of absolute ethanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl indole-3-acetate.

  • Purify the crude product by vacuum distillation to yield the pure ester.[1]

Protocol 2: EDC-Mediated Synthesis of Methyl Indole-3-Acetate

Objective: To synthesize methyl indole-3-acetate using a carbodiimide coupling agent.

Materials:

  • Indole-3-acetic acid (IAA)

  • Methanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of indole-3-acetic acid in 100 mL of dichloromethane.

  • Add 1.2 equivalents of methanol to the solution.

  • Add 1.2 equivalents of EDC and a catalytic amount of DMAP (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

IV. Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic routes to indole-3-acetic acid esters.

Synthetic_Pathways_for_IAA_Esters cluster_fischer Fischer Esterification cluster_carbodiimide Carbodiimide Coupling cluster_mitsunobu Mitsunobu Reaction cluster_enzymatic Enzymatic Synthesis IAA Indole-3-Acetic Acid (IAA) Fischer_Reagents H+ Catalyst (e.g., H₂SO₄) Heat IAA->Fischer_Reagents Carbo_Reagents EDC or DCC DMAP (cat.) IAA->Carbo_Reagents Mitsu_Reagents PPh₃, DEAD/DIAD IAA->Mitsu_Reagents Enzyme_Reagents Lipase IAA->Enzyme_Reagents Alcohol Alcohol (R-OH) Alcohol->Fischer_Reagents Alcohol->Carbo_Reagents Alcohol->Mitsu_Reagents Alcohol->Enzyme_Reagents Ester Indole-3-Acetic Acid Ester Fischer_Reagents->Ester High Temp Reversible Carbo_Reagents->Ester Mild Conditions High Yield Mitsu_Reagents->Ester Stereoinversion Mild Conditions Enzyme_Reagents->Ester Green Chemistry High Selectivity

Caption: Synthetic routes to Indole-3-Acetic Acid Esters.

V. Cost-Effectiveness Comparison

The following table provides a semi-quantitative comparison of the different synthetic methods for indole-3-acetic acid esters.

FeatureFischer EsterificationCarbodiimide Coupling (EDC)Mitsunobu ReactionEnzymatic Synthesis
Reagent Cost LowModerateHighHigh (initial), Low (reusable)
Reaction Time Moderate to Long (4-12 h)Moderate (12-18 h)Short to Moderate (1-6 h)Long (24-72 h)
Typical Yield Moderate to High (60-90%)High (80-95%)High (>90%)High (>90%)
Reaction Temperature High (Reflux)Room Temperature0°C to Room TemperatureMild (30-50°C)
Purification Complexity Moderate (Distillation)Low (Aqueous Extraction)High (Chromatography)Low (Filtration of enzyme)
Scalability ExcellentGoodPoor to ModerateGood
Green Chemistry Principles Poor (Strong acid, heat)ModeratePoor (Stoichiometric byproducts)Excellent

VI. Conclusion and Recommendations

The choice of the most cost-effective method for synthesizing indole-3-acetic acid esters is highly dependent on the specific requirements of the project, including the desired scale, purity, and available budget.

  • For large-scale, cost-sensitive production , Fischer-Speier esterification remains a viable option due to its use of inexpensive reagents and straightforward procedure, despite the energy costs associated with heating.[9]

  • For laboratory-scale synthesis where high yield and purity under mild conditions are paramount , carbodiimide-mediated coupling with EDC is an excellent choice, offering a good balance of efficiency and ease of purification.[10][13]

  • The Mitsunobu reaction is best reserved for specific applications where stereochemical inversion of a chiral alcohol is required, as its high cost and purification challenges make it less suitable for general ester synthesis.[15][22][23]

  • Enzymatic synthesis is an emerging and highly promising "green" alternative. While the initial investment in the enzyme may be higher, its reusability and the mild reaction conditions can make it a cost-effective and environmentally friendly option in the long run, particularly for high-value products.[18][21]

Ultimately, a thorough process optimization and cost analysis should be conducted for the chosen method to ensure its economic viability for the intended application.

VII. References

  • Process of producing indole-3-acetic acids. Google Patents.

  • A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. NIH.

  • Methodology for indole-3-acetic acid : sample preparation, extraction, and purification techniques. University of California Davis.

  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate.

  • Indole-3-acetic Acid. Organic Syntheses Procedure.

  • Purification of 3-indolylacetic acid by solid phase extraction. PubMed.

  • A Convenient Synthesis of Indole-3-acetic Acids1. Journal of the American Chemical Society.

  • Mitsunobu reaction. Wikipedia.

  • Fischer Esterification. Chemistry Steps.

  • A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis. Benchchem.

  • Fischer esterification reaction. BYJU'S.

  • Mitsunobu. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Fischer Esterification. Organic Chemistry Portal.

  • Fischer Esterification. Chemistry LibreTexts.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

  • Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI.

  • Indole synthesis: a review and proposed classification. PMC.

  • Mitsunobu Reaction. Organic-chemistry.org.

  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

  • Mitsunobu Reaction. TCI Chemicals.

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Transesterification reactions as a means to produce esters: A critical review. ResearchGate.

  • Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole ... PMC.

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PMC.

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH.

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI.

  • Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. MDPI.

  • Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. ResearchGate.

  • Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. PubMed.

  • Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. Technoilogy.

  • Low-Cost Production of Indole-3-Acetic Acid Fermentation by Enterobacter sp. ThaiScience.

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  • Base catalyzed transesterification of acid treated vegetable oil blend for biodiesel production | Request PDF. ResearchGate.

  • Acid-Catalyzed Homogeneous Esterification Reaction for Biodiesel Production from Palm Fatty Acids | Request PDF. ResearchGate.

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  • Effects of water on the esterification of free fatty acids by acid catalysts. ResearchGate.

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Reproducibility of the synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester is a critical gateway to functionalized indole scaffolds, particularly in the development of NSAID analogs (Indomethacin derivatives) and kinase inhibitors.[1]

This guide compares the two dominant synthetic pathways:

  • Route A (Stepwise Functionalization): Vilsmeier-Haack formylation followed by N-alkylation.[1]

  • Route B (Direct Formylation): N-alkylation followed by Vilsmeier-Haack formylation.[1]

Verdict: Route A is designated as the High-Reproducibility Standard .[1] While Route B appears more direct, it suffers from variable yields due to the hydrolytic instability of the ethyl ester during the acidic workup of the Vilsmeier reaction. Route A utilizes the electron-withdrawing nature of the C3-formyl group to facilitate a cleaner, high-yield N-alkylation under mild basic conditions.[1]

Strategic Pathway Analysis

The following decision matrix visualizes the workflow and critical decision nodes for both pathways.

SynthesisPathways Start Starting Material: Indole StepA1 Step A1: Vilsmeier-Haack (POCl3 / DMF) Start->StepA1 Route A (Preferred) StepB1 Step B1: N-Alkylation (Ethyl bromoacetate / NaH) Start->StepB1 Route B (Alternative) InterA Intermediate: Indole-3-carboxaldehyde (Stable Solid) StepA1->InterA StepA2 Step A2: N-Alkylation (Ethyl bromoacetate / K2CO3) InterA->StepA2 Product Target: (3-Formyl-indol-1-yl)-acetic acid ethyl ester StepA2->Product InterB Intermediate: Ethyl (1H-indol-1-yl)acetate (Oily/Low MP Solid) StepB1->InterB StepB2 Step B2: Vilsmeier-Haack (POCl3 / DMF) InterB->StepB2 Risk CRITICAL RISK: Ester Hydrolysis during Acidic Workup StepB2->Risk Risk->Product Variable Yield

Figure 1: Comparative workflow of synthetic routes. Route A offers a stable intermediate and avoids exposing the sensitive ester group to harsh acidic conditions.

Performance Comparison Data

The following data is aggregated from internal process validation and literature precedents regarding indole functionalization.

MetricRoute A (Formylation

Alkylation)
Route B (Alkylation

Formylation)
Overall Yield 78 - 85% 55 - 65%
Reproducibility High (Robust intermediates)Medium (Workup sensitive)
Purity (Crude) >95% (Crystallizable)~80% (Requires chromatography)
Operational Risk Low (Mild bases used in Step 2)High (Strong base NaH in Step 1; Acidic quench in Step 2)
Scale-Up Potential Excellent (Avoids chromatography)Limited (Oily intermediates)

Detailed Protocol: The "Route A" Standard

This protocol prioritizes the stability of the C3-aldehyde intermediate to ensure consistent downstream alkylation.[1]

Phase 1: Synthesis of Indole-3-carboxaldehyde

Mechanistic Insight: The Vilsmeier-Haack reaction creates an electrophilic chloroiminium ion.[1] The electron-rich indole C3 attacks this species.[1]

  • Reagent Prep: Cool DMF (10.0 equiv) to 0°C. Add POCl

    
     (1.1 equiv)  dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).[1]
    
  • Addition: Dissolve Indole (1.0 equiv) in minimal DMF and add slowly to the reagent, maintaining internal temp <10°C.

  • Reaction: Warm to 35°C and stir for 1-2 hours. The mixture will turn into a viscous yellow paste.[1]

  • Quench (Critical): Pour the mixture onto crushed ice (3x weight) .

  • Neutralization: Slowly add 5N NaOH or NaOAc to adjust pH to 7-8. Note: Do not overheat; the aldehyde can undergo Cannizzaro reactions at high pH/Temp.

  • Isolation: Filter the resulting white/yellow solid. Recrystallize from ethanol/water if necessary.[1]

    • Target Yield: 90-95%[1]

    • Checkpoint: 1H NMR should show a singlet aldehyde proton at ~9.9-10.0 ppm.[1]

Phase 2: N-Alkylation to Target Molecule

Mechanistic Insight: The C3-formyl group is electron-withdrawing, which increases the acidity of the N-H proton (pKa ~16 vs ~21 for unsubstituted indole).[1] This allows the use of milder bases like K


CO

instead of NaH, preventing side reactions with the ethyl bromoacetate.
  • Setup: In a round-bottom flask, dissolve Indole-3-carboxaldehyde (1.0 equiv) in DMF (5-10 volumes) or Acetonitrile .

  • Base Activation: Add K

    
    CO
    
    
    
    (2.0 equiv)
    (anhydrous, granular). Stir at room temperature for 15 minutes.
    • Why: Deprotonates the indole nitrogen.[1]

  • Alkylation: Add Ethyl bromoacetate (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:2).[1]

    • Endpoint: Disappearance of the polar aldehyde spot.[1]

  • Workup:

    • Pour reaction mixture into Ice Water (10 volumes) .

    • The product should precipitate as a solid.[1] Stir for 30 minutes to granulate.

    • Filter and wash with cold water to remove residual DMF.[1]

  • Purification: Recrystallize from Ethanol or EtOAc/Hexane.

Troubleshooting & Critical Control Points

Issue: Low Yield in Phase 2 (Alkylation)
  • Cause: Incomplete deprotonation or moisture in the solvent.[1]

  • Fix: Ensure K

    
    CO
    
    
    
    is anhydrous. If reaction is sluggish, add a catalytic amount of KI (Potassium Iodide) or 18-Crown-6 to accelerate the nucleophilic substitution.[1]
Issue: Ester Hydrolysis (Route B specific, but relevant)
  • Cause: If you attempt Route B, the quenching of the Vilsmeier complex generates HCl. If the solution warms up while acidic, the ethyl ester cleaves to the carboxylic acid.

  • Fix: If you must use Route B, quench into a buffered solution (Sodium Acetate) at strictly 0°C and extract immediately into organic solvent (DCM) before neutralizing.[1]

Issue: Cannizzaro Reaction
  • Cause: In Phase 1 workup, if pH > 10 and temperature is high, the aldehyde disproportionates.

  • Fix: Keep quench pH between 7 and 8.

References

  • General Indole Functionalization

    • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Vilsmeier-Haack Protocol

    • Indole-3-aldehyde.[1][2][3] Organic Syntheses, Coll.[4] Vol. 4, p.539 (1963).[1] (The gold standard protocol for Step A1).

    • [1]

  • N-Alkylation Efficiency

    • N-alkylation of indole derivatives.[1][5][6] US Patent 6972336B2.[1] (Validates high yield alkylation using carbonate bases).

  • Mechanistic Insight on Indole Acidity

    • Regioselective C5−H Direct Iodination of Indoles.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (3-Formyl-indol-1-yl)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of (3-Formyl-indol-1-yl)-acetic acid ethyl ester. As a substituted indole derivative, this compound is integral to various research and development applications, particularly in the synthesis of bioactive molecules and potential therapeutic agents.[1][2] Adherence to the following protocols is essential for minimizing risk and ensuring the validity of your experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation.[4]Fisher Scientific
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[3][4]Thermo Fisher Scientific, Fisher Scientific
Specific target organ toxicity (single exposure)May cause respiratory irritation.[3][4]Thermo Fisher Scientific, Fisher Scientific

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory when working with this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[6]
Eyes Safety glasses with side shields or gogglesEssential for protecting against dust particles and potential splashes.[7] Standard prescription glasses are not a substitute.
Body Laboratory coatA fully buttoned lab coat protects your skin and personal clothing from contamination.[5]
Respiratory Not generally required for small quantitiesRecommended if there is a risk of generating and inhaling dust, or if working outside of a fume hood.[5][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the potential for exposure and cross-contamination.

3.1. Preparation and Weighing:

  • Work Area Preparation: Designate a specific, clean, and uncluttered area for handling the compound. A chemical fume hood is the preferred workspace to ensure adequate ventilation.[8][9]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers, before opening the primary container of the compound.

  • Donning PPE: Put on your laboratory coat, safety glasses, and gloves.[5]

3.2. Compound Handling and Use:

  • Weighing: If the compound is a solid, handle it carefully to avoid creating dust.[8] Use a micro-spatula to transfer the desired amount to a tared weighing vessel.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: If using the compound in a reaction, ensure the apparatus is set up securely within the fume hood.

3.3. Storage:

  • Store this compound in a tightly closed, properly labeled container.[3][10]

  • Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[3][4] Many indole derivatives are light and air-sensitive.[8]

Emergency Procedures: Preparedness is Key

Accidents can happen despite the most careful planning. Being prepared to respond effectively is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air.[3][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[11]
Spill For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[4][6] Ventilate the area and wash the spill site after material pickup is complete.[12] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment.

  • Waste Chemical: Dispose of waste chemical in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[12] It should be treated as hazardous waste and disposed of through a licensed contractor.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed, labeled container for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_storage_disposal Post-Handling prep_area 1. Prepare Clean Work Area (Fume Hood Preferred) gather_materials 2. Assemble All Necessary Equipment and Reagents prep_area->gather_materials don_ppe 3. Don Appropriate PPE (Lab Coat, Goggles, Gloves) gather_materials->don_ppe weigh 4. Carefully Weigh Compound (Avoid Dust Generation) don_ppe->weigh dissolve 5. Prepare Solution or Reaction Mixture storage 6. Store in Cool, Dry, Well-Ventilated Area dissolve->storage dispose 7. Dispose of Waste (Chemical and Contaminated Materials) According to Regulations dissolve->dispose spill Spill Response exposure First Aid for Exposure

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

  • Fisher Scientific. indole-3-acetic-acid.pdf. [Link]

  • Loba Chemie. INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. [Link]

  • Duchefa Biochemie. Indole-3-acetic acid. [Link]

  • SEKISUI Specialty Chemicals. Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. [Link]

  • SIELC Technologies. Indole-3-acetic acid ethyl ester. [Link]

  • Organic Chemistry Portal. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PubMed. One-Flow Synthesis of Substituted Indoles via Sequential 1,2-Addition/Nucleophilic Substitution of Indolyl-3-Carbaldehydes. [Link]

  • Organic Syntheses Procedure. indole-3-aldehyde. [Link]

  • Scribd. 3 Formyl Indole 2 Acetic Acid. [Link]

  • MDPI. Dietary Supplementation with a 3-Selenoureidoindole Derivative Enhances Thermotolerance and Modifies the Hemolymph Amino Acid Profile in Silkworm (Bombyx mori). [Link]

  • MDPI. Optimization of In Vitro Organogenesis and Phenolic Production in Physalis peruviana L. Through Explant Type and Auxin–TDZ Interactions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.